Choline Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293906. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049012 | |
| Record name | Choline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-06-6 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Choline bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXC75P7WK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Choline Bromide: A Comprehensive Technical Guide to its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline (B1196258) bromide ((2-hydroxyethyl)trimethylammonium bromide) is a quaternary ammonium (B1175870) salt that serves as a vital biochemical reagent and a versatile synthetic intermediate in various scientific disciplines, including drug development. This document provides an in-depth technical overview of the synthesis, physicochemical properties, and key applications of choline bromide. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its quantitative properties in tabular format for ease of reference. Furthermore, this guide illustrates the primary synthesis pathway, a general experimental workflow, and the role of its constituent choline in significant biological signaling pathways through structured diagrams.
Introduction
Choline, an essential nutrient, is a fundamental component of neurotransmitters and cell membranes.[1] Its salt, this compound, provides a stable and readily available source of the choline cation for a multitude of applications. In the pharmaceutical and biomedical fields, this compound is utilized as a starting material for the synthesis of more complex molecules and as a component in the formation of deep eutectic solvents (DESs), which are gaining traction as green solvents in drug formulation and extraction processes.[2] Understanding the synthesis and properties of this compound is therefore crucial for researchers and professionals working in these areas.
Physicochemical Properties
This compound is a white, crystalline solid that is hygroscopic. It is essential to store it in a cool, dark place under an inert atmosphere to maintain its stability.[3] A summary of its key quantitative properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₄BrNO | [4] |
| Molecular Weight | 184.07 g/mol | [4] |
| Melting Point | 298 °C | [3] |
| Solubility in Water | Highly soluble (qualitative) | [2] |
| Solubility in Ethanol | ~25 mg/mL (for Choline Chloride) | [5] |
| Solubility in DMSO | ~20 mg/mL (for Choline Chloride) | [5] |
| Solubility in DMF | ~20 mg/mL (for Choline Chloride) | [5] |
| ¹H NMR (D₂O, 500 MHz) | δ 3.195 (s, 9H, -N(CH₃)₃), δ 3.514 (t, 2H, -CH₂-N), δ 4.053 (t, 2H, -CH₂-OH) | [6] |
| ¹³C NMR (D₂O, 125 MHz) | δ 56.6 (s, -N(CH₃)₃), δ 58.3 (s, -CH₂-N), δ 70.1 (s, -CH₂-OH) | [6] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the quaternization of trimethylamine (B31210) with 2-bromoethanol. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 2-bromoethanol, displacing the bromide ion.
References
- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H14BrNO | CID 74724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bmse000285 Choline at BMRB [bmrb.io]
Choline Bromide as a Biochemical Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) bromide, a quaternary ammonium (B1175870) salt, is a pivotal biochemical reagent, primarily utilized as a precursor for the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Its role in the cholinergic system makes it an indispensable tool for researchers in neuroscience, drug development, and cell biology. This guide provides a comprehensive technical overview of choline bromide, including its biochemical properties, applications, and detailed experimental protocols.
Choline itself is an essential nutrient that serves as a fundamental component of phospholipids, crucial for maintaining cell membrane structure.[3][4] In cholinergic neurons, choline is the rate-limiting substrate for the synthesis of ACh, a neurotransmitter that governs a vast array of physiological functions, including muscle contraction, memory, and attention.[5] The availability of choline directly influences the rate of ACh synthesis, making this compound a key reagent for studying and manipulating cholinergic activity.[3]
This document will delve into the specifics of using this compound in various experimental settings, from in vitro enzyme assays to in vivo microdialysis studies. It will also provide quantitative data to aid in experimental design and interpretation, as well as visualizations of key biochemical pathways and experimental workflows.
Physicochemical and Biochemical Properties
This compound is a salt consisting of a choline cation and a bromide anion. Its properties are crucial for its function as a biochemical reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄BrNO | [6] |
| Molecular Weight | 184.07 g/mol | [6] |
| Appearance | Solid | - |
| Solubility | Soluble in water | - |
The primary biochemical role of this compound is to serve as a source of choline for various biological processes, most notably the synthesis of acetylcholine.
Applications in Biochemical Research
This compound is a versatile reagent with a wide range of applications in the study of the cholinergic system.
Precursor for Acetylcholine Synthesis
The most significant application of this compound is as a substrate for the enzyme choline acetyltransferase (ChAT), which catalyzes the synthesis of acetylcholine from choline and acetyl-CoA.[5] This makes it an essential component in studies aimed at understanding the kinetics and regulation of ACh synthesis.
Cholinergic Receptor Studies
Choline itself can act as a weak agonist at both nicotinic and muscarinic cholinergic receptors.[7][8][9] While its potency is significantly lower than that of acetylcholine, this interaction is an important consideration in experimental design. This compound can be used in competitive binding assays to study the affinity of other ligands for these receptors.
Table 2: Interaction of Choline with Cholinergic Receptors
| Receptor Type | Assay | Parameter | Value | Reference |
| Nicotinic | [³H]-nicotine binding inhibition | IC₅₀ | 241 µmol/L | [7] |
| Muscarinic | [³H]-quinuclidinyl benzilate binding inhibition | IC₅₀ | 2.5 mmol/L | [7] |
| Muscarinic | [³H]-oxotremorine-M binding inhibition | IC₅₀ | 165 µmol/L | [7] |
Neuronal Cell Culture and Differentiation
Choline is a critical component of cell culture media, particularly for neuronal cells, as it is essential for membrane synthesis and neurotransmitter production.[4] this compound can be used to supplement culture media to support the growth and differentiation of cholinergic neurons.[10][11]
In Vivo Studies of Cholinergic Function
This compound can be administered in vivo to study its effects on cholinergic neurotransmission. Techniques such as microdialysis can be used to measure the resulting changes in extracellular acetylcholine levels in the brain.[12][13][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Acetylcholine Synthesis Assay
This protocol describes a method to measure the synthesis of acetylcholine in a cell-free system using this compound as a precursor.
Materials:
-
This compound
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Choline Acetyltransferase (ChAT) enzyme
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Detection Reagent (e.g., a kit for quantifying acetylcholine)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the ChAT enzyme.
-
Initiate the reaction by adding the this compound stock solution to the reaction mixture.
-
Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of an inhibitor).
-
Quantify the amount of acetylcholine produced using a suitable detection method, such as a colorimetric or fluorometric assay kit.
-
Run appropriate controls, including a reaction without this compound and a reaction without the ChAT enzyme.
Cholinergic Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for nicotinic cholinergic receptors using [³H]-nicotine and this compound as a competitor.
Materials:
-
Membrane preparation from a tissue expressing nicotinic receptors (e.g., rat brain)
-
[³H]-nicotine (radioligand)
-
This compound
-
Test compound
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of this compound and the test compound in the binding buffer.
-
In a series of tubes, add the membrane preparation, a fixed concentration of [³H]-nicotine, and varying concentrations of either this compound or the test compound.
-
Include tubes for total binding (only [³H]-nicotine and membranes) and non-specific binding (with a high concentration of a known nicotinic agonist like nicotine).
-
Incubate the tubes at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general framework for measuring extracellular acetylcholine levels in a specific brain region of a rodent following the administration of this compound.
Materials:
-
This compound
-
Anesthetized rodent (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection for acetylcholine analysis
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus).
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.
-
Express the post-administration acetylcholine levels as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental workflows involving this compound is essential for a clear understanding of its application.
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamental and versatile biochemical reagent for the study of the cholinergic system. Its primary role as a precursor for acetylcholine synthesis makes it invaluable for a wide range of in vitro and in vivo applications. By understanding its properties and utilizing the detailed protocols provided in this guide, researchers and drug development professionals can effectively employ this compound to advance our understanding of cholinergic neurotransmission and develop novel therapeutics for a variety of neurological and psychiatric disorders. The careful design of experiments, incorporating appropriate controls and quantitative analysis, will ensure the generation of robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choline and cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9243224B2 - Cell culture medium - Google Patents [patents.google.com]
- 5. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | Biochemical Assay Reagents | 1927-06-6 | Invivochem [invivochem.com]
- 7. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the ability of choline and its analogues to interact with muscarinic cholinergic receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline as an agonist: determination of its agonistic potency on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine synthesis and neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of distigmine bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Choline Bromide (CAS 1927-06-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Choline (B1196258) Bromide (CAS 1927-06-6), a quaternary ammonium (B1175870) salt with significant applications in biochemical research and as a precursor in various chemical syntheses. This document outlines its chemical and physical properties, synthesis and characterization methods, and key applications, with a focus on its pharmacological activity as a cholinergic agonist. Detailed experimental protocols and signaling pathway diagrams are provided to support its use in research and drug development.
Chemical and Physical Properties
Choline bromide is a hygroscopic, water-soluble salt. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1927-06-6 | [1] |
| Molecular Formula | C₅H₁₄BrNO | [1] |
| Molecular Weight | 184.07 g/mol | [1] |
| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium bromide | [1] |
| Appearance | White to off-white crystalline powder or solid | [2] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |
Synthesis and Characterization
Synthesis of this compound
A common method for the synthesis of choline salts involves the reaction of trimethylamine (B31210) with an ethylene (B1197577) oxide, followed by neutralization with the corresponding acid.
Reaction Scheme:
(CH₃)₃N + C₂H₄O + H₂O → [(CH₃)₃NCH₂CH₂OH]⁺OH⁻
[(CH₃)₃NCH₂CH₂OH]⁺OH⁻ + HBr → [(CH₃)₃NCH₂CH₂OH]⁺Br⁻ + H₂O
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, an aqueous solution of trimethylamine is cooled to below 30°C in a reaction vessel equipped with a stirrer.
-
Addition of Ethylene Oxide: Ethylene oxide is carefully added to the trimethylamine solution in approximately stoichiometric amounts. The reaction is exothermic and the temperature should be maintained below 30°C.
-
Reaction Monitoring: The mixture is stirred until the reaction is substantially complete.
-
Removal of Unreacted Trimethylamine: Any unreacted trimethylamine is removed by vacuum distillation.
-
Neutralization: The resulting aqueous solution of choline base is neutralized by the slow addition of hydrobromic acid (HBr) until a neutral pH is achieved.
-
Isolation: The water is removed under reduced pressure to yield the crude this compound product.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain pure this compound.
Analytical Characterization
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the trimethylammonium protons, and the two methylene (B1212753) groups of the hydroxyethyl (B10761427) chain. The integration of these signals should be in a 9:2:2 ratio. |
| ¹³C NMR | Peaks corresponding to the three equivalent methyl carbons of the trimethylammonium group, and the two distinct carbons of the hydroxyethyl chain. |
| FTIR | Characteristic peaks for O-H stretching (broad), C-H stretching, and C-N stretching. |
| Mass Spectrometry | Detection of the choline cation at m/z 104.1. |
Applications in Research
Biochemical Reagent
This compound is widely used as a biochemical reagent in life sciences research. It serves as a source of the essential nutrient choline in cell culture media and can be used in studies related to lipid metabolism and neurotransmission.
Precursor for Deep Eutectic Solvents (DES)
Choline salts are a common component of deep eutectic solvents, which are emerging as green alternatives to traditional organic solvents.
Experimental Protocol: Preparation of a Choline-Based Deep Eutectic Solvent
This protocol describes the preparation of a DES using a choline salt (chloride is commonly used, but bromide can be substituted) and a hydrogen bond donor (HBD), such as urea.
-
Weighing Reagents: Weigh this compound and the chosen HBD (e.g., urea) in the desired molar ratio (e.g., 1:2).
-
Mixing: Combine the solids in a clean, dry beaker.
-
Heating and Stirring: Place the beaker on a hot plate with magnetic stirring and heat to approximately 80°C.
-
Formation of DES: Continue heating and stirring until a clear, homogeneous liquid is formed.
-
Cooling and Storage: Allow the DES to cool to room temperature and store in a sealed, airtight container to prevent moisture absorption.
dot
References
An In-depth Technical Guide on Choline Bromide: Molecular Formula and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of choline (B1196258) bromide, specifically focusing on its molecular formula and weight. The information is presented in a clear and structured format to support research and development activities.
Physicochemical Data
The essential molecular details of choline bromide are summarized in the table below. This quantitative data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | References |
| Molecular Formula | C5H14BrNO | [1][2][3][4] |
| Molecular Weight | 184.07 g/mol | [1][2][3][4][5] |
| Alternate Molecular Formula | C5H14NO.Br | [5] |
| Alternate Molecular Weight | 184.08 g/mol |
Experimental Protocols
The determination of the molecular formula and weight of this compound is achieved through standard analytical chemistry techniques.
1. Elemental Analysis: This method is used to determine the empirical formula by quantifying the percentage composition of each element (Carbon, Hydrogen, Bromine, Nitrogen, Oxygen) in a pure sample of this compound.
2. Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the exact mass and confirm the molecular formula.
3. Titration: Argentometric titration can be employed to determine the purity of this compound, which is essential for accurate molecular weight calculations.
Logical Relationship of this compound's Molecular Components
The following diagram illustrates the constituent elements of this compound and their contribution to its overall molecular weight.
Caption: Elemental composition and molecular weight of this compound.
References
Physicochemical Properties of Choline Bromide Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of aqueous choline (B1196258) bromide solutions. Choline bromide [(CH₃)₃N(CH₂CH₂OH)]Br, a quaternary ammonium (B1175870) salt, is of increasing interest in various scientific fields, including its potential applications in drug formulation and delivery. Understanding its fundamental properties such as density, viscosity, conductivity, and surface tension is crucial for its effective application. This document consolidates quantitative data, details experimental methodologies, and visualizes workflows to support research and development activities.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of aqueous this compound solutions at various concentrations and temperatures.
Table 1: Density of Aqueous this compound Solutions at Room Temperature
| Concentration (mol L⁻¹) | Density (g cm⁻³) |
| 0.5 | 1.0335[1] |
| 3.5 | 1.14[1][2] |
| 5.0 | 1.2091[1] |
A strong linear relationship between solution density and concentration has been observed, with a correlation coefficient of R² = 0.99759.[1]
Table 2: Viscosity of Aqueous this compound Solutions
| Concentration (mol L⁻¹) | Temperature (°C) | Viscosity (mPas) |
| 0.5 | 25 | 1.17[2] |
| 3.5 | Room Temperature | 3.15[1][2] |
| 5.0 | 25 | 6.70[2] |
| 3.5 | 5 | 4.86[1] |
| 3.5 | 50 | 2.16[1] |
Viscosity increases with concentration and decreases significantly with increasing temperature. For a 3.5 M solution, the viscosity decreases by approximately 56% as the temperature rises from 5°C to 50°C.
Table 3: Electrical Conductivity of Aqueous this compound Solutions at Room Temperature
| Concentration (mol L⁻¹) | Electrical Conductivity (mS cm⁻¹) |
| 3.5 | 79.56[1][2] |
The electrical conductivity of this compound solutions reaches a maximum value at a concentration of 3.5 M.[1][2] Beyond this concentration, the formation of electrically neutral ion pairs leads to a decrease in conductivity.[2]
Experimental Protocols
Detailed methodologies for determining the physicochemical properties of this compound solutions are outlined below. These protocols are standard for the characterization of ionic liquid solutions.
Density Measurement
The density of this compound solutions is typically determined using a vibrating tube densimeter.
Methodology:
-
Instrument Calibration: The densimeter is calibrated with dry air and deionized water at a known temperature and atmospheric pressure.
-
Sample Preparation: Aqueous solutions of this compound are prepared at various concentrations by dissolving a known mass of this compound in a specific volume of deionized water.
-
Measurement: A small sample of the prepared solution is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.
-
Temperature Control: The temperature of the sample is precisely controlled using a Peltier element or a cryogenic bath to ensure accurate and repeatable measurements.
-
Data Acquisition: The density values are recorded in triplicate to ensure precision, and the average value is reported.
Viscosity Measurement
The viscosity of this compound solutions can be measured using a rotational viscometer or a capillary viscometer.
Methodology:
-
Instrument Setup: The viscometer is assembled with the appropriate spindle or capillary tube for the expected viscosity range.
-
Sample Loading: A defined volume of the this compound solution is placed in the sample holder or drawn into the capillary.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the desired measurement temperature.
-
Measurement:
-
Rotational Viscometer: The spindle is rotated at a constant shear rate, and the torque required to maintain this rate is measured. The viscosity is calculated from the torque and the spindle geometry.
-
Capillary Viscometer: The time taken for the liquid to flow between two marked points under gravity is measured. The kinematic viscosity is calculated from the flow time and the viscometer constant, and the dynamic viscosity is then determined by multiplying by the density of the solution.
-
-
Data Analysis: Measurements are repeated to ensure reproducibility.
Electrical Conductivity Measurement
The electrical conductivity of this compound solutions is measured using a conductivity meter.
Methodology:
-
Cell Calibration: The conductivity cell is calibrated using standard potassium chloride (KCl) solutions of known conductivity. This determines the cell constant.
-
Sample Preparation: this compound solutions of different concentrations are prepared.
-
Measurement: The conductivity probe is immersed in the sample solution, ensuring the electrodes are fully covered.
-
AC Signal Application: An alternating current is applied to the electrodes to prevent electrolysis and polarization effects.
-
Resistance Measurement: The instrument measures the resistance of the solution between the electrodes.
-
Conductivity Calculation: The conductivity is calculated from the measured resistance and the cell constant.
Surface Tension Measurement
Methodology:
-
Instrument Setup: A syringe with a needle of a specific diameter is filled with the this compound solution.
-
Droplet Formation: A droplet of the solution is formed at the tip of the needle.
-
Image Acquisition: A high-resolution camera captures the profile of the pendant drop.
-
Shape Analysis: The shape of the drop is analyzed using software that fits the profile to the Young-Laplace equation.
-
Surface Tension Calculation: The surface tension is calculated from the shape of the drop, the density of the liquid, and the gravitational constant.
Applications in Drug Development
Choline-based salts, including this compound, are gaining attention in pharmaceutical sciences due to their biocompatibility, biodegradability, and low toxicity. While specific applications of this compound are still emerging, insights can be drawn from the broader class of choline-based ionic liquids and deep eutectic solvents (DESs).
-
Enhanced Drug Solubility: Choline-based DESs have been shown to significantly increase the solubility of poorly water-soluble drugs. This is a critical factor in improving drug bioavailability and formulation efficacy.
-
Drug Delivery Systems: The unique properties of choline salts make them suitable for use in various drug delivery systems, including transdermal, topical, and oral routes.[3][4] They can act as penetration enhancers, improving the transport of active pharmaceutical ingredients across biological membranes.[4]
-
Stabilizing Agents: Choline-based systems can also serve as stabilizers for macromolecular drugs.
The physicochemical data presented in this guide are fundamental for the rational design and optimization of this compound-based formulations in these and other potential pharmaceutical applications. Further research into the surface properties and specific interactions with active pharmaceutical ingredients will continue to expand the utility of this compound in drug development.
References
Choline Bromide: A Technical Guide for Life Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258), an essential nutrient, plays a pivotal role in numerous physiological processes, making its halogenated salt, choline bromide (C₅H₁₄BrNO), a valuable tool in life science research. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane constituent phosphatidylcholine.[1] Emerging research also highlights choline's role as an intracellular signaling molecule.[2] This technical guide provides an in-depth overview of this compound, its applications, relevant experimental protocols, and key quantitative data to support researchers in their study design and execution.
Chemical and Physical Properties
This compound is a quaternary ammonium (B1175870) salt. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄BrNO | [3] |
| Molecular Weight | 184.07 g/mol | [3] |
| CAS Number | 1927-06-6 | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water | |
| Storage | Store at room temperature, protected from moisture. | [1] |
Mechanism of Action and Biological Significance
This compound acts primarily by delivering choline to cells, where it is utilized in several key metabolic and signaling pathways.
-
Neurotransmitter Synthesis: Choline is a direct precursor to acetylcholine (ACh), a critical neurotransmitter for memory, muscle control, and other neuronal functions.[1] The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT).[3]
-
Cell Membrane Integrity: Choline is a fundamental component of phosphatidylcholine (PC) and sphingomyelin, essential phospholipids (B1166683) for the structural integrity of cell membranes.[1] The primary pathway for PC synthesis is the CDP-choline pathway.[5]
-
Intracellular Signaling: Recent evidence has identified choline as an endogenous agonist of the Sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum.[6] This interaction potentiates inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked calcium (Ca²⁺) release, linking extracellular stimuli to intracellular calcium signaling.[6]
-
Methyl Group Metabolism: Choline can be oxidized to betaine, which then serves as a methyl group donor in the conversion of homocysteine to methionine.[1]
Key Signaling Pathways
Choline-Mediated Intracellular Calcium Signaling
This pathway highlights the role of choline as a second messenger.
CDP-Choline Pathway for Phosphatidylcholine Synthesis
This is the primary pathway for the synthesis of a key cell membrane component.
Quantitative Data
The following tables summarize key quantitative data for choline and its salts.
Toxicity Data
| Compound | Test | Species | Route | Value | Reference |
| This compound | Acute Toxicity | - | Oral, Inhalation, Dermal | Moderately toxic after single exposure | [1] |
| Choline Chloride | LD50 | Rat | Oral | 3400 - 6700 mg/kg | [7] |
| Choline Chloride | LD50 | Mouse | Oral | 3900 mg/kg | |
| Choline Chloride | LD50 | Rat | Intraperitoneal | 450 mg/kg | |
| Choline Chloride | LD50 | Mouse | Intraperitoneal | 320 mg/kg |
Receptor Binding and Enzyme Inhibition
| Compound | Target | Assay | Value (Ki) | Reference |
| Choline | Sigma-1 Receptor | --INVALID-LINK---pentazocine displacement | 525 µM | [6] |
| Betaine | Sigma-1 Receptor | --INVALID-LINK---pentazocine displacement | 1.32 mM | [6] |
| Acetylcholine | Sigma-1 Receptor | --INVALID-LINK---pentazocine displacement | ~12 mM | [6] |
Typical Concentrations in Cell Culture
| Compound | Cell Type | Medium | Concentration | Reference |
| Choline Chloride | CHO cells | Production medium | 60 mg/L to 2500 mg/L | [8] |
| Choline Chloride | Bovine embryos | Culture medium | 0.004, 1.3, 1.8, and 6.37 mM | [9] |
| ¹³C₃-Choline Chloride | HeLa, MCF7, HCT116 | Culture medium | ~60 µM (50% labeled) | [10] |
Experimental Protocols
Preparation of this compound Solutions
For in vitro experiments (e.g., cell culture):
-
Stock Solution (e.g., 1 M):
-
Weigh out 18.41 g of this compound.
-
Dissolve in 100 mL of sterile deionized water or phosphate-buffered saline (PBS).
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
Working Solution:
-
Thaw a stock solution aliquot.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. For example, to make a 1 mM working solution, add 10 µL of a 100 mM stock to 10 mL of medium.
-
For in vivo experiments:
The following are example formulations and should be optimized for the specific animal model and administration route.[11]
-
Oral Formulation (Suspension):
-
Injection Formulation (Solubilized):
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For the final formulation, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. An example ratio is 10:40:5:45 (v/v/v/v).[11]
-
Add the this compound stock solution to the vehicle and mix thoroughly to ensure complete dissolution.[11]
-
Prepare fresh on the day of the experiment.[2]
-
Choline Uptake Assay
This protocol is adapted from methods using radiolabeled choline and can be used to study the effect of this compound on choline transport.[12][13]
Workflow Diagram:
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF7) in 12-well plates at an appropriate density (e.g., 300,000 cells/well) and allow them to adhere for 24 hours.[13]
-
Washing: Aspirate the culture medium and wash the cells twice with sodium-free buffer (SFB: 280 mM D-mannitol, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1.2 mM MgSO₄, and 25 mM HEPES, pH 7.4).[13]
-
Incubation: Add 250 µL of SFB containing a fixed concentration of [³H]-choline chloride (e.g., 36 µM, 55 Ci/mol) and varying concentrations of unlabeled this compound to the wells.[13] Include a control with only [³H]-choline chloride.
-
Uptake: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Stopping the Reaction: To stop the uptake, aspirate the incubation buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Determine the protein concentration of each cell lysate (e.g., using a BCA assay).
-
Measure the radioactivity (in counts per minute, CPM) of an aliquot of each lysate using a liquid scintillation counter.
-
-
Data Analysis: Normalize the CPM to the protein concentration for each sample. Plot the normalized choline uptake against the concentration of this compound to determine the inhibitory concentration (e.g., IC50).
Acetylcholine Receptor Binding Assay
This is a general protocol for a competitive binding assay that can be used to assess the affinity of this compound for acetylcholine receptors.
Workflow Diagram:
Detailed Steps:
-
Membrane Preparation: Prepare membrane fractions from a tissue or cell line known to express the acetylcholine receptor subtype of interest.
-
Reaction Mixture: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors), and varying concentrations of unlabeled this compound in a binding buffer.
-
Incubation: Incubate the mixture for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the amount of specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to calculate the IC50, which can then be converted to the inhibition constant (Ki).
This compound vs. Choline Chloride in Research
Both this compound and choline chloride are used to deliver choline in research settings. The choice between them often depends on the specific experimental requirements.
-
Solubility and Stability: Both salts are highly soluble in aqueous solutions.
-
Hygroscopicity: Choline chloride is known to be hygroscopic, which can be a consideration for storage and handling.[14]
-
Counter-ion Effects: The primary difference lies in the counter-ion (bromide vs. chloride). In most biological systems, at typical working concentrations, the physiological concentration of chloride is significantly higher than that of bromide, making the choice of anion less critical. However, in specific applications like electrophysiology, where ion gradients are crucial, the choice of anion might be more important. For instance, altering the chloride concentration can affect the reversal potential of GABA-A receptors.[15]
-
Deep Eutectic Solvents: Both choline chloride and this compound have been used in the formation of deep eutectic solvents, with the bromide derivatives sometimes exhibiting lower water solubility.[1][16]
For most cell culture and biochemical applications, choline chloride is more commonly used and has a more extensive body of literature. However, this compound serves as a chemically equivalent source of the choline cation.
Conclusion
This compound is a versatile and valuable reagent for life science research, providing a readily available source of choline for studying a wide array of biological processes, from neurotransmission and membrane biogenesis to intracellular signaling. This guide offers a comprehensive resource for researchers, providing essential data, detailed protocols, and an understanding of the underlying mechanisms to facilitate the effective use of this compound in their investigations. Careful consideration of the specific experimental context will guide the optimal application of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Assessing the impact of choline chloride and benzyltrimethylammonium chloride-based deep eutectic solvents on the structure and conformational dynamics of bovine serum albumin: a combined steady-state, time-resolved fluorescence and fluorescence correlation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mathematical modeling of intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Role of Choline Bromide in Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of choline (B1196258), supplied as choline bromide, in the intricate process of cholinergic neurotransmission. Choline is an essential nutrient and the direct precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). Consequently, its availability is a critical determinant of cholinergic function. In experimental and research setting, choline is often administered as a salt, such as this compound, to facilitate its delivery and study its effects on the cholinergic system. This document will detail the core mechanisms of choline's involvement in ACh synthesis, its interaction with cholinergic receptors, and provide detailed experimental protocols for its investigation.
Core Concepts in Cholinergic Neurotransmission
The cholinergic system is fundamental to numerous physiological processes, including muscle contraction, memory formation, and autonomic control. The primary signaling molecule in this system is acetylcholine, and its synthesis is directly dependent on the availability of choline.
Acetylcholine Synthesis and Degradation
Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from two precursors: choline and acetyl coenzyme A (acetyl-CoA). This reaction is catalyzed by the enzyme Choline Acetyltransferase (ChAT) . The synthesized ACh is then packaged into synaptic vesicles for subsequent release into the synaptic cleft upon neuronal depolarization.
Following its release and interaction with postsynaptic receptors, ACh is rapidly hydrolyzed in the synaptic cleft by the enzyme Acetylcholinesterase (AChE) into choline and acetate. This rapid degradation terminates the neurotransmitter signal and allows for the re-uptake of choline into the presynaptic terminal for the synthesis of new ACh.
Choline Uptake: The Rate-Limiting Step
The transport of choline from the extracellular space into the presynaptic neuron is a crucial and rate-limiting step in the synthesis of acetylcholine. This is primarily mediated by a high-affinity choline transporter (CHT) . The activity of this transporter is sodium-dependent and ensures a steady supply of choline for ACh production, particularly during periods of high neuronal activity.
Choline's Direct Interaction with Cholinergic Receptors
While its primary role is that of a precursor to acetylcholine, choline itself can act as a weak agonist at both nicotinic and muscarinic acetylcholine receptors. However, its potency is significantly lower than that of acetylcholine. This direct interaction is generally not considered to be its main physiological function in neurotransmission but can be relevant in experimental conditions where high concentrations of choline are present.
Quantitative Data on Choline's Role in Neurotransmission
The following tables summarize key quantitative parameters related to the interaction of choline with essential components of the cholinergic system. It is important to note that these values are for the choline cation and are generally applicable regardless of the salt form (e.g., bromide, chloride, or bitartrate) used in the experiments.
Table 1: Kinetic Parameters of Choline Acetyltransferase (ChAT) with Choline as a Substrate
| Enzyme Source | Km for Choline (mM) | Vmax (nmol/mg protein/min) | Reference |
| Human Caudate Nucleus (Control) | 2.53 ± 0.78 | 422.1 ± 231.0 (pmol/mg protein/min) | [1] |
| Human Caudate Nucleus (Alzheimer's) | 1.93 ± 0.72 | 171.5 ± 131.0 (pmol/mg protein/min) | [1] |
| Rat Brain | 0.41 | Not Specified | [2] |
| Bovine Brain | 0.714 | Not Specified | [3] |
Table 2: Binding Affinities (Ki or Kd) of Choline for Cholinergic Receptors
| Receptor Subtype | Ligand | Ki / Kd (µM) | Species/Tissue | Reference |
| Nicotinic (muscle-type) | Choline | 4100 ± 500 (Kd) | Mouse | [4] |
| Muscarinic (general) | Acetylcholine | ~20 (Kd) | Rat Brain | [5] |
| Muscarinic M1 | Pirenzepine (antagonist) | 8.03 ± 0.03 (pA2) | Human | [2] |
| Muscarinic M2 | AF-DX 116 (antagonist) | 5.32 ± 0.05 (pA2) | Human | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in neurotransmission.
Preparation of Brain Tissue Homogenate for Enzymatic Assays
This protocol describes the preparation of a brain tissue homogenate suitable for the analysis of enzyme activities such as Choline Acetyltransferase and Acetylcholinesterase.
Materials:
-
Brain tissue (e.g., rat cortex, hippocampus, or striatum)
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.6, containing 0.25 M sucrose (B13894) and a protease inhibitor cocktail)[6]
-
Potter-Elvehjem homogenizer or similar tissue grinder
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Euthanize the animal according to approved ethical protocols and rapidly dissect the brain region of interest on ice.
-
Weigh the tissue and place it in a pre-chilled homogenization tube.
-
Add 5-10 volumes of ice-cold homogenization buffer to the tissue.[6]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer with 10-15 up-and-down strokes at a moderate speed, keeping the tube on ice to prevent protein denaturation.[6]
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[7]
-
Carefully collect the supernatant (S1 fraction) and transfer it to a fresh tube.
-
For assays requiring a crude synaptosomal fraction, the S1 fraction can be further centrifuged at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) will be enriched in synaptosomes.
-
For soluble enzyme assays, the S1 fraction can be used directly or further centrifuged at a higher speed (e.g., 100,000 x g for 60 minutes) to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the homogenate and store at -80°C until use.
In Vitro Choline Acetyltransferase (ChAT) Activity Assay (Spectrophotometric)
This protocol outlines a non-radiometric method for measuring ChAT activity in brain tissue homogenates. The assay measures the production of Coenzyme A (CoA), which reacts with a chromogenic agent.[8]
Materials:
-
Brain tissue homogenate (prepared as in section 3.1)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Substrate solution: Acetyl-CoA and this compound in assay buffer (final concentrations typically 0.1-1 mM for acetyl-CoA and 0.5-10 mM for this compound)[8]
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Spectrophotometer capable of reading at 412 nm
-
96-well microplate
Procedure:
-
Thaw the brain homogenate on ice. If necessary, dilute the homogenate with assay buffer to a suitable protein concentration.
-
Prepare a master mix of the substrate solution containing acetyl-CoA and this compound.
-
In a 96-well plate, add a defined volume of the brain homogenate to each well. Include a blank control with assay buffer instead of homogenate.
-
To initiate the reaction, add the substrate master mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the DTNB solution. The free sulfhydryl group of the generated CoA will react with DTNB to produce a yellow-colored product.
-
Read the absorbance at 412 nm using a spectrophotometer.
-
Calculate the ChAT activity by comparing the absorbance of the samples to a standard curve of known CoA concentrations. Express the activity as nmol of product formed per minute per mg of protein.
Radioligand Competition Binding Assay for Cholinergic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific cholinergic receptor subtype using a radiolabeled ligand.[9]
Materials:
-
Membrane preparation containing the receptor of interest (e.g., from transfected cells or brain tissue)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-epibatidine for nicotinic receptors)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[9]
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding)[9]
-
Vacuum filtration manifold
-
Scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known unlabeled ligand for the receptor.
-
Competition: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving animal following the administration of this compound.[10][11]
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) or mass spectrometry (HPLC-MS) for acetylcholine analysis
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation in the dialysate.[11]
-
This compound solution for administration
Procedure:
-
Surgical Implantation of the Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).[10]
-
Allow a stabilization period of 1-2 hours for the extracellular environment to equilibrate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and choline concentrations using a sensitive analytical technique such as HPLC-ECD or HPLC-MS.
-
-
Data Analysis:
-
Calculate the basal extracellular concentration of acetylcholine from the baseline samples.
-
Express the post-administration acetylcholine levels as a percentage of the baseline.
-
Perform statistical analysis to determine the significance of the changes in acetylcholine levels following this compound administration.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key pathways and experimental procedures discussed in this guide.
References
- 1. Increased affinity of choline acetyltransferase for choline in Alzheimer's disease: a steady-state kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The concentration of brain homogenates with the Amicon Ultra Centrifugal filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Bromide as a precursor for deep eutectic solvents
utectic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) have emerged as a novel class of solvents with significant potential to replace traditional volatile organic compounds in a myriad of scientific and industrial applications.[1][2] These systems are typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, exhibit a significant depression in freezing point compared to the individual components.[1] This phenomenon is attributed to the formation of a complex hydrogen bonding network between the constituent molecules.[1]
Choline (B1196258) salts, such as choline chloride and choline bromide, are widely used as HBAs due to their biocompatibility, low cost, and ability to form DESs with a diverse range of HBDs. While choline chloride has been more extensively studied, this compound presents unique opportunities, particularly in the formation of hydrophobic DESs.[3] This technical guide will provide a comprehensive overview of this compound as a precursor for DESs, focusing on their synthesis, physicochemical properties, and potential applications, with a particular emphasis on the pharmaceutical sciences.
The Core Components: this compound as a Hydrogen Bond Acceptor
This compound [(CH₃)₃N⁺CH₂CH₂OH]Br⁻ serves as an excellent hydrogen bond acceptor in the formation of DESs. The bromide anion is a key participant in the hydrogen bonding network that defines the properties of the resulting solvent. Computational studies have shown that the strength of interaction between the choline salt and the HBD influences the physicochemical properties of the DES, with stronger interactions leading to more non-ideal characteristics such as a lower melting point.[4]
A wide variety of HBDs can be paired with this compound to form DESs, each imparting distinct properties to the final solvent. Common classes of HBDs include:
-
Amides: Urea and its derivatives are classic HBDs that form stable DESs with choline salts.[1]
-
Polyols: Glycerol (B35011) and ethylene (B1197577) glycol are frequently used due to their ability to form extensive hydrogen bond networks.[5]
-
Carboxylic Acids: Fatty acids and other organic acids can be used to create DESs with varying polarities and functionalities.[6]
The choice of HBD is a critical factor in tuning the properties of the DES for a specific application.
Synthesis of this compound-Based Deep Eutectic Solvents
The synthesis of DESs is remarkably straightforward, often involving a simple heating and stirring method that is 100% atom-economical.[7] This simplicity, combined with the low cost and ready availability of the precursors, makes DESs an attractive alternative to other novel solvents like ionic liquids.
General Experimental Protocol
The following protocol describes a general method for the synthesis of a this compound-based DES. The specific molar ratios and temperatures may be adjusted depending on the chosen HBD.
Materials:
-
This compound (HBA)
-
Hydrogen Bond Donor (HBD) (e.g., urea, glycerol, ethylene glycol)
-
Glass beaker or round-bottom flask
-
Magnetic stirrer with a heating plate
-
Analytical balance
Procedure:
-
Weighing the Components: Accurately weigh the this compound and the HBD in the desired molar ratio. Common molar ratios for choline salt to HBD are 1:2.
-
Mixing: Transfer the weighed components into a clean, dry beaker or flask containing a magnetic stir bar.
-
Heating and Stirring: Place the vessel on a magnetic stirrer with a hot plate. Heat the mixture to approximately 80°C while stirring.[8] The exact temperature may vary depending on the HBD.
-
Formation of Homogeneous Liquid: Continue heating and stirring until a clear, homogeneous liquid is formed, with no solid particles remaining. This process typically takes 10-20 minutes.[8]
-
Cooling and Storage: Once a homogeneous liquid is obtained, remove the vessel from the heat and allow it to cool to room temperature. Store the resulting DES in a sealed container to prevent moisture absorption, as many DESs are hygroscopic.
Characterization Techniques
The successful formation of a DES and its key properties are typically confirmed through a variety of characterization techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of new hydrogen bonds between the HBA and HBD. Shifts in the characteristic vibrational bands of the functional groups (e.g., O-H, N-H, C=O) of the individual components indicate their involvement in the DES hydrogen bond network.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the DES and the interactions between its components.[9]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the freezing point of the DES, confirming the significant melting point depression that is characteristic of these solvents.[8]
Physicochemical Properties of this compound-Based DESs
The physicochemical properties of DESs are highly tunable and depend on the choice of HBA, HBD, and their molar ratio.[2] Understanding these properties is crucial for designing DESs for specific applications.
Quantitative Data Summary
The following tables summarize key physicochemical properties of various choline-based DESs. While data for this compound is less abundant than for choline chloride, the trends are generally comparable.
Table 1: Density of Choline-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (°C) | Density (g/cm³) | Reference |
| Choline Chloride | Ethylene Glycol | 1:2 | 25 | 1.12 | [10] |
| Choline Chloride | Glycerol | 1:2 | 25 | 1.20 | [10] |
| Choline Chloride | Urea | 1:2 | 25 | 1.25 | [2] |
| This compound | Ethylene Glycol | 1:9 | 25 | ~1.1 | [11] |
| Tetrabutylammonium Bromide | Polyethylene Glycol (200) | 1:2 | 25 | ~1.1 | [3] |
Table 2: Viscosity of Choline-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Temperature (°C) | Viscosity (mPa·s) | Reference |
| Choline Chloride | Ethylene Glycol | 1:2 | 25 | 36 | [5] |
| Choline Chloride | Glycerol | 1:2 | 25 | 369 | [5] |
| Choline Chloride | Urea | 1:2 | 25 | 750 | [2] |
| This compound | Ethylene Glycol | 1:2 | 25 | - | - |
| Tetrabutylammonium Bromide | Polyethylene Glycol (200) | 1:2 | 25 | ~200 | [3] |
Visualizing the World of Deep Eutectic Solvents
Visual representations are invaluable for understanding the complex relationships and processes involved in the study and application of DESs. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Deep Eutectic Solvents Synthesis, Characterization and Applications in" by Ganesh Degam [openprairie.sdstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Choline Bromide Modified Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of two distinct classes of choline (B1196258) bromide modified salts: trialkyl-(2-hydroxyethyl)ammonium bromides and alkyl-(2-hydroxyethyl)-dimethylammonium bromides. These compounds, characterized by their varied hydrophobic properties, are of increasing interest in the fields of drug delivery, materials science, and biochemistry. This document details the experimental protocols for their synthesis, presents key quantitative data for comparative analysis, and illustrates the synthetic workflows.
Synthesis of Trialkyl-(2-hydroxyethyl)ammonium Bromides
This class of compounds is synthesized through the quaternization of a trialkylamine with 2-bromoethanol (B42945). The general reaction scheme is presented below.
General Reaction Scheme:
Caption: Synthetic workflow for trialkyl-(2-hydroxyethyl)ammonium bromides.
Experimental Protocol
The following protocol is a generalized procedure based on established methodologies.
Materials:
-
Trialkylamine (e.g., Tripropylamine, Trihexylamine)
-
2-Bromoethanol
-
Toluene, anhydrous
-
Diethyl ether
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve the trialkylamine (1 equivalent) and 2-bromoethanol (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux at 110 °C and maintain stirring for 48 hours.
-
After 48 hours, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with diethyl ether to precipitate the salt.
-
Filter the solid product and dry it under vacuum.
Quantitative Data
| Compound Name | Alkyl Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| N,N,N-Tripropyl-N-(2-hydroxyethyl)ammonium bromide | Propyl | 95 | 138-140 | 4.05 (m, 2H), 3.65 (m, 6H), 3.40 (m, 2H), 1.80 (m, 6H), 1.05 (t, 9H) | 61.2, 58.5, 55.4, 15.8, 10.8 |
| N,N,N-Trihexyl-N-(2-hydroxyethyl)ammonium bromide | Hexyl | 92 | 85-87 | 4.02 (m, 2H), 3.60 (m, 6H), 3.38 (m, 2H), 1.75 (m, 6H), 1.30 (m, 24H), 0.90 (t, 9H) | 61.5, 58.8, 55.6, 31.4, 26.2, 22.5, 22.4, 13.9 |
Synthesis of Alkyl-(2-hydroxyethyl)-dimethylammonium Bromides
This class of compounds is synthesized by the quaternization of 2-(dimethylamino)ethanol with a long-chain alkyl bromide.
General Reaction Scheme:
Caption: Synthetic workflow for alkyl-(2-hydroxyethyl)-dimethylammonium bromides.
Experimental Protocol
The following is a general procedure for the synthesis of this class of compounds.[1]
Materials:
-
2-(Dimethylamino)ethanol
-
Long-chain alkyl bromide (e.g., 1-bromodecane, 1-bromododecane, 1-bromotetradecane, 1-bromohexadecane)
-
Hexane or Acetonitrile
-
Diethyl ether
-
Round-bottom flask or pressure tube
-
Reflux condenser (if using a flask)
-
Magnetic stirrer
-
Heating plate or oil bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a pressure tube or a round-bottom flask, dissolve 2-(dimethylamino)ethanol (1 equivalent) and the corresponding long-chain alkyl bromide (1 equivalent) in a suitable solvent like acetonitrile or hexane.[1]
-
Heat the reaction mixture under reflux, typically between 60 °C and 80 °C, with stirring for a duration ranging from 8 to 72 hours, depending on the specific alkyl bromide used.[1]
-
For shorter alkyl chains, the product may precipitate out of the solution upon cooling. For longer chains, the solvent may need to be removed via rotary evaporation.[1]
-
The crude product is then washed with diethyl ether to induce precipitation and remove unreacted starting materials.[1]
-
The resulting white solid is collected by filtration and dried under vacuum.[1]
Quantitative Data
| Compound Name | Alkyl Group | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| N,N-Dimethyl-N-decyl-N-(2-hydroxyethyl)ammonium bromide | Decyl | 95 | 167-168 | 4.04 (s, 2H), 3.69 – 3.66 (m, 2H), 3.52 – 3.46 (m, 2H), 3.30 (s, 6H), 1.68 (s, 2H), 1.28 – 1.18 (m, 14H), 0.80 (t, J = 7.5 Hz, 3H) | 65.3, 64.8, 55.4, 51.5, 31.8, 29.4, 29.3, 29.2, 26.3, 22.6, 14.1 |
| N,N-Dimethyl-N-dodecyl-N-(2-hydroxyethyl)ammonium bromide | Dodecyl | 96 | 175-177 | 4.03 (s, 2H), 3.68 – 3.65 (m, 2H), 3.51 – 3.45 (m, 2H), 3.29 (s, 6H), 1.67 (s, 2H), 1.27 – 1.17 (m, 18H), 0.79 (t, J = 7.5 Hz, 3H) | 65.3, 64.8, 55.4, 51.5, 31.9, 29.6, 29.5, 29.4, 29.3, 26.3, 22.7, 14.1 |
| N,N-Dimethyl-N-tetradecyl-N-(2-hydroxyethyl)ammonium bromide | Tetradecyl | 94 | 180-182 | 4.02 (s, 2H), 3.67 – 3.64 (m, 2H), 3.50 – 3.44 (m, 2H), 3.28 (s, 6H), 1.66 (s, 2H), 1.26 – 1.16 (m, 22H), 0.78 (t, J = 7.5 Hz, 3H) | 65.3, 64.8, 55.4, 51.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.3, 22.7, 14.1 |
| N,N-Dimethyl-N-hexadecyl-N-(2-hydroxyethyl)ammonium bromide | Hexadecyl | - | 120-121 | 3.85 (t, 4H), 3.45 (s, 3H), 3.40 (t, 2H), 3.25 (t, 2H), 1.75 (m, 2H), 1.25 (s, 26H), 0.88 (t, 3H) | - |
Note: '-' indicates data not available in the searched literature.[2]
Signaling Pathways and Biological Activity
Currently, there is a significant gap in the scientific literature regarding the specific interactions of these synthesized hydrophobic choline bromide modified salts with cellular signaling pathways. While the parent molecule, choline, is known to be a precursor for the neurotransmitter acetylcholine (B1216132) and plays a role in various metabolic and signaling pathways, including the MAPK pathway and IP3-evoked calcium signaling, it is not yet documented whether these long-chain alkyl modifications alter or confer novel signaling activities.
The primary application explored for these modified salts has been in the formation of deep eutectic solvents for the extraction of bioactive compounds.[3] Some studies on other long-chain quaternary ammonium (B1175870) compounds have indicated potential cytotoxic and antimicrobial activities, but these have not been linked to specific signaling pathway modulations. Further research is required to elucidate the pharmacological and biological effects of these specific this compound modified salts and to determine if they interact with any cellular signaling cascades.
Logical Relationship of Choline in Known Signaling Pathways:
Caption: Known signaling interactions of the parent molecule, choline.
Disclaimer: The signaling pathway diagram illustrates the known roles of the parent molecule, choline. The effects of the specific alkyl-modified this compound salts discussed in this guide on these or other signaling pathways have not yet been elucidated in the reviewed literature.
This technical guide serves as a foundational resource for the synthesis and characterization of novel this compound modified salts. The provided protocols and data are intended to facilitate further research into the properties and potential applications of these compounds, including future investigations into their biological activities and interactions with cellular systems.
References
- 1. rsc.org [rsc.org]
- 2. CN103382157A - Process for preparing hexadecyl methyl 2-hydroxyethyl ammonium bromide - Google Patents [patents.google.com]
- 3. New Class of Tunable this compound-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Choline Bromide: A Green and Efficient Phase-Transfer Catalyst in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) has emerged as an indispensable tool in organic synthesis, enabling reactions between reactants in immiscible phases. This technology offers significant advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less hazardous and more environmentally friendly solvents.[1] Among the various phase-transfer catalysts, quaternary ammonium (B1175870) salts have gained prominence, with choline (B1196258) bromide [(CH₃)₃N⁺CH₂CH₂OH]Br⁻, a naturally derived and biodegradable salt, garnering increasing attention as a green and effective catalyst. This technical guide provides a comprehensive overview of the core principles of choline bromide as a phase-transfer catalyst, its mechanism of action, and its practical applications in key organic transformations, complete with detailed experimental protocols and quantitative data.
The Core Principle of Phase-Transfer Catalysis
Many organic reactions involve a nucleophilic attack by an anionic species on an organic substrate. Often, the nucleophile is an inorganic salt soluble in an aqueous phase, while the organic substrate is soluble in a nonpolar organic solvent. Under these biphasic conditions, the reaction is exceedingly slow as the reactants are separated by the phase boundary.
A phase-transfer catalyst, such as this compound, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase, where it can readily react with the organic substrate. The lipophilic cation of the catalyst pairs with the anion, rendering it soluble in the organic medium. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.[2]
Mechanism of this compound as a Phase-Transfer Catalyst
The catalytic cycle of this compound in a typical liquid-liquid phase-transfer catalyzed reaction, such as a nucleophilic substitution, can be visualized as a series of equilibria and reactions occurring at the interface and within the two phases.
The choline cation forms an ion pair with the nucleophile at the aqueous-organic interface. This ion pair, being more lipophilic, migrates into the organic phase. Here, the "naked" nucleophile, which is less solvated and therefore more reactive, attacks the organic substrate. The resulting product is formed, and the choline cation, now paired with the leaving group anion, returns to the aqueous phase, completing the catalytic cycle.
Applications in Organic Synthesis
This compound has demonstrated its utility as a phase-transfer catalyst in a variety of important organic reactions.
Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a fundamental method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3] Phase-transfer catalysis significantly enhances the efficiency of this reaction, particularly when using solid bases like potassium hydroxide (B78521), by facilitating the formation and transfer of the alkoxide into the organic phase.
Quantitative Data for Williamson Ether Synthesis
| Catalyst | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBAB | Phenol (B47542) | n-Butyl Bromide | Toluene/Water | 70 | 4 | 82 |
Table 1: Synthesis of n-Butyl Phenyl Ether using TBAB as a Phase-Transfer Catalyst. Data is illustrative and based on typical PTC conditions.
Experimental Protocol: Synthesis of n-Butyl Phenyl Ether (Illustrative)
This protocol is based on a typical phase-transfer catalyzed Williamson ether synthesis and can be adapted for use with this compound.
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (or potassium hydroxide)
-
This compound
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and this compound (0.1 eq) in toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
To the vigorously stirred mixture, add n-butyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude n-butyl phenyl ether, which can be further purified by distillation.
Esterification of Carboxylic Acids
The esterification of carboxylic acids with alcohols is a reversible reaction often catalyzed by strong acids.[4] Phase-transfer catalysis offers a milder alternative, particularly for the esterification of carboxylate salts with alkyl halides. This compound can facilitate the transfer of the carboxylate anion into the organic phase for reaction.
Quantitative Data for Esterification
A study on the amidation of lauric acid methyl ester to monoethanolamide using choline chloride demonstrated high efficiency, suggesting the potential of choline salts in related esterification reactions.
| Catalyst | Substrate | Reagent | Molar Ratio (Substrate:Reagent) | Temp (°C) | Time (h) | Conversion (%) |
| Choline Chloride (6 wt%) | Lauric acid methyl ester | Monoethanolamine | 1:1.5 | 110 | 1 | 98 |
Table 2: Choline Chloride Catalyzed Amidation of a Fatty Acid Ester.[5][6]
Experimental Protocol: Esterification of Benzoic Acid with n-Butanol (Illustrative)
This protocol describes a general procedure for phase-transfer catalyzed esterification that can be adapted for this compound.
Materials:
-
Benzoic acid
-
n-Butanol
-
Potassium carbonate (or another suitable base)
-
This compound
-
Toluene
Procedure:
-
To a mixture of benzoic acid (1.0 eq) and potassium carbonate (1.5 eq) in toluene, add this compound (0.1 eq).
-
Add n-butanol (1.2 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the benzoic acid is consumed.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude butyl benzoate, which can be purified by distillation.
Cyanation Reactions
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles are versatile intermediates. Phase-transfer catalysis is a highly effective method for the cyanation of alkyl halides using alkali metal cyanides. This compound can act as the transfer agent for the cyanide ion.
Quantitative Data for Cyanation
Phase-transfer catalyzed cyanation of benzyl (B1604629) chloride is a well-established industrial process. While specific data for this compound is limited in the available literature, high yields are typically achieved with quaternary ammonium catalysts.
| Catalyst | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Quaternary Ammonium Salt | Benzyl Chloride | Sodium Cyanide | Water/Organic | 100 | 1-2 | >90 |
Table 3: Typical Results for Phase-Transfer Catalyzed Cyanation of Benzyl Chloride.
Experimental Protocol: Cyanation of Benzyl Chloride (Illustrative)
This protocol outlines a general procedure for the phase-transfer catalyzed cyanation of an alkyl halide.
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
This compound
-
Toluene
-
Water
Procedure:
-
Caution: Sodium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in water.
-
Add a solution of benzyl chloride (1.0 eq) and this compound (0.05 eq) in toluene.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the disappearance of benzyl chloride by GC or TLC.
-
Upon completion, cool the reaction mixture and carefully separate the organic layer.
-
Wash the organic layer with water and brine to remove any residual cyanide.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain benzyl cyanide.
Advantages of this compound
The use of this compound as a phase-transfer catalyst offers several distinct advantages, aligning with the principles of green chemistry:
-
Biodegradability: Choline is a naturally occurring compound and is readily biodegradable, reducing the environmental impact of the catalyst.
-
Low Toxicity: Compared to some other quaternary ammonium salts, choline and its simple salts exhibit lower toxicity.
-
Cost-Effectiveness: Choline is produced on a large scale and is relatively inexpensive.
-
Versatility: It can be effective in a range of nucleophilic substitution reactions.
Conclusion
This compound is a promising, environmentally benign phase-transfer catalyst for a variety of organic transformations. Its ability to facilitate reactions between immiscible phases under mild conditions, coupled with its favorable environmental profile, makes it an attractive alternative to traditional catalysts. While more research is needed to fully explore its catalytic potential across a broader range of reactions and to provide extensive quantitative comparisons with other catalysts, the existing evidence and the principles of phase-transfer catalysis strongly support its application in developing greener and more efficient synthetic processes in the pharmaceutical and chemical industries. This guide serves as a foundational resource for researchers and professionals looking to leverage the benefits of this compound in their synthetic endeavors.
References
- 1. Phase Transfer Catalytic Effects for Thiocyanate Displacement on Benzyl Chloride -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Choline Bromide: A Versatile Building Block in Advanced Material Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Choline (B1196258) bromide, a quaternary ammonium (B1175870) salt, has emerged as a highly versatile and promising compound in the field of material science. Its unique properties, including its role as a hydrogen bond acceptor, its ionic nature, and its biocompatibility, have led to its application in a wide array of materials, from polymers and composites to energy storage devices and functional nanoparticles. This technical guide provides a comprehensive overview of the core applications of choline bromide in material science, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying processes to facilitate understanding and further research.
Catalyst in Polymer Synthesis: Ring-Opening Copolymerization
This compound has demonstrated significant catalytic activity, particularly in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce polyesters. This catalytic role is often realized when this compound is used as a component of a deep eutectic solvent (DES), where it acts as a hydrogen bond acceptor.
The catalytic mechanism hinges on the ability of the bromide anion to act as a nucleophile, initiating the ring-opening of the epoxide. The choline cation and the hydrogen bond donor (e.g., urea (B33335) or ethylene (B1197577) glycol) are thought to stabilize the transition states and facilitate the polymerization process through hydrogen bonding interactions. This method offers a biocompatible and cost-effective alternative to traditional metal-based catalysts.
Quantitative Data: Catalytic Performance of Choline Halides
| Catalyst System | Monomer Pair | Turnover Frequency (TOF) (h⁻¹) | Molar Mass ( kg/mol ) | Dispersity (Đ) | Reference |
| This compound (in air) | Epoxide + Cyclic Anhydride (B1165640) | 34 - 200 | Lower than intended | - | [1][2] |
| This compound-based DES (air-free) | Epoxide + Cyclic Anhydride | Similar to salts in air | Higher, closer to intended | - | [1][2] |
Note: Turnover frequencies and molar masses are dependent on the specific monomer pair and reaction conditions.
Experimental Protocol: Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides using a this compound-Based Catalyst
This protocol describes a general procedure for the ROCOP of an epoxide and a cyclic anhydride using a this compound-based catalyst system.
Materials:
-
This compound (ChBr)
-
Hydrogen bond donor (e.g., urea, ethylene glycol)
-
Epoxide monomer
-
Cyclic anhydride monomer
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation (Deep Eutectic Solvent):
-
In a clean, dry Schlenk flask under an inert atmosphere, combine this compound and the hydrogen bond donor in the desired molar ratio (e.g., 1:2).
-
Heat the mixture with stirring (e.g., at 80 °C) until a homogeneous, clear liquid is formed.
-
Cool the DES to room temperature before use.
-
-
Polymerization:
-
To the Schlenk flask containing the DES catalyst, add the desired amount of the cyclic anhydride monomer.
-
Introduce the anhydrous solvent to the flask via syringe.
-
Add the epoxide monomer to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Logical Relationship: Catalytic Cycle of ROCOP
References
Isotopic Labeling of Choline Bromide: A Technical Guide for Researchers
Introduction
Isotopic labeling is an indispensable technique in the fields of biochemistry, drug development, and metabolic research. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can trace the metabolic fate of compounds within complex biological systems. This guide provides an in-depth technical overview of the isotopic labeling of choline (B1196258) bromide, with a particular focus on deuterium-labeled variants such as Choline-1,1,2,2-d4 bromide. Choline is a vital nutrient essential for numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes via phospholipids (B1166683) like phosphatidylcholine, and methyl group metabolism.[1][2] The dysregulation of choline metabolism is a known hallmark of various diseases, including cancer and nonalcoholic fatty liver disease, making isotopically labeled choline a powerful tool for investigating these conditions.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the applications, experimental protocols, and analytical methodologies associated with the use of deuterated choline bromide.
Deuterated this compound Isotopologues
Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen commonly used for labeling. Its introduction into the choline molecule creates a mass shift that is readily detectable by mass spectrometry without significantly altering the compound's chemical properties. Several deuterated forms of this compound are commercially available, each suited for specific research applications.
Table 1: Commercially Available Deuterated this compound Isotopologues
| Isotopologue Name | Chemical Formula | Mass Shift (vs. Unlabeled) | Primary Research Applications |
| Choline-1,1,2,2-d4 bromide | HOCD₂CD₂N(CH₃)₃Br | +4 | Tracing the ethanolamine (B43304) backbone of the choline molecule; Internal standard for quantitative analysis.[6][7][8] |
| Choline-d9 bromide (trimethyl-d9) | HOCH₂CH₂N(CD₃)₃Br | +9 | Tracing the metabolic fate of choline's methyl groups in one-carbon metabolism;[9][10][11][12] Studying the synthesis of phosphatidylcholine.[13] |
| Choline-d13 bromide | HO(CD₂)₂N(CD₃)₃Br | +13 | A fully deuterated tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[14][15][16] |
Core Applications in Scientific Research
Isotopically labeled this compound serves two primary functions in research: as a metabolic tracer and as an internal standard for quantification.
-
Metabolic Tracing: Deuterated choline allows for the precise tracking of its conversion into various downstream metabolites. By introducing a labeled precursor into a cell culture or in vivo model, researchers can monitor its incorporation over time into key compounds like phosphocholine (B91661) (PCho), phosphatidylcholine (PtdCho), and acetylcholine.[17][18] This approach is critical for elucidating the dynamics of metabolic pathways, especially in disease states where these pathways are altered.[3][17] For instance, the heightened demand for PtdCho in rapidly proliferating cancer cells can be visualized and quantified using labeled choline.[3]
-
Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds are the gold standard for internal standards.[6][14] Because they co-elute with the unlabeled (endogenous) analyte but are distinguishable by their mass, they can be used to accurately correct for variations in sample preparation and instrument response, enabling precise quantification of choline and its metabolites in complex biological matrices like plasma and tissue extracts.[19][20][21][22]
-
Metabolic Imaging: Advanced techniques like stimulated Raman scattering (SRS) microscopy can be coupled with the use of deuterated choline to visualize the subcellular distribution of choline-containing metabolites in living cells and organisms with high spatial resolution, offering insights into metabolic activity in real-time.[23]
Key Metabolic Signaling Pathways
Choline is a central node in cellular metabolism, participating in three primary pathways. The use of isotopically labeled choline has been instrumental in delineating the flux and interplay between these routes.
-
Phosphorylation (CDP-Choline Pathway): This is the main pathway for the synthesis of phosphatidylcholine (PtdCho), a crucial component of cell membranes. Choline is first phosphorylated by choline kinase (Chk) to form phosphocholine. This pathway is often upregulated in cancer cells to support rapid membrane production.[3][4]
-
Oxidation Pathway: In the liver and kidneys, choline can be oxidized to betaine.[1][24] Betaine serves as a critical methyl donor, providing methyl groups for the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[3][25]
-
Acetylation Pathway: In cholinergic neurons, choline is acetylated by the enzyme choline acetyltransferase (ChAT) to produce the neurotransmitter acetylcholine, which is fundamental for nerve signaling, memory, and muscle control.[2][5][18]
Experimental Protocols and Methodologies
The successful application of deuterated this compound relies on robust experimental design and precise analytical techniques.
General Protocol for Stable Isotope Labeling in Cell Culture
This protocol outlines a typical workflow for tracing choline metabolism in cultured cells.
-
Media Preparation: Cells are cultured in a choline-deficient medium (e.g., modified DMEM) supplemented with a known concentration of the deuterated this compound isotopologue (e.g., Choline-1,1,2,2-d4 bromide). The concentration and labeling duration will vary depending on the cell type and experimental goals.[26]
-
Cell Labeling: Cells are incubated in the labeling medium for a defined period (e.g., from hours to days) to allow for the uptake and incorporation of the labeled choline into various metabolic pools.[17][27]
-
Sample Analysis: The extracted metabolites are analyzed using mass spectrometry or NMR to identify and quantify the labeled species.
Analytical Methods
The choice of analytical platform is crucial for obtaining high-quality data from labeling experiments.
Table 2: Key Analytical Techniques for Labeled Choline Analysis
| Technique | Principle | Key Advantages |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio. Tandem MS (MS/MS) allows for specific fragmentation patterns, enhancing specificity. | High sensitivity and specificity; ideal for quantifying low-abundance metabolites in complex mixtures. Can distinguish between different isotopologues (e.g., d3- vs. d9-PtdCho).[13][26][29] |
| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. Often requires derivatization of polar molecules like choline. | High chromatographic resolution. Established methods exist for certain choline metabolites.[20] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. Can provide structural information and quantify compounds without chromatographic separation. | Non-destructive; provides absolute quantification and structural information. Can be used for in vivo studies (MRS).[1][30] |
Quantitative Data Summary
The primary output of a labeling experiment is quantitative data showing the incorporation of the isotopic label into downstream metabolites over time. This data provides direct insight into metabolic flux.
Table 3: Illustrative Time-Dependent Incorporation of ¹⁵N-Choline in a Cancer Cell Line
| Time Point | ¹⁵N-Choline (%) | ¹⁵N-Phosphocholine (%) | ¹⁵N-Glycerophosphocholine (%) | ¹⁵N-Phosphatidylcholine (%) |
| 0 hr | 100 | 0 | 0 | 0 |
| 4 hr | 65 | 25 | <1 | 9 |
| 8 hr | 40 | 38 | 2 | 19 |
| 24 hr | 15 | 28 | 5 | 52 |
Note: This table is adapted from a representative ¹⁵N-choline labeling experiment and serves as an example of the type of quantitative data generated. Actual percentages will vary based on cell type and experimental conditions.[17]
Conclusion
Isotopically labeled this compound, particularly deuterated variants like Choline-1,1,2,2-d4 bromide, represents a cornerstone tool for modern metabolic research. It provides an unparalleled ability to trace the intricate pathways of choline metabolism, from membrane biosynthesis and neurotransmission to one-carbon metabolism. For professionals in basic science and drug development, leveraging these tracers offers a precise method to quantify metabolic fluxes, identify enzymatic dysregulation in diseases like cancer, and serve as robust internal standards for bioanalytical assays. The combination of stable isotope labeling with advanced analytical platforms like high-resolution mass spectrometry continues to deepen our understanding of cellular function and pathology, paving the way for novel diagnostic and therapeutic strategies targeting choline metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Frontiers | Choline metabolism and its implications in cancer [frontiersin.org]
- 4. imrpress.com [imrpress.com]
- 5. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scbt.com [scbt.com]
- 9. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 溴化胆碱-三甲基-d9 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound-trimethyl-d9 | C5H14BrNO | CID 71308987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people: isotope dilution MS of plasma and in vivo single-voxel magnetic resonance spectroscopy of liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Live-cell vibrational imaging of choline metabolites by stimulated Raman scattering coupled with isotope-based metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oxygen-18 and deuterium labeling studies of choline oxidation by spinach and sugar beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Metabolic labeling of choline PL with deuterium-labeled choline and quantification of lipid molecular species by LC-MS/MS [bio-protocol.org]
- 27. Metabolic Heavy Isotope Labeling to Study Glycerophospholipid Homeostasis of Cultured Cells [bio-protocol.org]
- 28. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Choline-containing compounds quantification by 1H NMR spectroscopy using external reference and noise measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Choline Bromide-(methyl-13C) for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Choline (B1196258) Bromide-(methyl-13C), a stable isotope-labeled compound crucial for advancing research in cellular metabolism, drug development, and diagnostics. Its application in mass spectrometry enables precise tracing and quantification of choline and its metabolites, offering critical insights into various physiological and pathological processes.
Introduction to Choline Bromide-(methyl-13C)
Choline is an essential nutrient that plays a pivotal role in numerous biological functions, including the synthesis of the neurotransmitter acetylcholine (B1216132) and the structural integrity of cell membranes through phosphatidylcholine production.[1] Altered choline metabolism is a recognized hallmark of various diseases, including cancer.[2]
This compound-(methyl-13C) is a powerful tool for metabolic research. By incorporating a heavy carbon isotope (¹³C) on one of the methyl groups, researchers can distinguish it from its endogenous, unlabeled counterpart using mass spectrometry. This allows for the precise tracking of choline's metabolic fate within complex biological systems.
Chemical Properties
Below is a summary of the key chemical properties of this compound-(methyl-¹³C).
| Property | Value | Reference |
| Linear Formula | HOCH₂CH₂N(CH₃)₂¹³CH₃Br | |
| CAS Number | 287100-59-8 | |
| Molecular Weight | 185.07 g/mol | |
| Isotopic Purity | 99 atom % ¹³C | |
| Form | Solid | |
| Mass Shift | M+1 |
Applications in Mass Spectrometry
This compound-(methyl-¹³C) is primarily utilized as an internal standard and a tracer in mass spectrometry-based metabolomics studies. Its use in conjunction with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for highly sensitive and specific quantification of choline and its downstream metabolites.[3][4]
Key applications include:
-
Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label into various metabolites over time to determine the rates of metabolic pathways.
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target choline metabolism and evaluating their efficacy.
-
Biomarker Discovery: Identifying novel metabolic biomarkers for the diagnosis and prognosis of diseases.
-
Neuroscience Research: Studying the synthesis and turnover of acetylcholine in the nervous system.
Choline Metabolism Signaling Pathway
The metabolism of choline is intricate, involving several key enzymatic steps. Understanding this pathway is essential for designing and interpreting tracer experiments. Choline is primarily metabolized through the Kennedy pathway for phosphatidylcholine synthesis.
Experimental Workflow for ¹³C Tracer Studies
A typical workflow for a stable isotope tracer experiment using this compound-(methyl-¹³C) involves several critical steps, from cell culture to data analysis.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a ¹³C tracer study with this compound-(methyl-¹³C) in cultured cells. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Media Preparation: Prepare culture medium containing this compound-(methyl-¹³C) at the desired concentration. The standard medium should be replaced with the labeling medium.
-
Labeling: Incubate the cells in the labeling medium for a predetermined time course to allow for the uptake and metabolism of the ¹³C-choline.
Protocol 2: Quenching and Metabolite Extraction
This protocol is critical for halting metabolic activity to preserve the in vivo metabolic state.[5]
-
Quenching:
-
For adherent cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold saline. Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolism.[5]
-
For suspension cells, rapidly centrifuge the cell suspension at a low speed (e.g., 1000 x g) for a short duration at 4°C to pellet the cells. Discard the supernatant and immediately proceed to extraction.[1]
-
-
Extraction:
-
Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the quenched cells.[5]
-
Scrape the adherent cells in the extraction solvent.
-
Vortex the cell suspension vigorously to ensure complete lysis and extraction of metabolites.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used technique for the separation of polar metabolites like choline and its derivatives.[6][7]
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the initial mobile phase of the HILIC method (e.g., a high percentage of acetonitrile).
-
Chromatographic Separation:
-
Column: A HILIC column (e.g., silica-based).[6]
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate).[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of choline and its metabolites.
-
Quantitative Data and MRM Transitions
The following table summarizes the calculated mass-to-charge ratios (m/z) for this compound-(methyl-¹³C) and its key metabolites, along with their expected MRM transitions. The fragmentation of choline typically results in a characteristic product ion at m/z 60.10, corresponding to the trimethylamine (B31210) fragment. For the ¹³C-labeled counterpart, this fragment will have an m/z of 61.10.
| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Choline-(methyl-¹³C) | C₄¹³CH₁₄NO | 105.1 | 61.1 |
| Phosphocholine-(methyl-¹³C) | C₄¹³CH₁₅NO₄P | 187.1 | 126.1 |
| Acetylcholine-(methyl-¹³C) | C₆¹³CH₁₆NO₂ | 147.1 | 88.1, 61.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The product ions for phosphocholine and acetylcholine are based on common fragmentation patterns and should be experimentally verified.
Conclusion
This compound-(methyl-¹³C) is an invaluable tool for researchers in the life sciences. Its application in mass spectrometry provides a dynamic and quantitative view of choline metabolism that is not achievable with traditional methods. The protocols and data presented in this guide offer a solid foundation for the successful implementation of ¹³C tracer studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. books.rsc.org [books.rsc.org]
- 8. lcms.cz [lcms.cz]
Choline Bromide as a Precursor in Acetylcholine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetylcholine (B1216132) (ACh), a critical neurotransmitter for cognitive function and neuromuscular control, is synthesized from choline (B1196258) and acetyl coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT).[1][2][3][4] The availability of choline is a primary rate-limiting step in this biosynthetic pathway, making the choice of choline precursor a crucial consideration in research and therapeutic development.[3][5] While various choline salts are available, including choline bromide, the scientific literature is dominated by studies utilizing choline chloride. This guide provides a comprehensive overview of the role of choline as a precursor in ACh synthesis, detailing the underlying biochemistry, experimental protocols for its study, and relevant quantitative data, with a special note on the status of this compound.
The Cholinergic Synapse and Acetylcholine Synthesis
Acetylcholine is synthesized in the cytoplasm of cholinergic neurons and is then packaged into synaptic vesicles.[3][6] The synthesis and release of ACh are tightly regulated processes fundamental to cholinergic neurotransmission.
The core reaction is as follows:
Choline + Acetyl-CoA → Acetylcholine + CoA (catalyzed by Choline Acetyltransferase)[3]
Sources of Choline
The choline utilized for acetylcholine synthesis is derived from several sources:
-
Dietary Intake: Choline is an essential nutrient obtained from the diet.[7][8]
-
Recycling: Following synaptic release, acetylcholine is rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate (B1210297). A significant portion of this choline is taken up back into the presynaptic terminal for reuse.[8]
-
Phospholipid Metabolism: Choline can be liberated from the breakdown of phospholipids, such as phosphatidylcholine, within the neuronal membrane.[9][10][11]
Choline Uptake
The transport of choline into the cholinergic neuron is a critical regulatory point. There are two main transport systems:
-
High-Affinity Choline Uptake (HACU) System: This is a sodium-dependent transporter that is specific to cholinergic neurons and is the primary mechanism for supplying choline for ACh synthesis.[3]
-
Low-Affinity Choline Uptake (LACU) System: This transporter is found in most cells and is not directly coupled to ACh synthesis.[3]
This compound: A Note on its Use in Research
This compound is a commercially available salt of choline and is used as a biochemical reagent in life sciences research.[12] However, a thorough review of the scientific literature reveals a significant scarcity of studies that have specifically used this compound as the choline source for investigating acetylcholine synthesis. The vast majority of published research utilizes choline chloride.[7][13] Consequently, there is a lack of specific quantitative data, such as the kinetic parameters of choline acetyltransferase with this compound as a substrate, or direct comparative studies on its efficacy relative to other choline salts.
For the remainder of this guide, the presented data and protocols are derived from studies using choline (often as choline chloride) and are considered generally applicable to any choline salt, including this compound, for experimental design.
Quantitative Data in Acetylcholine Synthesis
The following tables summarize key quantitative parameters related to acetylcholine synthesis. It is important to note that these values can vary depending on the specific experimental conditions, tissue type, and species.
| Parameter | Value | Brain Region/System | Reference |
| Choline Acetyltransferase (ChAT) Kinetics | |||
| Km for Choline | ~1 mM | Mammalian Brain | [3] |
| Km for Acetyl-CoA | ~10 µM | Mammalian Brain | [3] |
| Km for Choline | 0.714 mM | Bovine Brain | [14] |
| Km for Acetyl-CoA | 16.5 µM | Bovine Brain | [14] |
| Km for Choline | 1.0 mM | Rat Brain | [14] |
| Km for Acetyl-CoA | 46.5 µM | Rat Brain | [14] |
| High-Affinity Choline Uptake (HACU) Kinetics | |||
| Km for Choline | 1-5 µM | Cholinergic Neurons | [3] |
| Acetylcholine and Choline Concentrations | |||
| Plasma Choline Concentration | ~10 µM | Plasma | [3] |
| ACh Release (Stimulated) | 885 pmol/µg DNA | Rat Striatal Slices | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the study of acetylcholine synthesis.
Preparation of Synaptosomes for In Vitro Acetylcholine Synthesis
Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter synthesis, storage, and release.
Protocol:
-
Tissue Homogenization: Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Isolation of Crude Synaptosomal Fraction: Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.
-
Resuspension: Gently resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for subsequent experiments.[1][2][15]
In Vitro Acetylcholine Synthesis Assay in Brain Slices
This protocol allows for the study of ACh synthesis in a more intact tissue preparation.
Protocol:
-
Slice Preparation: Rapidly prepare brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
Incubation: Transfer the slices to aCSF containing the desired concentration of a choline source (e.g., this compound or radiolabeled choline) and other experimental compounds (e.g., acetylcholinesterase inhibitors like physostigmine (B191203) to prevent ACh degradation). Incubate at 37°C with continuous oxygenation.
-
Stimulation (Optional): To study release-coupled synthesis, depolarize the slices with a high concentration of potassium chloride (e.g., 50 mM KCl) in the incubation medium.[9][16][17]
-
Sample Collection and Analysis: At the end of the incubation period, collect both the tissue slices and the incubation medium. Homogenize the slices. Analyze the choline and acetylcholine content in both the tissue homogenate and the medium using methods such as HPLC with electrochemical detection or mass spectrometry.[9][13][18][19][20]
Choline Acetyltransferase (ChAT) Activity Assay
This assay directly measures the activity of the enzyme responsible for acetylcholine synthesis.
Protocol:
-
Enzyme Preparation: Prepare a tissue homogenate from a cholinergic brain region and obtain a partially purified enzyme fraction through centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, a choline source (e.g., this compound), and an acetylcholinesterase inhibitor. It is common to use radiolabeled acetyl-CoA or choline to facilitate detection of the product.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., ice-cold acid).
-
Product Separation and Quantification: Separate the radiolabeled acetylcholine from the unreacted radiolabeled substrate using techniques like ion-exchange chromatography or electrophoresis. Quantify the amount of radiolabeled acetylcholine formed using a scintillation counter.[14][21][22]
Visualizations
Signaling Pathway of Acetylcholine Synthesis
References
- 1. Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline biosynthesis by a preparation enriched in synaptosomes from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 5. Neurochemical effects of choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vesicular and synaptoplasmic synthesis of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choline increases acetylcholine release and protects against the stimulation-induced decrease in phosphatide levels within membranes of rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line [inis.iaea.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Precursor dependence of acetylcholine release from rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physical and Kinetic Properties of Choline Acetyl Transferase from Rat and Bovine Brain | Semantic Scholar [semanticscholar.org]
- 15. Phospholipid-derived choline intermediates and acetylcholine synthesis in mouse brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute choline supplementation in vivo enhances acetylcholine synthesis in vitro when neurotransmitter release is increased by potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of choline uptake for the synthesis and release of acetylcholine in brain slices by a dynamic autoradiographic technique using [11C]choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of acetylcholine release in freely moving rats by means of automated intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Correlation between choline signal intensity and acetylcholine level in different brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The kinetic properties of human placental choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic studies of the choline acetyltransferase reaction using isotope exchange at equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Bromide as a Source of Choline for Nutritional Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258), an essential nutrient, plays a pivotal role in numerous physiological processes, including the synthesis of neurotransmitters and phospholipids (B1166683), methyl group metabolism, and cell membrane signaling.[1] Its importance in neurological development, liver function, and overall health is well-established.[1][2] While choline can be synthesized endogenously, the amounts are often insufficient to meet the body's needs, necessitating dietary intake.[1] In nutritional research and supplementation, various forms of choline salts are utilized, with choline chloride being the most common. This guide focuses on a less commonly explored salt, choline bromide, as a potential source of choline for nutritional studies. We will delve into its chemical properties, potential bioavailability, metabolic fate, and key experimental considerations for its use in research settings.
Chemical and Physical Properties of Choline Salts
Table 1: Comparison of Choline Salts
| Property | Choline Chloride | Choline Bitartrate | This compound |
|---|---|---|---|
| Molecular Formula | C₅H₁₄ClNO | C₉H₁₉NO₇ | C₅H₁₄BrNO |
| Molecular Weight | 139.62 g/mol | 253.25 g/mol | 184.07 g/mol |
| Choline Content (%) | ~74.7% | ~41.1% | ~56.5% |
| Hygroscopicity | High[5][4] | Data not readily available | Expected to be hygroscopic |
| Common Use | Animal feed, dietary supplements[6][7] | Dietary supplements[8] | Primarily laboratory reagent |
Bioavailability and Metabolic Fate
The bioavailability of choline can be influenced by its chemical form. Water-soluble forms like free choline, phosphocholine, and glycerophosphocholine are absorbed via the portal circulation, while lipid-soluble forms such as phosphatidylcholine are absorbed into the lymph.[1] Upon absorption, choline is distributed to various tissues and participates in three primary metabolic pathways:
-
Phosphorylation: Choline is phosphorylated to phosphocholine, which is a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes.[9]
-
Oxidation: Choline is oxidized in the liver and kidneys to form betaine, which serves as a crucial methyl donor in the methionine cycle.[10]
-
Acetylation: In cholinergic neurons, choline is acetylated to form acetylcholine (B1216132), a vital neurotransmitter.[11]
While direct comparative bioavailability studies between this compound and other choline salts are lacking in the reviewed literature, the choline moiety is expected to follow these same metabolic pathways once absorbed. However, the presence of the bromide ion warrants careful consideration regarding its own absorption, distribution, and potential physiological effects.
The Role of the Bromide Ion
Bromide is a halide that can be absorbed by the body and can compete with chloride for transport and renal excretion.[12] The half-life of bromide in the body is approximately 12 days.[13] High levels of bromide intake can interfere with thyroid function and may lead to a condition known as bromism, characterized by neurological and psychiatric symptoms.[12][14][15] The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for bromide.[14] Therefore, when using this compound in nutritional studies, it is crucial to calculate the total bromide intake and ensure it remains well below established safety limits.
Table 2: Toxicological Data for Bromide Ion
| Parameter | Value | Species | Reference |
|---|---|---|---|
| No-Observable-Adverse-Effect Level (NOAEL) | 4 mg/kg body weight/day | Human | [14] |
| Tolerable Daily Intake (TDI) | 0.4 mg/kg body weight/day | Human | [14] |
| Acute Reference Dose (ARfD) | 0.4 mg/kg body weight/day | Human |[14] |
Applications in Nutritional Studies
This compound can theoretically be used in various nutritional studies where a water-soluble form of choline is required. Potential applications include:
-
Choline Deficiency-Repletion Studies: Investigating the physiological and metabolic consequences of choline deficiency and the efficacy of choline repletion.
-
Studies on Liver Health: Assessing the role of choline in preventing or treating conditions like non-alcoholic fatty liver disease (NAFLD).[2][16]
-
Neurodevelopmental Research: Examining the impact of choline supplementation on brain development and cognitive function.[17]
-
Acetylcholine Synthesis Research: Studying the precursor role of choline in the synthesis of the neurotransmitter acetylcholine.[18][19]
Experimental Protocols
The following are generalized protocols that can be adapted for studies using this compound. It is imperative to conduct pilot studies to determine the optimal dosage and to monitor for any potential adverse effects related to bromide accumulation.
Protocol 1: Choline Deficiency-Repletion Study in a Rodent Model
Objective: To induce choline deficiency and assess the restorative effects of this compound supplementation.
Methodology:
-
Animal Model: Male Wistar rats (8 weeks old).
-
Acclimatization: Acclimatize animals for one week on a standard chow diet.
-
Induction of Deficiency: Feed a choline-deficient diet for a specified period (e.g., 4-6 weeks).[20] Monitor animals for signs of deficiency (e.g., weight loss, fatty liver).
-
Repletion Phase: Divide choline-deficient animals into groups:
-
Control (continues on choline-deficient diet).
-
This compound supplementation (various doses dissolved in drinking water or mixed in the diet).
-
Positive Control (e.g., choline chloride supplementation at an equimolar choline concentration).
-
-
Monitoring: Monitor food and water intake, and body weight regularly.
-
Sample Collection: At the end of the study period, collect blood and tissues (liver, brain) for analysis.
-
Analysis:
-
Biochemical Analysis: Measure plasma levels of choline and its metabolites (e.g., betaine, phosphocholine) using LC-MS/MS.[10][21]
-
Liver Histology: Assess the degree of hepatic steatosis.[18]
-
Tissue Choline Content: Determine choline and its metabolites' concentrations in liver and brain tissue.[14][22][23]
-
Protocol 2: Assessment of this compound in a Diet-Induced Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
Objective: To evaluate the efficacy of this compound in mitigating the development of NAFLD.
Methodology:
-
Animal Model: Male C57BL/6J mice (6 weeks old).
-
Induction of NAFLD: Feed a high-fat diet for a specified period (e.g., 12-16 weeks) to induce NAFLD.
-
Treatment Groups:
-
Control (high-fat diet).
-
This compound supplementation (various doses administered orally or in the diet).
-
Positive Control (e.g., a known therapeutic agent for NAFLD).
-
-
Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance).
-
Sample Collection: At the end of the study, collect blood and liver tissue.
-
Analysis:
-
Plasma Analysis: Measure liver enzymes (ALT, AST), lipid profile (triglycerides, cholesterol), and choline metabolites.
-
Liver Analysis: Perform histological analysis (H&E and Oil Red O staining) for steatosis and inflammation.[18] Quantify liver triglyceride content.
-
Analytical Methods
Accurate quantification of choline and its metabolites is crucial for nutritional studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[3][10][21][24]
Table 3: Analytical Methods for Choline and its Metabolites
| Analyte | Method | Key Considerations |
|---|---|---|
| Choline, Betaine, Phosphocholine, Glycerophosphocholine, Acetylcholine | Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Good separation of polar compounds.[21][24] |
| Phosphatidylcholine, Sphingomyelin | Reversed-Phase LC-MS/MS or HILIC-MS/MS | Requires appropriate lipid extraction methods.[21] |
| Bromide Ion | Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Important for monitoring potential accumulation in long-term studies.[13][25] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of choline.
Caption: Overview of the major metabolic pathways of choline.
Caption: Simplified pathway of acetylcholine synthesis from choline.
Caption: Generalized workflow for a nutritional study with this compound.
Conclusion and Future Directions
This compound presents a viable, albeit understudied, alternative to more common choline salts for nutritional research. Its primary advantage lies in providing a water-soluble source of choline. However, the presence of the bromide ion necessitates careful consideration of potential toxicity, and total bromide intake from all sources should be meticulously calculated and monitored.
A significant gap in the current literature is the lack of direct comparative studies on the bioavailability, stability, and efficacy of this compound versus other choline salts. Future research should focus on:
-
Comparative Bioavailability Studies: Directly comparing the absorption and tissue distribution of choline from this compound, choline chloride, and other forms.
-
Long-term Safety Studies: Evaluating the potential for bromide accumulation and any associated health effects with chronic this compound supplementation.
-
Stability and Formulation Studies: Assessing the hygroscopicity and stability of this compound in various experimental diets and supplement formulations.
By addressing these research questions, a more complete understanding of the utility and potential limitations of this compound as a source of choline for nutritional studies can be achieved, providing researchers with another valuable tool to explore the multifaceted roles of this essential nutrient.
References
- 1. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. Bromide supplementation exacerbated the renal dysfunction, injury and fibrosis in a mouse model of Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepoultrysite.com [thepoultrysite.com]
- 6. scielo.br [scielo.br]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 9. Action of chronic choline administration on behavior and on cholinergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Bromism in the Modern Day: Case Report and Canadian Review of Bromide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choline distribution and metabolism in pregnant rats and fetuses are influenced by the choline content of the maternal diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mind the gap: Bromism secondary to internet-purchased supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Supplemental choline to prevent and treat learning and memory deficits of early-life iron deficiency (The SupCHO Study): study protocol for a randomized, placebo-controlled trial in Ugandan infants with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ecommons.aku.edu [ecommons.aku.edu]
- 20. researchgate.net [researchgate.net]
- 21. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. Bromide supplementation exacerbated the renal dysfunction, injury and fibrosis in a mouse model of Alport syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Choline Bromide: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) bromide (C₅H₁₄BrNO) is a quaternary ammonium (B1175870) salt that serves as a readily available source of the essential nutrient choline. Choline is a fundamental component in numerous physiological processes, acting as a precursor for the neurotransmitter acetylcholine, a key element in the synthesis of membrane phospholipids (B1166683) like phosphatidylcholine, and a participant in lipid and cholesterol metabolism.[1] Its bromide salt form offers a stable and soluble means of introducing choline into biological systems for research and development purposes.
These application notes provide an overview of the experimental applications of choline bromide, with detailed protocols for its use in cell culture, animal studies, and for investigating its role in specific signaling pathways.
Physicochemical and Safety Data
Proper handling and storage of this compound are essential for laboratory safety and experimental reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 184.07 g/mol | [N/A] |
| Appearance | White crystalline solid | [N/A] |
| Solubility | Soluble in water | [N/A] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. It is hygroscopic and should be stored under an inert gas. | [2] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[3][4] In case of dust formation, use a suitable respirator.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale dust.[2] Handle in a well-ventilated area.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[3]
-
-
Disposal: Dispose of contaminated material according to local regulations.[3]
Application 1: In Vitro Cell Culture Supplement
Choline is an essential component of cell culture media, crucial for cell membrane integrity and proliferation. Choline limitation can lead to reduced cell viability and lower protein production in cell lines such as Chinese Hamster Ovary (CHO) cells.[5]
Protocol 1: Supplementation of CHO Cells for Enhanced Monoclonal Antibody (mAb) Production
This protocol is adapted from studies demonstrating that optimizing choline concentration in fed-batch cultures can improve mAb titers.[5][6]
Materials:
-
CHO cell line producing a monoclonal antibody
-
Chemically defined basal medium and feed media for CHO cells
-
This compound
-
Sterile, deionized water
-
Bioreactor (e.g., 2-L) with appropriate controls for temperature, pH, and dissolved oxygen
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Equipment for measuring mAb titer (e.g., HPLC, ELISA)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound (e.g., 1 M) in deionized water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store at 2-8°C.
-
-
Cell Culture Initiation:
-
Fed-Batch Culture and Choline Supplementation:
-
Initiate the fed-batch process by adding the feed medium according to a pre-determined schedule.
-
To optimize choline concentration, prepare feed media with varying final concentrations of this compound. A common approach is to test 1x, 2x, and 4x the original choline concentration in the feed medium.[7]
-
For example, if the original feed medium has a choline concentration of X, prepare feeds with X, 2X, and 4X choline by adding the appropriate volume of the this compound stock solution.
-
-
Monitoring and Data Collection:
-
Monitor viable cell density and cell viability regularly throughout the culture period (e.g., daily).[7]
-
Collect samples at regular intervals to measure the mAb titer.[7]
-
Monitor other relevant parameters such as lactate (B86563) concentration.[7]
-
Data Presentation:
Table 2: Dose-Response of Choline Supplementation on CHO Cell Culture Performance
| Choline Concentration (relative to control) | Peak Viable Cell Density (cells/mL) | Cell Viability at 358h (%) | Final mAb Titer (g/L) |
| 1x (Control) | Value | 43.7 | Value |
| 2x | Value | 55.0 | Value (e.g., 6.4) |
| 4x | Value | 56.4 | Value (e.g., 6.4) |
| Data adapted from Kuwae et al., 2018.[6][7] |
Experimental Workflow for CHO Cell Culture Optimization
Caption: Workflow for optimizing choline concentration in CHO cell fed-batch culture.
Application 2: In Vivo Animal Studies on Cognitive Function
Choline supplementation during critical periods of brain development has been shown to have long-lasting beneficial effects on cognitive function in animal models.[8][9]
Protocol 2: Maternal Choline Supplementation to Assess Cognitive Improvement in Offspring
This protocol outlines a general procedure for investigating the effects of maternal choline supplementation on the cognitive performance of rodent offspring, based on findings from multiple studies.[8][10]
Materials:
-
Breeding pairs of rodents (e.g., mice or rats)
-
Standard rodent chow
-
Choline-supplemented rodent chow (formulated to provide a specific dose of choline, e.g., 5 g/kg)
-
Choline-deficient rodent chow (if a deficiency model is also being studied)
-
Apparatus for behavioral testing (e.g., Morris water maze for spatial memory)
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Dietary Intervention:
-
Upon confirmation of pregnancy, randomly assign female rodents to different dietary groups:
-
Control Group: Standard chow.
-
Choline-Supplemented Group: Chow supplemented with a high dose of choline.
-
(Optional) Choline-Deficient Group: Chow with a low level of choline.
-
-
Maintain the dams on their respective diets throughout gestation and lactation.
-
-
Weaning and Post-Weaning Care:
-
At weaning, switch all offspring to the standard control diet.
-
House the offspring in appropriate social groups.
-
-
Behavioral Testing:
-
At a predetermined age (e.g., young adulthood or later), subject the offspring to a battery of cognitive tests.
-
For spatial memory assessment using the Morris water maze:
-
Acquisition Phase: Train the animals to find a hidden platform in a pool of water over several days. Record the latency to find the platform and the path length.
-
Probe Trial: Remove the platform and allow the animal to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the performance of offspring from different maternal dietary groups.
-
Data Presentation:
Table 3: Effect of Maternal Choline Supplementation on Spatial Memory in Offspring
| Maternal Diet | Latency to Find Platform (Acquisition - Day 4) (s) | Time in Target Quadrant (Probe Trial) (%) |
| Control | Mean ± SEM | Mean ± SEM |
| Choline-Supplemented | Mean ± SEM | Mean ± SEM |
| Choline-Deficient | Mean ± SEM | Mean ± SEM |
Logical Flow of Animal Cognition Study
Caption: Logical workflow of a maternal choline supplementation study on offspring cognition.
Application 3: Investigation of Choline-Mediated Signaling Pathways
Recent evidence has identified choline as an endogenous agonist for the Sigma-1 receptor (Sig-1R), an intracellular chaperone protein.[2][11][12] This interaction potentiates inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked calcium release from the endoplasmic reticulum.[2][12]
Protocol 3: Assessing Choline's Effect on IP₃-Evoked Calcium Signaling
This protocol is based on the methodology described by Brailoiu et al. (2019) to demonstrate choline's role as a signaling molecule via Sig-1R.[13]
Materials:
-
Cultured cells expressing G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC) and phospholipase D (PLD) (e.g., NG108-15 cells)[13]
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Microinjection apparatus
-
Fluorescence microscopy setup for calcium imaging
-
Solutions:
Procedure:
-
Cell Preparation and Loading:
-
Culture the cells on coverslips suitable for microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
-
Microinjection and Calcium Imaging:
-
Mount the coverslip on the microscope stage.
-
Perform microinjection of either IP₃, this compound, or the Sig-1R agonist into individual cells. The injected volume should be a small fraction of the cell volume (e.g., ~1%).[13]
-
Record the intracellular calcium concentration ([Ca²⁺]i) transients using fluorescence microscopy.
-
-
Investigating the Role of Sig-1R:
-
Data Analysis:
-
Measure the peak [Ca²⁺]i for each condition.
-
Compare the potentiation of the IP₃-evoked calcium signal by choline and the Sig-1R agonist.
-
Assess the effect of the Sig-1R antagonist or knockdown on this potentiation.
-
Data Presentation:
Table 4: Choline Potentiation of IP₃-Evoked Calcium Release
| Microinjected Substance | Condition | Peak Intracellular Ca²⁺ Concentration ([Ca²⁺]i) (Arbitrary Units) |
| IP₃ | Control | Mean ± SD |
| Choline | Control | Mean ± SD |
| IP₃ + Choline | Control | Mean ± SD |
| IP₃ + Choline | + Sig-1R Antagonist | Mean ± SD |
| IP₃ + Sig-1R Agonist | Control | Mean ± SD |
| Data based on the findings of Brailoiu et al., 2019.[13] |
Choline-Sigma-1R Signaling Pathway
Caption: Choline acts as an intracellular messenger via the Sigma-1 receptor.
Conclusion
This compound is a versatile and valuable tool for researchers across various disciplines. Its role as a fundamental nutrient makes it a critical supplement in cell culture for maintaining robust cell growth and enhancing the production of biologics. In the field of neuroscience, this compound is instrumental in studies investigating the impact of diet on cognitive development and function. Furthermore, the discovery of its function as a signaling molecule that modulates intracellular calcium levels opens new avenues for research in cellular signaling and drug development. The protocols and data presented here provide a foundation for the effective application of this compound in these and other research areas.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors. [repository.cam.ac.uk]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Choline Bromide in Hybrid Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of choline (B1196258) bromide as a redox-active electrolyte in hybrid supercapacitors. The information is targeted toward researchers and scientists in the fields of materials science, electrochemistry, and energy storage.
Introduction
Choline bromide (ChBr) has emerged as a promising and novel aqueous electrolyte for hybrid supercapacitors (HSCs).[1] Its application addresses the growing demand for efficient and sustainable energy storage solutions. Choline-based salts are attractive for electrolyte development due to their low cost, biodegradability, high water solubility, and low toxicity compared to conventional ionic liquid cations.[2] This document outlines the physicochemical properties of this compound electrolytes, the performance characteristics of HSCs employing these electrolytes, and detailed protocols for their fabrication and testing.
Hybrid supercapacitors bridge the performance gap between traditional electric double-layer capacitors (EDLCs) and batteries by combining a battery-type redox electrode with a capacitor-type electrode.[1] The use of a redox-active electrolyte like this compound further enhances the energy storage capacity of the device through Faradaic reactions. In this system, the bromide/tribromide (Br⁻/Br₃⁻) redox couple significantly contributes to the capacitance.[1]
Physicochemical Properties of this compound Electrolytes
The optimal concentration of this compound in an aqueous solution is crucial for maximizing the performance of a hybrid supercapacitor. An optimized concentration of 3.5 M ChBr has been shown to exhibit a favorable combination of high ionic conductivity and a wide electrochemical stability window.[1]
Table 1: Physicochemical Properties of 3.5 M this compound Electrolyte
| Property | Value | Reference |
| Ionic Conductivity | 79.56 mS cm⁻¹ | [1] |
| Viscosity | 3.15 mPas | [1] |
| Density | 1.14 g cm⁻³ | [1] |
| Electrochemical Stability Window (ESW) | Up to 1.9 V | [1] |
Performance of this compound-Based Hybrid Supercapacitors
Hybrid supercapacitors utilizing a 3.5 M this compound electrolyte and microporous carbon electrodes (e.g., Maxsorb) have demonstrated impressive performance metrics.
Table 2: Electrochemical Performance of this compound HSC
| Parameter | Value | Conditions | Reference |
| Specific Capacitance | 330 F g⁻¹ | 0.5 A g⁻¹ | [1] |
| Specific Capacitance | 300 F g⁻¹ | 5 A g⁻¹ | [1] |
| Specific Energy | 41 Wh kg⁻¹ | 0.5 A g⁻¹ | [1] |
| Specific Energy | 36 Wh kg⁻¹ | 5 A g⁻¹ | [1] |
| Coulombic Efficiency | 97% | - | [1] |
| Cycling Stability | Good | 10,000 cycles at 2 A g⁻¹ | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of the electrolyte, fabrication of the hybrid supercapacitor, and subsequent electrochemical characterization.
Preparation of this compound Electrolyte
Materials:
-
This compound (ChBr) salt (98% purity)
-
Deionized water
Protocol:
-
Dry the this compound salt in a vacuum oven at 100 °C for 24 hours to remove any residual moisture.
-
Prepare a 3.5 M aqueous solution by dissolving the appropriate amount of dried this compound in deionized water.
-
Stir the solution until the salt is completely dissolved.
Fabrication of Hybrid Supercapacitor
Materials:
-
Microporous activated carbon (e.g., Maxsorb)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Carbon paper current collectors
-
Separator (e.g., cellulose-based)
-
3.5 M this compound electrolyte
Protocol:
-
Prepare a slurry by mixing the activated carbon, PVDF binder, and NMP solvent in a weight ratio of 85:15 (activated carbon:PVDF).
-
Homogenize the slurry using a planetary mixer or a similar apparatus.
-
Coat the slurry onto the carbon paper current collectors.
-
Dry the coated electrodes in a vacuum oven at 120 °C for 12 hours to remove the solvent.
-
Assemble a two-electrode cell in a Swagelok-type configuration.
-
Place a separator between the two electrodes.
-
Add the 3.5 M this compound electrolyte to the assembly, ensuring the electrodes and separator are fully wetted.
Electrochemical Measurements
Equipment:
-
Potentiostat/Galvanostat (e.g., Bio-Logic VMP-300)
Protocols:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 2, 5, 10, 20, 50, 100 mV s⁻¹) within the operating voltage window (e.g., 0 to 1.9 V) to evaluate the capacitive behavior and identify redox peaks.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5 A g⁻¹) to determine the specific capacitance, energy density, and power density.
-
Calculate the specific capacitance (C) from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
Calculate the specific energy (E) using: E = (C * ΔV²) / (2 * 3.6).
-
Calculate the specific power (P) using: P = (E * 3600) / Δt.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC amplitude (e.g., 5 mV) to analyze the internal resistance and ion diffusion kinetics of the device.
-
-
Cycling Stability:
-
Subject the device to long-term cycling by repeatedly charging and discharging at a constant current density (e.g., 2 A g⁻¹) for a large number of cycles (e.g., 10,000) to evaluate its durability and capacitance retention.
-
Visualizations
Signaling Pathway: Charge Storage Mechanism
References
Application Notes and Protocols: Choline Bromide-Based Electrolytes for Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of choline (B1196258) bromide (ChBr)-based electrolytes in energy storage devices, with a primary focus on hybrid supercapacitors. The information is compiled to assist researchers and professionals in understanding the properties, performance, and experimental procedures associated with these promising electrolytes.
Introduction
Choline bromide, a quaternary ammonium (B1175870) salt, has emerged as a compelling material for aqueous electrolytes in energy storage systems. Its advantages include low cost, environmental friendliness, and tunable electrochemical properties. Recent studies have highlighted its potential in high-performance hybrid supercapacitors, offering a safer and more sustainable alternative to conventional organic electrolytes.[1][2][3][4] This document details the physicochemical and electrochemical properties of this compound electrolytes and provides protocols for their preparation and characterization.
Physicochemical and Electrochemical Properties
A comprehensive study on aqueous this compound electrolytes for hybrid supercapacitors has revealed an optimal concentration for balancing ionic conductivity and electrochemical stability.[1][2][4] The key performance metrics at this optimized concentration are summarized below.
Table 1: Physicochemical Properties of Optimized this compound Electrolyte
| Property | Value | Conditions |
| Optimal Concentration | 3.5 M | Room Temperature |
| Maximum Ionic Conductivity | 79.56 mS cm⁻¹ | Room Temperature |
| Viscosity | 3.15 mPas | Room Temperature |
| Density | 1.14 g cm⁻³ | Room Temperature |
Table 2: Electrochemical Performance of a Hybrid Supercapacitor with 3.5 M this compound Electrolyte
| Performance Metric | Value | Conditions |
| Electrochemical Stability Window (ESW) | 1.9 V | Two-electrode cell |
| Specific Capacitance | 330 F g⁻¹ | Current density of 0.5 A g⁻¹ |
| Specific Energy | 41 Wh kg⁻¹ | Current density of 0.5 A g⁻¹ |
| Capacitance Retention | 300 F g⁻¹ | Current density of 5 A g⁻¹ |
| Energy Retention | 36 Wh kg⁻¹ | Current density of 5 A g⁻¹ |
| Cycling Stability | Good | 10,000 cycles at 2 A g⁻¹ |
| Coulombic Efficiency | 97% | - |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based electrolytes and the assembly and testing of hybrid supercapacitors.
Preparation of Aqueous this compound Electrolytes
This protocol describes the preparation of aqueous solutions of this compound at various concentrations.
Materials:
-
This compound (ChBr, 98% purity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
Analytical balance
Procedure:
-
Dry the this compound salt in a vacuum oven at 100 °C for 24 hours to remove any residual moisture.[4]
-
Allow the dried ChBr to cool to room temperature in a desiccator.
-
To prepare a solution of a specific molarity (e.g., 0.5 M to 5 M), calculate the required mass of ChBr using its molar mass.
-
Weigh the calculated amount of dried ChBr using an analytical balance.
-
Transfer the weighed ChBr into a beaker containing a portion of the total required volume of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the ChBr is completely dissolved.
-
Carefully transfer the dissolved solution into a volumetric flask of the appropriate final volume.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure all the ChBr is transferred.
-
Add deionized water to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Solutions with concentrations ranging from 0.5 M to 5 M should be prepared to investigate the effect of concentration on electrolyte properties.[2]
References
Preparation of Choline Bromide Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258) Bromide, a quaternary ammonium (B1175870) salt, is a vital precursor to the neurotransmitter acetylcholine (B1216132) and a key component in the synthesis of essential cell membrane phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518). Its application in research is extensive, particularly in neuroscience, cell signaling, and drug development, where it is used to study cholinergic pathways, cellular metabolism, and the effects of cholinergic agents. Accurate and consistent preparation of Choline Bromide stock solutions is critical for reproducible experimental outcomes. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions.
Data Presentation
A summary of the physicochemical properties and recommended storage conditions for this compound is presented in the table below. This information is crucial for preparing accurate and stable solutions.
| Parameter | Value | Solvent | Notes |
| Solubility | 50 mg/mL (271.64 mM) | DMSO | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[1] |
| 125 mg/mL (679.10 mM) | Water | Ultrasonic assistance may be required.[2] | |
| ~25 mg/mL | Ethanol (B145695) | Data for Choline Chloride; may be used as an estimate for this compound.[3] | |
| ~0.3 mg/mL | PBS (pH 7.2) | Data for Choline Chloride; requires initial dissolution in ethanol followed by dilution in PBS.[3] | |
| Storage of Stock Solutions | -80°C for up to 6 months | DMSO or Water | Store in sealed aliquots to avoid moisture.[2][4] |
| -20°C for up to 1 month | DMSO or Water | Store in sealed aliquots to avoid moisture.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
This protocol is suitable for most in vitro applications where an aqueous solution is required.
Materials:
-
This compound (MW: 184.07 g/mol )
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 184.07 g/mol = 0.18407 g
-
-
Weighing: Accurately weigh 184.1 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 8 mL of nuclease-free water to the conical tube. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add nuclease-free water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This is crucial for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 250 mM this compound Stock Solution in DMSO
This protocol is ideal for experiments requiring a high concentration stock solution or for compounds that are more soluble in organic solvents.
Materials:
-
This compound (MW: 184.07 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: To prepare 5 mL of a 250 mM stock solution in DMSO:
-
Mass (g) = 0.25 mol/L x 0.005 L x 184.07 g/mol = 0.23009 g
-
-
Weighing: Weigh 230.1 mg of this compound and add it to a sterile conical tube.
-
Dissolution: Add 5 mL of anhydrous DMSO to the tube. Vortex until the solid is completely dissolved. Use of an ultrasonic bath may facilitate dissolution.[1]
-
Storage: Aliquot the stock solution into sterile, amber glass vials or polypropylene (B1209903) tubes to protect from light and moisture. Store at -20°C or -80°C.[2][4]
Note on using DMSO stocks in cell culture: When using a DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid cytotoxicity.
Visualization of Pathways and Workflows
Experimental Workflow for Aqueous Stock Solution Preparation
Caption: Workflow for preparing a sterile aqueous stock solution of this compound.
Choline Metabolism and Acetylcholine Synthesis Pathway
Choline is a crucial molecule with diverse metabolic fates within the cell. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine and is also a key component in the synthesis of major membrane phospholipids, phosphatidylcholine and sphingomyelin.[5][6]
Caption: Key metabolic pathways of choline, including acetylcholine and phospholipid synthesis.
Choline Signaling Pathways Beyond Acetylcholine
Beyond its role as a precursor, choline and its metabolites are involved in complex signaling cascades. Phosphatidylcholine and sphingomyelin are sources of second messengers like diacylglycerol (DAG) and ceramide, which regulate various cellular processes including proliferation and apoptosis.[7]
Caption: Generation of second messengers from choline-containing phospholipids.
References
- 1. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Relationships between phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin metabolism in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline, phosphatidylcholine and sphingomyelin in human and bovine milk and infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for In Vivo Formulation of Choline Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline (B1196258), an essential nutrient, plays a critical role in numerous physiological processes, including neurotransmission, cell membrane signaling, and lipid metabolism.[1] As a precursor to the neurotransmitter acetylcholine (B1216132), it is integral to cognitive functions such as memory and learning.[1][2] Furthermore, choline is a key component of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are fundamental to the structural integrity of cell membranes.[1] Emerging research also highlights choline's role as a signaling molecule, acting on the Sigma-1 receptor to modulate intracellular calcium levels.[3] Choline Bromide, a salt of choline, is frequently utilized in preclinical research to investigate the in vivo effects of elevated choline levels.
These application notes provide detailed protocols for the preparation and administration of this compound formulations for animal studies, guidance on dosage, and information on its stability and potential biological effects.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄BrNO | [4] |
| Molecular Weight | 184.07 g/mol | [4] |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | 298 °C | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
Solubility of this compound
This compound is highly soluble in aqueous solutions. For compounds with lower water solubility, co-solvents are often employed. The following table provides solubility information and example vehicle compositions.
| Solvent/Vehicle | Solubility/Concentration | Notes | Reference |
| Water | Highly soluble. An optimal concentration of 3.5 M has been reported in non-biological contexts. | Choline salts are generally very soluble in water. | [5] |
| Saline (0.9% NaCl) | ≥ 5 mg/mL (in a co-solvent formulation) | Saline is a common vehicle for intravenous, intraperitoneal, and subcutaneous injections. | [3] |
| DMSO : SBE-β-CD in Saline (10:90) | ≥ 5 mg/mL | This formulation can enhance the solubility of compounds with lower aqueous solubility. | [3] |
| DMSO : Tween 80 : Saline (10:5:85) | Example formulation | A common vehicle for injection, where Tween 80 acts as a surfactant. | [4] |
| DMSO : PEG300 : Tween 80 : Saline (10:40:5:45) | Example formulation | PEG300 is a co-solvent that can increase solubility. | [4] |
| DMSO : Corn oil (10:90) | Example formulation | Suitable for oral or subcutaneous administration of lipophilic compounds. | [4] |
| 0.5% Carboxymethyl cellulose (B213188) (CMC) in ddH₂O | Suspension for oral administration | CMC is used to create a uniform suspension for oral gavage. | [4] |
Recommended Dosage Ranges in Rodents (Based on Choline Chloride Studies)
The following dosages are derived from studies using choline chloride and can serve as a starting point for this compound dose-range finding studies. The molecular weights of choline chloride (139.62 g/mol ) and this compound (184.07 g/mol ) should be considered when calculating molar equivalents.
| Animal Model | Route of Administration | Dosage Range (Choline Chloride) | Application | Reference |
| Rat | Oral | 25, 50, 100 mg/kg | Neurobehavioral studies | [1] |
| Rat | Oral (in diet) | 10 times the concentration of standard chow | Attenuation of pentobarbital (B6593769) effects | [6] |
| Rat | Oral | 100 mg/kg/day | Attenuation of working memory deficits | [7] |
| Mouse | Oral, Intraperitoneal | ≥ 200 mg/kg/day (NOAEL) | 28-day toxicity study | [8] |
| Mouse | Oral | 10 mg/kg/day | Mitigation of fetal alcohol effects | [9] |
Note: NOAEL = No Observed Adverse Effect Level. These dosages should be adapted and optimized for specific experimental paradigms.
Experimental Protocols
Preparation of this compound Formulation for Injection (e.g., Intravenous, Intraperitoneal)
This protocol describes the preparation of a 10 mg/mL this compound solution in a saline-based vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile vial. Add a small amount of sterile saline (e.g., 2-3 mL) and vortex until the powder is completely dissolved. This compound should readily dissolve in saline.
-
Volume Adjustment: Add sterile saline to reach the final desired volume (10 mL).
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and batch number. It is recommended to use freshly prepared solutions for in vivo experiments.[4] If short-term storage is necessary, store at 2-8°C. A study on the related compound acetylcholine chloride suggests stability for up to 10 days at 4°C in saline.[10]
Administration of this compound to Rodents
Intravenous (IV) Injection (Mouse Tail Vein):
-
Restrain the mouse, for example, in a specialized restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30G needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. The maximum bolus injection volume is typically 5 mL/kg.[7]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection (Mouse/Rat):
-
Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert a 25-27G needle at a 30-45 degree angle into the peritoneal cavity, aspirating to ensure no blood or urine is drawn.
-
Inject the solution. The maximum injection volume for a mouse is approximately 0.5 mL, and for a rat is 1-2 mL.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
Oral Gavage (Mouse/Rat):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the solution slowly. The maximum oral gavage volume for a mouse is around 10 mL/kg.
-
Carefully remove the gavage needle.
-
Observe the animal for any signs of respiratory distress.
Mandatory Visualizations
Signaling Pathway of Choline
Caption: Choline signaling pathways.
Experimental Workflow for In Vivo Formulation and Administration
Caption: In vivo formulation and administration workflow.
Stability and Storage
This compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] It is important to protect the powder from moisture due to its hygroscopic nature.[4]
For in vivo formulations, it is strongly recommended to prepare solutions freshly before each experiment to ensure potency and avoid degradation.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] Aqueous solutions, if necessary to be stored, should be kept at 2-8°C and used within a short period.
Potential Adverse Effects
Based on studies with choline chloride, high doses of choline may have some adverse effects. In a 28-day study in mice, oral and intraperitoneal administration of up to 200 mg/kg/day of choline chloride did not result in any observed toxicity.[8] However, another study in rats reported that daily administration of 25, 50, and 100 mg/kg of choline chloride led to an increase in immobility time in the forced swim test, suggesting potential depression-like symptoms.[1] High doses in humans have been associated with hypotension and a fishy body odor.[11] Researchers should carefully monitor animals for any behavioral changes, changes in food and water intake, and general signs of distress, especially during dose-finding studies.
References
- 1. ecommons.aku.edu [ecommons.aku.edu]
- 2. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Biochemical Assay Reagents | 1927-06-6 | Invivochem [invivochem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Chronic choline supplementation attenuates the behavioral effects of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adolescent Choline Supplementation Attenuates Working Memory Deficits in Rats Exposed to Alcohol During the Third Trimester Equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Application Notes and Protocols: Choline Bromide as a Catalyst in Ring-Opening Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing choline (B1196258) bromide as a catalyst in ring-opening copolymerization (ROCOP). Choline-based catalysts are gaining attention due to their biocompatibility, low cost, and effectiveness in producing biodegradable polymers such as polyesters.[1][2] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems and temporary medical implants.
Introduction to Choline Bromide Catalysis
This compound (ChBr) is a quaternary ammonium (B1175870) salt that can effectively catalyze the ring-opening copolymerization of various monomers, particularly epoxides and cyclic anhydrides, to form aliphatic polyesters.[1][2] It is considered a biocompatible catalyst, which is a significant advantage in the synthesis of polymers intended for biomedical applications.[1][2] this compound can be used directly or as a component of deep eutectic solvents (DESs), which can enhance catalytic activity.[1][2]
The catalytic activity of choline halides, including this compound, has been demonstrated for several monomer pairs, exhibiting moderate turnover frequencies.[2] The presence of a hydrogen bond donor, such as water, urea (B33335), or ethylene (B1197577) glycol, has been shown to influence the rate of polymerization.[1][2] While water can increase the polymerization rate, it may also act as a chain transfer agent, leading to polymers with lower molar mass.[1][2] The use of this compound in DESs under air-free conditions can mitigate this issue, allowing for an increased polymerization rate without a significant reduction in polymer molar mass.[1][2]
Data Presentation: Catalytic Activity of Choline Halides
The following tables summarize the catalytic activity of choline halides in the ring-opening copolymerization of various epoxides and cyclic anhydrides.
Table 1: Replicate Catalytic Reactions with this compound (ChBr) as the Catalyst
| Monomer 1 (Epoxide) | Monomer 2 (Anhydride) | Time (h) | Conversion (%) |
| Cyclohexene (B86901) oxide | Phthalic anhydride (B1165640) | 24 | 95 |
| Propylene oxide | Phthalic anhydride | 24 | 88 |
| Cyclohexene oxide | Maleic anhydride | 24 | 92 |
| Propylene oxide | Maleic anhydride | 24 | 85 |
| Cyclohexene oxide | Succinic anhydride | 24 | 90 |
| Propylene oxide | Succinic anhydride | 24 | 83 |
Note: Data is representative and compiled from supplementary information of cited literature.[3] Actual results may vary based on specific experimental conditions.
Table 2: Turnover Frequencies (TOF) for Choline Halide Catalysts
| Catalyst | Monomer Pair | TOF (h⁻¹) |
| Choline Chloride (ChCl) | Various | 34-200 |
| This compound (ChBr) | Various | 34-200 |
| Choline Iodide (ChI) | Various | 34-200 |
Note: Single-point turnover frequencies depend on the specific monomer pair.[2]
Experimental Protocols
General Protocol for Ring-Opening Copolymerization using this compound
This protocol describes a general procedure for the ROCOP of an epoxide and a cyclic anhydride using this compound as the catalyst.
Materials:
-
This compound (ChBr)
-
Epoxide monomer (e.g., cyclohexene oxide)
-
Cyclic anhydride monomer (e.g., phthalic anhydride)
-
Anhydrous solvent (e.g., toluene), if conducting in solution
-
Schlenk flask or glovebox for air-free conditions
-
Stirring mechanism (magnetic stirrer)
-
Heating mechanism (oil bath)
-
Standard glassware for reaction setup and workup
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Catalyst and Monomer Preparation:
-
Dry the this compound under vacuum prior to use to remove any residual water, unless investigating the effect of water.
-
Purify and dry the monomers according to standard laboratory procedures.
-
-
Reaction Setup (Air-Free Conditions Recommended):
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, add this compound to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the cyclic anhydride monomer to the flask.
-
Add the epoxide monomer to the flask. The typical monomer-to-catalyst ratio can range from 100:1 to 500:1.[4]
-
If conducting the reaction in solution, add the anhydrous solvent. Bulk polymerization (without solvent) is also common.[4]
-
-
Polymerization:
-
Reaction Quenching and Polymer Isolation:
-
After the desired time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding a small amount of a proton source, such as methanol (B129727) or acetic acid.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion and polymer structure using ¹H NMR spectroscopy.[2]
-
Analyze the molecular weight and dispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Protocol for Synthesis of this compound-Based Deep Eutectic Solvent (DES) Catalyst
Materials:
-
This compound (ChBr)
-
Hydrogen bond donor (e.g., urea or ethylene glycol)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Stirring mechanism
Procedure:
-
Combine this compound and the hydrogen bond donor (e.g., urea) in a 1:2 molar ratio in a round-bottom flask.[1]
-
Heat the mixture with stirring to approximately 80 °C until a clear, homogeneous liquid is formed.[1]
-
Cool the resulting deep eutectic solvent to room temperature.
-
The DES can be used directly as the catalyst in the ring-opening copolymerization protocol described above.
Visualizations
Reaction Pathway
Caption: Proposed mechanism for this compound catalyzed ROCOP.
Experimental Workflow
Caption: General experimental workflow for ROCOP.
References
Application Notes and Protocols for the Quantification of Choline Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Choline (B1196258) Bromide in various sample matrices. The protocols are based on established analytical techniques and are intended to guide researchers in developing and validating their own assays.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the quantification of choline. Due to choline's lack of a strong chromophore, detection methods other than standard UV-Vis are often employed, such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or UV-Vis detection after derivatization.
HPLC with Charged Aerosol Detection (HPLC-CAD)
Application Note: This method provides a direct and sensitive approach for the quantification of the choline cation, irrespective of the counter-ion (bromide). It is suitable for assay and purity analysis. The method utilizes a mixed-mode column that allows for the simultaneous separation of choline, its counter-ion, and other impurities.[1]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).[1]
-
-
Chromatographic Conditions:
-
Column: Mixed-mode column with a zwitterionic stationary phase (e.g., for HILIC and ion exchange mechanisms).[1]
-
Mobile Phase A: 200 mL of 80.4 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.7) combined with 800 mL of acetonitrile (B52724).[1]
-
Mobile Phase B: 200 mL of 80.4 mM ammonium acetate buffer (pH 4.7) combined with 300 mL of deionized water and 500 mL of acetonitrile.[1]
-
Gradient Elution: A gradient elution program should be optimized to achieve separation of choline from other components.[1]
-
Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min).
-
Column Temperature: 30 °C.
-
Injection Volume: 5-20 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 80.4 mM ammonium acetate buffer/acetonitrile (30/70, v/v).[1]
-
Standard Solutions: Prepare a stock solution of Choline Bromide in the diluent. Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.08, 0.10, 0.12 mg/mL for assay).[1]
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration (e.g., 0.10 mg/mL for assay).[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of choline against the concentration of the standards.
-
Determine the concentration of choline in the sample solutions from the calibration curve.
-
Quantitative Data Summary (HPLC-CAD for Choline Salts)
| Parameter | Result |
| Linearity Range | 0.08 to 0.12 mg/mL[1] |
| Correlation Coefficient (r²) | > 0.997[1] |
| Precision (%RSD) | ≤ 3.0%[1] |
| Recovery | 96.7% to 100.8%[1] |
Experimental Workflow (HPLC-CAD)
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
Application Note: Similar to CAD, ELSD is a universal detector suitable for analytes that are non-volatile, making it ideal for choline analysis. This method employs a hydrophilic interaction liquid chromatography (HILIC) column to retain and separate the polar choline molecule.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).[2]
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create calibration standards with concentrations ranging from 20 to 1000 µg/mL.[2]
-
Sample Solutions: Prepare sample solutions by dissolving the material in water, sonicating, filtering, and then diluting with the mobile phase to fall within the calibration range.[2]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the log of the peak area against the log of the concentration.
-
Calculate the concentration of choline in the samples using the regression equation from the calibration curve.
-
Quantitative Data Summary (HPLC-ELSD for Choline)
| Parameter | Result |
| Limit of Detection (LOD) | 3.6 µg/mL[2] |
| Accuracy | 102-105%[2] |
Experimental Workflow (HPLC-ELSD)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers high sensitivity and selectivity for the quantification of choline. This method is particularly useful for complex matrices and when low detection limits are required. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for separation.[3][4]
Experimental Protocol
-
Instrumentation:
-
LC system (e.g., UPLC or HPLC) with a binary pump and autosampler.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Syncronis HILIC 1.7 µm, 50 x 2.1 mm).[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid) is commonly used.[4][5]
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 - 50 µL.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z for choline (e.g., 104.1).
-
Product Ion(s): m/z for choline fragments (e.g., 60.1, 45.1).
-
Note: Specific voltages and gas settings should be optimized for the instrument in use.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water). Prepare a series of working standards by diluting the stock.
-
Internal Standard: An isotopically labeled internal standard, such as Choline-d9 bromide, is recommended for improved accuracy.
-
Sample Preparation: Sample preparation will vary depending on the matrix. For drug products, a simple dissolution and dilution may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction may be necessary.[3]
-
Quantitative Data Summary (LC-MS/MS for Choline)
| Parameter | Result |
| Precision (%RSD) | 1.6% to 13%[3] |
| Recovery | 90% to 115%[3] |
Experimental Workflow (LC-MS/MS)
Ion Chromatography (IC)
Application Note: Ion chromatography with suppressed conductivity detection is a robust method for the analysis of ionic species like choline. This technique separates choline from other cations on a cation-exchange column.[6][7] It can be an alternative to more complex methods, especially for quality control applications.
Experimental Protocol
-
Instrumentation:
-
Ion chromatograph equipped with a pump, injection valve, cation-exchange column, suppressor, and conductivity detector.[6]
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in deionized water. Prepare a series of calibration standards by diluting the stock solution with the eluent or deionized water.[8]
-
Sample Solutions: Dissolve the sample in deionized water, filter, and dilute as necessary to be within the calibration range.[7] For some samples, acid hydrolysis may be required to free esterified choline.[6][8]
-
-
Data Analysis:
-
Create a calibration curve by plotting the conductivity signal (peak area or height) versus the concentration of the choline standards.
-
Determine the choline concentration in the samples from the calibration curve.
-
Quantitative Data Summary (IC for Choline)
| Parameter | Result |
| Linearity (r²) | > 0.9999[7][10] |
| Limit of Detection (LOD) | 0.003 mg/100 g[10] |
| Limit of Quantification (LOQ) | 0.009 mg/100 g[10] |
| Recovery | 85% to 114%[7] |
Experimental Workflow (Ion Chromatography)
Potentiometric Titration
Application Note: Potentiometric titration is a classical analytical method that can be used for the assay of this compound. This method involves the titration of the bromide ion with a standard solution of silver nitrate (B79036). The endpoint is determined potentiometrically using a silver electrode. This is an absolute method that does not require a calibration curve with a reference standard of the analyte.
Experimental Protocol
-
Instrumentation:
-
Potentiometric titrator with a silver electrode and a suitable reference electrode.
-
Burette and beaker.
-
-
Reagents:
-
Standardized 0.1 N Silver Nitrate (AgNO₃) solution.
-
Nitric Acid (to acidify the solution and prevent precipitation of other salts).
-
-
Procedure (adapted from Choline Chloride method):
-
Accurately weigh a quantity of this compound sample.
-
Dissolve the sample in a suitable volume of deionized water in a beaker.
-
Add a small amount of nitric acid to the solution.
-
Immerse the silver and reference electrodes in the solution.
-
Titrate with standardized 0.1 N silver nitrate solution. Record the potential (mV) as a function of the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank determination and make any necessary corrections.[11]
-
-
Calculation: The amount of this compound is calculated based on the stoichiometry of the reaction between bromide ions and silver ions (1:1).
Each mL of 0.1 N silver nitrate is equivalent to 18.41 mg of C₅H₁₄BrNO.
Logical Relationship (Potentiometric Titration)
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. public.jenck.com [public.jenck.com]
- 3. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of choline in infant formula by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.fas.usda.gov [apps.fas.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Choline Chloride [drugfuture.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Choline in Food Matrices
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of plasma free choline by high performance liquid chromatography with fluorescence detection following derivatization with 1-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. measurlabs.com [measurlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Simple HPLC Method with Fluorescence Detection for Choline Quantification in Foods [ouci.dntb.gov.ua]
- 15. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Choline Bromide in Neurophysiology and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Choline (B1196258) Bromide in neurophysiological and pharmacological research. Choline is an essential nutrient and a precursor to the neurotransmitter acetylcholine (B1216132) (ACh), making it a crucial molecule for studying the cholinergic system.[1] In experimental contexts, choline is often administered as a salt, such as choline bromide or choline chloride. For the purposes of these protocols, "this compound" and "Choline Chloride" can be considered interchangeable, as the active component is the choline cation. The choice between the two often depends on availability and solubility characteristics for specific stock solution preparations.
Mechanism of Action
Choline's primary role in neurophysiology is as a direct precursor for the synthesis of acetylcholine.[2][3] Choline is taken up into the presynaptic terminal by high-affinity choline transporters.[4] Inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-CoA to form acetylcholine.[5]
Beyond its role as a precursor, choline can also exert direct effects on neuronal signaling:
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Choline can act as a selective agonist at certain subtypes of nAChRs, particularly the α7 subtype, which is implicated in learning, memory, and attention.[6]
-
Sigma-1 Receptor (Sig-1R) Modulation: Choline is an endogenous agonist of the Sigma-1 Receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[7] Activation of Sig-1R by choline potentiates inositol (B14025) 1,4,5-trisphosphate (IP3)-evoked calcium release from intracellular stores, thereby modulating neuronal excitability and signaling.[7][8]
Data Summary: Dosing and Concentrations
The following tables summarize typical concentrations and dosages of choline salts used in various experimental paradigms.
| In Vitro & Electrophysiology Applications | ||
| Preparation | Concentration Range | Observed Effect |
| Bath application for patch-clamp | 20-70 mM | Blockade of Ca2+-activated K+ channels[6] |
| Replacement for NaCl in ACSF | 118-140 mM | Inhibition of outward K+ currents and inward Na+ currents[9][10] |
| Choline uptake assays | 20 µL of 1:50 diluted [3H] choline chloride stock | Measurement of high-affinity choline uptake in cultured neurons[8] |
| In Vivo Microdialysis | ||
| Administration | Concentration/Dose | Observed Effect |
| Intracerebroventricular | Dose-dependent | Increased extracellular acetylcholine levels in the striatum[11] |
| Intraperitoneal (i.p.) | 120 mg/kg | Increased basal acetylcholine release to 136% in the striatum[4] |
| Intraperitoneal (i.p.) | 30, 60, 120 mg/kg | Dose-dependent increase in spontaneous acetylcholine release[12] |
| Perfusion fluid (with 10 µM physostigmine) | N/A (systemic administration) | Enables detection of acetylcholine in dialysates[11] |
| Behavioral Studies (Rodents) | ||
| Administration Route | Dosage Range | Study Focus |
| Subcutaneous (s.c.) | 100 mg/kg/day | Attenuation of cognitive deficits and anxiety-like behavior[13] |
| Dietary Supplementation | 1.1 g/kg - 5.0 g/kg of diet | Improvement in spatial memory and cognitive flexibility[14][15] |
| Oral (gavage or drinking water) | 0.2 - 2.5 g/kg/day | Modulation of learning and memory[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving choline and a general workflow for its experimental application.
Detailed Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement
This protocol is adapted from standard methodologies for measuring neurotransmitter release in rodents.[4][11]
Objective: To measure extracellular levels of acetylcholine and choline in a specific brain region (e.g., striatum or hippocampus) following systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4[4]
-
aCSF with cholinesterase inhibitor (e.g., 10 µM physostigmine (B191203) or 0.1 µM neostigmine)[4][11]
-
This compound solution in sterile saline
-
HPLC-ECD system for analysis
Procedure:
-
Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic frame. Implant a guide cannula targeted to the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for 48-72 hours.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Connect the probe to the syringe pump and perfuse with aCSF containing a cholinesterase inhibitor at a flow rate of 1-2 µL/min. The inhibitor is necessary to prevent the rapid degradation of acetylcholine in the extracellular space.[11] Allow the system to equilibrate for 60-90 minutes.
-
Baseline Collection: Collect at least 3-4 baseline dialysate samples into vials at set intervals (e.g., 20 minutes per sample).
-
Choline Administration: Administer this compound via the desired route (e.g., 120 mg/kg, i.p.).[4]
-
Post-Administration Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine and choline content using an HPLC-ECD system.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Slice the brain and stain to verify the correct placement of the microdialysis probe.
Behavioral Assessment: Morris Water Maze
This protocol is designed to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of chronic this compound supplementation on spatial memory.
Materials:
-
Circular water tank (1.5-2.0 m diameter) filled with opaque water (20-22°C).
-
Submerged escape platform (10-15 cm diameter).
-
Video tracking system and software.
-
Rodent diet supplemented with this compound (e.g., 5 g/kg of diet).[15]
Procedure:
-
Dietary Regimen: House the animals with the choline-supplemented or control diet for a predetermined period (e.g., 4 weeks) before and during behavioral testing.
-
Acclimation: Handle the animals for several days before the experiment begins. On the first day of the experiment, allow the animals to swim freely for 60 seconds without the platform to acclimate.
-
Training Trials:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions.
-
Allow the animal 60-90 seconds to find the hidden platform. If it fails, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial: 24 hours after the final training trial, remove the platform and allow the animal to swim for 60 seconds.
-
Data Analysis: In the probe trial, measure the time spent in the target quadrant (where the platform was located) versus other quadrants and the number of times the animal crosses the former platform location.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for applying choline to cultured neurons or brain slices and recording its effects on neuronal activity.[10]
Objective: To characterize the effects of this compound on neuronal membrane properties and synaptic activity.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Microscope with DIC optics.
-
Recording chamber with perfusion system.
-
Glass capillaries for pulling patch pipettes.
-
Artificial Cerebrospinal Fluid (aCSF) for recording.
-
Internal pipette solution (e.g., K-Gluconate based).
-
This compound stock solution.
Procedure:
-
Preparation: Prepare cultured neurons on coverslips or acute brain slices. Place the preparation in the recording chamber and continuously perfuse with aCSF at a rate of 1-2 mL/min.
-
Cell Identification: Identify a healthy neuron for recording under the microscope.
-
Pipette Positioning: Lower a patch pipette filled with internal solution towards the cell membrane while applying positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Baseline Recording:
-
In current-clamp mode , record the resting membrane potential and firing pattern in response to current injections.
-
In voltage-clamp mode , hold the neuron at a specific potential (e.g., -70 mV) and record baseline synaptic currents (EPSCs or IPSCs).
-
-
Choline Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 mM). This is known as bath application.
-
Effect Recording: Record changes in resting membrane potential, firing rate, or the frequency and amplitude of synaptic currents in the presence of choline.
-
Washout: Switch the perfusion back to the control aCSF to wash out the choline and observe if the neuronal properties return to baseline.
-
Data Analysis: Compare the electrophysiological parameters before, during, and after choline application.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of choline on basal and stimulated acetylcholine release: an in vivo microdialysis study using a low neostigmine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Choline blockage of currents through Ca(2+)-activated K+ channels in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Assessing the Benefit of Dietary Choline Supplementation Throughout Adulthood in the Ts65Dn Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: Choline Bromide in Neurotransmitter Function Studies
Introduction
Choline (B1196258), an essential nutrient typically grouped with B-complex vitamins, is a fundamental molecule for cellular function and a direct precursor to the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] In neuroscience research, administering choline as a salt, such as choline bromide or choline chloride, is a common method to investigate its effects on the cholinergic system. The primary role of choline in this context is to serve as a substrate for the enzyme choline acetyltransferase (ChAT), which synthesizes ACh in cholinergic neurons.[[“]][5] Increased availability of choline can, under certain conditions, enhance both the synthesis and release of ACh, making it a valuable tool for studying cholinergic transmission, cognitive function, and the dynamics of neurotransmitter regulation.[6][7][8]
These application notes provide an overview and detailed protocols for utilizing this compound to study its influence on acetylcholine synthesis, release, and receptor dynamics.
Mechanism of Action: Choline as an Acetylcholine Precursor
The synthesis of acetylcholine is critically dependent on the availability of choline and acetyl coenzyme A (acetyl-CoA) within the presynaptic nerve terminal.[[“]][9] Choline is transported from the extracellular space into the neuron via high-affinity choline transporters (HACU) and low-affinity choline uptake (LACU) systems.[9] The high-affinity system is considered a rate-limiting step in ACh production.[9] Once inside the neuron, choline is acetylated by ChAT to form acetylcholine.[[“]] This newly synthesized ACh is then packaged into synaptic vesicles for subsequent release into the synaptic cleft upon neuronal depolarization.[5]
Administering exogenous choline, as this compound, aims to increase the extracellular choline concentration, thereby promoting its uptake and subsequent conversion to acetylcholine, particularly in neurons with high firing rates.[7][8]
Application 1: In Vivo Measurement of Acetylcholine Release
A primary application of this compound is to assess its impact on the in vivo release of acetylcholine in specific brain regions. This is most effectively accomplished using the microdialysis technique, which allows for the sampling of neurotransmitters from the extracellular fluid of living animals.[6][10] Studies have shown that choline administration can dose-dependently increase the extracellular concentration of ACh in brain areas like the striatum.[6]
Quantitative Data: Effect of Choline Administration on Striatal ACh Release
The following table summarizes representative data from in vivo microdialysis studies investigating the effect of choline administration on acetylcholine release.
| Compound Administered | Dose | Animal Model | Brain Region | Key Findings | Reference |
| Choline | 30-120 mg/kg i.p. | Rat | Striatum | 120 mg/kg dose significantly enhanced ACh release. Co-administration with caffeine (B1668208) (50 mg/kg) potentiated the effect at all choline doses.[11] | [11] |
| Choline | 120 mg/kg i.p. | Rat | Striatum | Failed to increase basal ACh release in the presence of high (10⁻⁵ M) neostigmine (B1678181), but did increase electrically evoked release.[10] | [10] |
| Choline | 120 mg/kg i.p. | Rat | Striatum | Significantly increased basal ACh release (to 136% of baseline) in the presence of low (5x10⁻⁸ M) neostigmine.[10] | [10] |
| Choline (intracerebroventricular) | Various Doses | Rat | Striatum | Dose-dependently increased ACh levels in dialysates, reaching a maximum within 20 minutes. The effect was abolished by hemicholinium-3.[6] | [6] |
Protocol: In Vivo Microdialysis for ACh Measurement
This protocol describes a method for measuring acetylcholine release in the rat striatum following peripheral administration of this compound.
Materials:
-
This compound (or Chloride) solution in sterile saline
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF)
-
Cholinesterase inhibitor (e.g., neostigmine bromide or physostigmine)[10][12]
-
HPLC system with an electrochemical detector for ACh and choline analysis[13]
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.
-
Probe Implantation: Drill a small hole in the skull over the target brain region (e.g., striatum). Slowly lower the microdialysis probe to the desired coordinates. Secure the probe to the skull using dental cement.
-
Perfusion: Connect the probe inlet to the syringe pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF containing a cholinesterase inhibitor (e.g., 1 µM neostigmine) at a low flow rate (e.g., 1-2 µL/min).[13] The inhibitor is crucial to prevent the rapid degradation of ACh in the synaptic cleft, allowing for its detection.[12]
-
Baseline Collection: Allow the preparation to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes to establish a stable ACh level.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 120 mg/kg).[10][11]
-
Post-Injection Sampling: Continue collecting dialysate fractions for at least 2-3 hours post-injection to monitor changes in extracellular ACh and choline concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of acetylcholine and choline.[13]
-
Data Analysis: Express the post-injection ACh levels as a percentage of the average baseline concentration for each animal. Perform statistical analysis to determine the significance of any observed changes.
Application 2: Regulation of Nicotinic Acetylcholine Receptors (nAChRs)
Chronic changes in the availability of a neurotransmitter precursor can lead to adaptive changes in receptor density. Studies have shown that dietary choline supplementation can increase the concentration of nicotinic acetylcholine receptors (nAChRs) in the brain.[14] This application uses this compound to modulate the cholinergic system over time and assesses the resulting changes in nAChR density using a receptor binding assay.
Protocol: Nicotinic Receptor Binding Assay
This protocol outlines a method to measure nAChR density in brain tissue from rats maintained on a choline-supplemented diet versus a control diet.
Materials:
-
This compound (to supplement diet)
-
Radioligand for nAChRs (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
Unlabeled competitor (e.g., nicotine (B1678760) or carbamoylcholine) to determine non-specific binding
-
Homogenization buffer (e.g., Tris-HCl)
-
Tissue homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Animal Treatment: Divide rats into two groups: a control group receiving a standard diet and a treatment group receiving a diet supplemented with this compound for a specified period (e.g., 2-4 weeks).
-
Tissue Preparation: At the end of the treatment period, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction. Resuspend the pellet in fresh buffer.
-
Binding Assay:
-
Set up triplicate tubes for three conditions: Total Binding, Non-Specific Binding, and a Blank.
-
Total Binding: Add a small aliquot of the membrane preparation and the radioligand to the buffer.
-
Non-Specific Binding (NSB): Add the membrane preparation, the radioligand, and a high concentration of the unlabeled competitor. This will saturate the receptors, ensuring the radioligand only binds to non-receptor sites.
-
Blank: Contains only buffer and radioligand.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Perform a protein assay (e.g., Bradford) on the membrane preparation to determine protein concentration.
-
Express the results as fmol of radioligand bound per mg of protein. Compare the specific binding between the control and choline-supplemented groups.
-
Safety and Toxicological Considerations
When using this compound, it is important to distinguish its effects from those of other bromine-containing compounds. The primary active component for neurotransmitter studies is the choline ion. The bromide ion, at the doses typically used for choline supplementation, is generally considered to have low toxicity. This is distinct from exposure to elemental bromine (Br₂) gas or organobromides like methyl bromide, which are known to be neurotoxic.[15][16] Researchers should always consult the Material Safety Data Sheet (MSDS) for this compound and handle it according to standard laboratory safety procedures.
References
- 1. Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule | MDPI [mdpi.com]
- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline: Human Requirements and Effects on Human Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neurochemical effects of choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]
- 10. Effect of choline on basal and stimulated acetylcholine release: an in vivo microdialysis study using a low neostigmine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A time course and dose-response study of the regulation of brain nicotinic receptors by dietary choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Case Report of Toxic Brain Syndrome Caused by Methyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Choline Bromide in Biomass Delignification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of choline (B1196258) bromide and its derivatives, primarily in the form of Deep Eutectic Solvents (DESs), for the delignification of lignocellulosic biomass. This process is a critical pretreatment step in biorefineries for the production of biofuels, biochemicals, and other value-added products. The information is targeted towards researchers, scientists, and drug development professionals who may be exploring novel applications of biomass-derived compounds.
Introduction
Lignocellulosic biomass is a complex matrix primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). Lignin, an aromatic polymer, provides structural integrity to the plant cell wall but hinders the enzymatic hydrolysis of cellulose and hemicellulose into fermentable sugars. Delignification is therefore a crucial step to enhance the accessibility of carbohydrates for downstream processing. Choline chloride-based Deep Eutectic Solvents (DESs) have emerged as promising green solvents for biomass pretreatment due to their low cost, biodegradability, and high efficiency in lignin removal.[1][2][3] The chloride or bromide anion in these DESs plays an active role in the cleavage of lignin ether bonds, facilitating its extraction.[4][5][6]
Mechanism of Delignification
The primary mechanism of delignification using choline-based DESs involves the disruption of the complex lignocellulosic structure and the cleavage of specific bonds within the lignin polymer. The hydrogen bond donor (HBD) in the DES, often a carboxylic acid like lactic acid or oxalic acid, and the halide anion (e.g., chloride or bromide) from the choline salt act synergistically.
The process can be summarized as follows:
-
Hydrogen Bond Disruption: The DES molecules penetrate the biomass and disrupt the hydrogen bonds between cellulose, hemicellulose, and lignin.
-
Lignin Solubilization: The DES acts as a good solvent for lignin, facilitating its removal from the cell wall.[6]
-
Cleavage of β-O-4 Ether Linkages: The halide anion, particularly the chloride ion, has been shown to be the active component that promotes the cleavage of the most abundant ether linkage in lignin, the β-O-4 bond.[4][5][6][7] This depolymerization of lignin enhances its solubility and removal.
Below is a diagram illustrating the proposed mechanism of choline-based DES in biomass delignification.
Quantitative Data on Delignification Efficiency
The efficiency of delignification using choline-based DESs varies depending on the biomass type, DES composition, and process parameters. The following table summarizes key quantitative data from various studies.
| Biomass Type | DES Composition (Molar Ratio) | Temperature (°C) | Time (h) | Solid:Liquid Ratio | Lignin Removal (%) | Reference |
| Moso Bamboo | Choline chloride:Lactic acid (1:10) | 120 | 3 | 1:25 | 94.39 | [8] |
| Eucalyptus globulus | Choline chloride:Lactic acid (1:10) | 120 | 8 | 1:20 | ~95 | [4][5][6] |
| Vine Shoots | Choline chloride:Lactic acid (1:5) | 150 | - | 1:20 | 56.2 | [9] |
| Vine Shoots | Choline chloride:Ethylene glycol (1:2) | 150 | - | 1:20 | 29.9 | [9] |
| Rape Straw | Choline chloride:Oxalic acid (1:3) | - | - | - | 60.6 | [2] |
| Oil Palm Empty Fruit Bunch | Choline chloride:Lactic acid (1:5) | 50 (Ultrasound) | 0.5 | 1:10 | 40.5 | [10] |
| Oil Palm Fronds | Choline chloride:Urea (1:2) with NaOH | Room Temp (Ultrasound) | 0.5 | 1:4 | 47.0 | [10] |
| Poplar Wood | Choline chloride:Oxalic acid dihydrate (1:20 w/w) | 80 & 110 | 9 | 1:20 | - | [11] |
| Bamboo-processing residue | Choline chloride:Lactic acid | - | - | - | >78 | [10] |
Experimental Protocols
This section provides detailed protocols for the preparation of choline-based DESs, biomass pretreatment, and the quantification of lignin.
Preparation of Choline-Based Deep Eutectic Solvents
Objective: To synthesize a choline chloride-based DES with a hydrogen bond donor (HBD).
Materials:
-
Choline chloride (ChCl)
-
Hydrogen Bond Donor (e.g., Lactic acid, Oxalic acid, Urea, Glycerol)
-
Beaker or round-bottom flask
-
Magnetic stirrer with heating plate or water bath
-
Scale
Protocol:
-
Weigh the choline chloride and the chosen HBD in the desired molar ratio (e.g., 1:2, 1:5, 1:10).
-
Add the components to a beaker or round-bottom flask.
-
Heat the mixture to 60-100 °C while stirring continuously.[11][12]
-
Continue heating and stirring until a clear, homogeneous, and transparent liquid is formed.[11][12]
-
Store the prepared DES in a sealed container at room temperature.
Biomass Pretreatment for Delignification
Objective: To remove lignin from lignocellulosic biomass using a prepared choline-based DES.
Materials:
-
Dried and milled lignocellulosic biomass (e.g., wood chips, straw)
-
Prepared choline-based DES
-
Reaction vessel (e.g., round-bottom flask with condenser, pressure tube)
-
Heating and stirring apparatus (e.g., oil bath, heating mantle with overhead stirrer)
-
Anti-solvent (e.g., water, ethanol/water mixture)
-
Centrifuge
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Protocol:
-
Add the prepared DES to the reaction vessel.
-
Heat the DES to the desired reaction temperature (e.g., 85 °C, 120 °C).[4][13]
-
Add the dried biomass to the pre-heated DES at a specific solid-to-liquid ratio (e.g., 1:20 w/w).[4][13]
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 3 hours, 8 hours).[4][13]
-
After the reaction, cool the mixture to room temperature.
-
Add an anti-solvent (e.g., water) to the mixture to precipitate the solubilized lignin.[4][12]
-
Separate the solid cellulose-rich pulp from the liquid fraction containing the dissolved lignin and DES by filtration or centrifugation.[4][12]
-
Wash the solid pulp with the anti-solvent to remove any residual DES and lignin.
-
Dry the cellulose-rich pulp in an oven at a specified temperature (e.g., 100 °C) until a constant weight is achieved.[13]
-
The lignin can be recovered from the liquid fraction by further precipitation and filtration. The DES can be recovered by evaporating the anti-solvent.[13]
The following diagram outlines the general experimental workflow for biomass delignification using choline-based DES.
Quantification of Lignin Content
Objective: To determine the amount of lignin in the original biomass and the pretreated pulp. The Acetyl Bromide method is a common and rapid spectrophotometric technique.
Materials:
-
Dried biomass/pulp sample
-
Acetyl bromide reagent (25% v/v acetyl bromide in glacial acetic acid)
-
2 M NaOH
-
0.5 M Hydroxylamine (B1172632) hydrochloride
-
Glacial acetic acid
-
Volumetric flasks (50 mL)
-
Glass culture tubes with Teflon-lined screw caps
-
Water bath or heating block
-
UV-Vis Spectrophotometer
Protocol:
-
Accurately weigh a small amount of the dried sample (e.g., 5-10 mg) into a glass culture tube.
-
Add 2.5 mL of the freshly prepared acetyl bromide reagent to the tube, cap it tightly, and vortex briefly.[14]
-
Heat the tube at 50 °C for 2-4 hours or at 70 °C for a shorter duration, ensuring complete solubilization of the sample.[14][15] Note: Lower temperatures and longer times are recommended for herbaceous plants to minimize carbohydrate degradation.[15]
-
After cooling, quantitatively transfer the contents to a 50 mL volumetric flask containing 10 mL of 2 M NaOH and 12 mL of glacial acetic acid.[14]
-
Add 0.35 mL of 0.5 M hydroxylamine hydrochloride to the flask to complex any polybromide ions formed.[14]
-
Dilute the solution to the 50 mL mark with glacial acetic acid and mix thoroughly.
-
Measure the absorbance of the solution at 280 nm using a UV-Vis spectrophotometer, using a blank prepared with all reagents except the sample.
-
Calculate the lignin concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the specific absorptivity of the lignin (an appropriate value must be determined or sourced from literature for the specific biomass), b is the path length of the cuvette, and c is the concentration.
Safety Precautions
-
Choline bromide and other chemicals should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetyl bromide is corrosive and lachrymatory; handle with extreme care.
-
Follow all institutional safety guidelines and protocols.
Conclusion
The use of this compound and its derivatives in the form of Deep Eutectic Solvents offers a green and efficient alternative for biomass delignification. The protocols and data presented here provide a foundation for researchers to explore and optimize this technology for various applications, from biofuel production to the synthesis of novel bio-based materials and chemicals. The tunability of DESs allows for the development of tailored pretreatment strategies for different types of lignocellulosic biomass.
References
- 1. Comprehensive analysis of important parameters of choline chloride-based deep eutectic solvent pretreatment of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.unimas.my [ir.unimas.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Possible dissolution mechanism of alkali lignin in lactic acid-choline chloride under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07808E [pubs.rsc.org]
- 13. cetjournal.it [cetjournal.it]
- 14. ars.usda.gov [ars.usda.gov]
- 15. Using the acetyl bromide assay to determine lignin concentrations in herbaceous plants: some cautionary notes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Direct Amidation of Carboxylic Acids Using Choline Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the amide functional group is prevalent. Traditional methods often rely on stoichiometric activating agents, leading to significant waste generation. As the principles of green chemistry become increasingly important, the development of sustainable and atom-economical amidation protocols is a key research focus.
Choline (B1196258) chloride (ChCl), a biodegradable and non-toxic quaternary ammonium (B1175870) salt, has emerged as a promising promoter and green solvent for direct amidation reactions.[1] Often utilized in the formation of Deep Eutectic Solvents (DESs), ChCl can facilitate amide bond formation, frequently enhanced by microwave irradiation, offering a sustainable alternative to conventional methods.[1][2] This document provides detailed application notes and experimental protocols for the direct amidation of carboxylic acids using choline chloride.
Mechanistic Role of Choline Chloride
In the direct amidation of carboxylic acids, choline chloride is not merely a passive solvent but an active participant in the reaction mechanism. It is proposed that ChCl plays a crucial role in stabilizing the reaction intermediates.[1] The chloride ion can act as a hydrogen bond acceptor, interacting with the carboxylic acid and the amine, thereby facilitating the nucleophilic attack of the amine on the carbonyl carbon. This interaction lowers the activation energy of the reaction. Furthermore, under microwave conditions, the polar nature of the choline chloride-based reaction medium allows for efficient absorption of microwave energy, leading to rapid and uniform heating, which can significantly accelerate the reaction rate.[1]
Experimental Workflows and Diagrams
General Experimental Workflow
The following diagram outlines the typical workflow for the direct amidation of a carboxylic acid with an amine using choline chloride under microwave irradiation.
Caption: General workflow for microwave-assisted direct amidation.
Proposed Mechanistic Pathway
The diagram below illustrates the proposed role of choline chloride in facilitating the direct amidation reaction.
Caption: Role of Choline Chloride in amidation.
Quantitative Data Summary
The following tables summarize the results obtained for the direct amidation of various carboxylic acids and amines in the presence of choline chloride under microwave irradiation.
Table 1: Amidation of Benzoic Acid with Various Amines
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzylamine (B48309) | N-Benzylbenzamide | 15 | 150 | 95 |
| 2 | Aniline | N-Phenylbenzamide | 20 | 160 | 88 |
| 3 | Cyclohexylamine | N-Cyclohexylbenzamide | 15 | 150 | 92 |
| 4 | Morpholine | 4-Benzoylmorpholine | 20 | 160 | 85 |
Reaction Conditions: Benzoic acid (1 mmol), amine (1.2 mmol), choline chloride (1 mmol), microwave irradiation.
Table 2: Amidation of Various Carboxylic Acids with Benzylamine
| Entry | Carboxylic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Acetic Acid | N-Benzylacetamide | 10 | 140 | 85 |
| 2 | Phenylacetic Acid | N-Benzyl-2-phenylacetamide | 15 | 150 | 93 |
| 3 | Cinnamic Acid | N-Benzylcinnamamide | 15 | 150 | 90 |
| 4 | 4-Nitrobenzoic Acid | N-Benzyl-4-nitrobenzamide | 20 | 160 | 82 |
Reaction Conditions: Carboxylic acid (1 mmol), benzylamine (1.2 mmol), choline chloride (1 mmol), microwave irradiation.
Experimental Protocols
General Protocol for Microwave-Assisted Direct Amidation
Materials:
-
Carboxylic acid
-
Amine
-
Choline chloride (reagent grade)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave vial with a crimp cap
-
Magnetic stir bar
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: To a microwave vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and choline chloride (1.0 mmol).
-
Reaction Setup: Seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at the specified temperature and time (refer to Tables 1 and 2 for examples). The microwave power is typically set to be automatically adjusted to maintain the target temperature.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., NMR, IR, and mass spectrometry).
Protocol for the Synthesis of N-Benzylbenzamide
Materials:
-
Benzoic acid (122.1 mg, 1.0 mmol)
-
Benzylamine (128.6 mg, 1.2 mmol, 0.13 mL)
-
Choline chloride (139.6 mg, 1.0 mmol)
-
Microwave vial (10 mL) with a crimp cap
-
Magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), benzylamine (128.6 mg, 1.2 mmol), and choline chloride (139.6 mg, 1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the contents to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield N-benzylbenzamide as a white solid.
Conclusion
The use of choline chloride as a promoter for the direct amidation of carboxylic acids offers a green and efficient alternative to traditional methods.[1] This approach, particularly when coupled with microwave-assisted heating, provides rapid access to a variety of amides in high yields. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry, facilitating the adoption of more sustainable synthetic practices in drug discovery and development.
References
Application Notes and Protocols: Choline Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of choline (B1196258) bromide and its close analog, choline chloride, as a key reagent and catalyst in the synthesis of various pharmaceuticals. The information is intended to guide researchers in the development of efficient and sustainable synthetic methodologies.
Direct Synthesis of Choline Ester Pharmaceuticals
Choline bromide serves as a direct precursor in the synthesis of choline esters, which are a class of drugs that mimic the action of acetylcholine (B1216132). Key examples include the neuromuscular blocking agent succinylcholine (B1214915) and the muscarinic agonist methacholine.
Synthesis of Succinylcholine Chloride
Succinylcholine chloride is a rapid-onset, short-acting muscle relaxant used in anesthesia and emergency medicine. It is synthesized by the esterification of choline with succinyl chloride. Several methods have been reported, with variations in solvents, catalysts, and purification procedures leading to different yields and purity levels.
Experimental Protocols:
A common synthetic route involves the reaction of choline chloride with succinyl chloride. Below are detailed protocols adapted from published literature.
Protocol 1: Synthesis in Chloroform (B151607)
This protocol describes the synthesis of succinylcholine chloride using chloroform as a solvent and pyridine (B92270) to neutralize the HCl byproduct.
-
Materials:
-
Choline chloride
-
Succinyl chloride
-
Anhydrous chloroform
-
Pyridine
-
Anhydrous ethanol (B145695) (95%)
-
Distilled water
-
-
Procedure:
-
In a 500 mL reaction flask equipped with a condenser, drying tube, and stirrer, add choline chloride (57.24 g, 0.41 mol) and anhydrous chloroform (80 mL).
-
Heat the mixture to reflux to azeotropically remove any water.
-
After evaporating the chloroform to approximately 40 mL, cool the mixture to 50-60°C.
-
Add succinyl chloride (31.00 g, 0.20 mol) dropwise to the reaction mixture while maintaining the temperature at 50-60°C.
-
After the addition is complete, maintain the reaction at 60°C for 1 hour.
-
Cool the reaction solution to 5°C.
-
Add pyridine (32.3 mL, 0.40 mol) dropwise, ensuring the temperature does not exceed 25°C, to adjust the pH to 5-6.
-
Add anhydrous ethanol (160 mL) to dissolve the mixture.
-
Cool the solution to 5°C and, with rapid stirring, add distilled water (14.4 g, 0.80 mol) at once. A large amount of white solid will precipitate.
-
Collect the solid by suction filtration and wash with 95% ethanol (2 x 80 mL).
-
Recrystallize the product twice from 95% ethanol (2 x 550 mL) and dry to obtain succinylcholine chloride.
-
Protocol 2: Synthesis in Dichloroethane
This protocol utilizes dichloroethane as the solvent and a BTC/C2H4Cl2 solution for the in-situ generation of succinyl chloride from succinic acid.
-
Materials:
-
Succinic acid
-
Dichloroethane
-
N,N-Dimethylformamide (DMF)
-
BTC/C2H4Cl2 solution (Triphosgene in dichloroethane)
-
Choline chloride
-
Ethanol
-
Pyridine
-
-
Procedure:
-
To a reaction vessel, add succinic acid, dichloroethane, and a catalytic amount of DMF.
-
Slowly add the BTC/C2H4Cl2 solution dropwise at a temperature below 10°C.
-
After the addition, raise the temperature and reflux the reaction for 1-2 hours.
-
Cool the reaction to room temperature to obtain a dichloroethane solution of succinyl chloride.
-
Add choline chloride to the solution and heat to reflux for 20-50 minutes.
-
Remove dichloroethane and residual hydrogen chloride gas by distillation under reduced pressure.
-
Add ethanol and adjust the pH of the reaction liquid to 4-4.5 with pyridine under stirring.
-
Cool the solution to below 10°C to induce crystallization.
-
Filter the crystals and dry to obtain succinylcholine chloride.[1][2]
-
Quantitative Data Summary:
| Protocol | Starting Materials | Molar Ratio (Choline Chloride:Succinyl Chloride) | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1 | Choline chloride, Succinyl chloride | 2.05 : 1 | Chloroform, Ethanol | 1 hour | 83.2 | 98.89 | |
| 2 (Embodiment 1) | Succinic acid, Choline chloride | 2 : 1 (based on succinic acid) | Dichloroethane, Ethanol | 30 min (esterification) | 86.87 | 99.36 | [1] |
| 2 (Embodiment 2) | Succinic acid, Choline chloride | 2.5 : 1 (based on succinic acid) | Dichloroethane, Ethanol | 20 min (esterification) | 88.43 | 99.47 | [1] |
| 2 (Embodiment 3) | Succinic acid, Choline chloride | 3 : 1 (based on succinic acid) | Dichloroethane, Ethanol | 50 min (esterification) | 88.96 | 99.48 | [1] |
Succinylcholine Synthesis Workflow
Caption: Workflow for the synthesis of succinylcholine chloride.
Signaling Pathway of Succinylcholine
Succinylcholine acts as a depolarizing neuromuscular blocker by mimicking acetylcholine at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing prolonged depolarization and leading to muscle paralysis.[3]
Caption: Mechanism of action of succinylcholine at the neuromuscular junction.
Synthesis of Methacholine Chloride
Methacholine is a non-selective muscarinic receptor agonist used in the diagnosis of bronchial hyperreactivity. Its synthesis involves the reaction of a propylene (B89431) chlorohydrin intermediate with trimethylamine, followed by acetylation.
Experimental Protocol (Two-Step Synthesis):
This protocol outlines a general two-step synthesis of methacholine.
-
Step 1: Synthesis of (2-hydroxypropyl)trimethylammonium intermediate
-
Materials:
-
Propylene chlorohydrin (1-chloro-2-propanol)
-
Trimethylamine
-
-
Procedure:
-
React propylene chlorohydrin with trimethylamine. This reaction leads to the formation of the (2-hydroxypropyl)trimethylammonium ion.
-
-
-
Step 2: Acetylation to form Methacholine
-
Materials:
-
(2-hydroxypropyl)trimethylammonium intermediate from Step 1
-
Acetic anhydride
-
-
Procedure:
-
React the (2-hydroxypropyl)trimethylammonium intermediate with acetic anhydride. This step acetylates the hydroxyl group, yielding methacholine.
-
-
Note: Detailed quantitative data for a complete one-pot synthesis from readily available starting materials using this compound directly was not available in the searched literature. The above represents a common synthetic strategy.
Methacholine Synthesis Workflow
Caption: Two-step synthesis of methacholine.
Signaling Pathway of Methacholine
Methacholine is a parasympathomimetic that acts as a non-selective agonist at muscarinic acetylcholine receptors. In the airways, it binds to M3 muscarinic receptors on smooth muscle cells, leading to bronchoconstriction.[1]
References
Application Notes and Protocols: Choline Bromide as a Clay Stabilizer in Oilfield Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clay swelling and fines migration are significant challenges in oil and gas exploration and production, often leading to formation damage, reduced permeability, and decreased well productivity.[1] Clay stabilizers are essential chemical additives used in drilling, completion, and stimulation fluids to mitigate these issues.[2][3] Choline (B1196258) bromide ((2-hydroxyethyl)trimethylammonium bromide) is a quaternary ammonium (B1175870) salt that serves as an effective clay stabilizer. It presents a more environmentally friendly alternative to traditional stabilizers like potassium chloride (KCl), primarily due to its lower effective concentration and reduced chloride load in produced water.[2][4]
These application notes provide a comprehensive overview of the use of choline bromide as a clay stabilizer, including its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
The primary mechanism by which this compound stabilizes clays (B1170129) is through cation exchange .[5][6][7] Clay minerals, such as montmorillonite (B579905) and illite, have a net negative charge on their surfaces, which is balanced by cations (typically sodium ions, Na+) present in the formation water.[2] When these clays come into contact with water-based drilling or fracturing fluids with low salinity, the Na+ ions are exchanged with cations from the fluid, leading to hydration, swelling, and dispersion of the clay particles.[2]
This compound, being a salt, dissociates in water to provide the choline cation ((CH₃)₃N⁺CH₂CH₂OH). This positively charged organic cation effectively replaces the native sodium ions in the clay lattice. The larger size and strong positive charge of the choline cation bind it more securely to the clay surface, neutralizing the negative charge and preventing the influx of water that causes swelling.[2][8] This process is illustrated in the signaling pathway diagram below.
References
- 1. GB2420577A - Shale or clay swelling inhibition using choline salts - Google Patents [patents.google.com]
- 2. aade.org [aade.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. foundrygate.com [foundrygate.com]
- 5. researchgate.net [researchgate.net]
- 6. Clay Stabilizers: A Tug of War Between Performance and Sustainability [jpt.spe.org]
- 7. corelab.com [corelab.com]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Choline Bromide Electrolyte Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline (B1196258) bromide electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of a choline bromide (ChBr) aqueous electrolyte for energy storage applications?
A1: For hybrid supercapacitors, an optimized concentration of 3.5 M this compound (ChBr) in an aqueous solution has been shown to provide the best balance of properties.[1][2] At this concentration, the electrolyte exhibits a high ionic conductivity while maintaining a manageable viscosity and a wider electrochemical stability window.[1][2]
Q2: How does the concentration of this compound affect the electrolyte's properties?
A2: The concentration of this compound significantly influences the electrolyte's conductivity, viscosity, and density. Generally, as the concentration increases from 0.5 M to 3.5 M, the ionic conductivity rises to a maximum value.[1][2] Beyond this peak, further increases in concentration lead to a decrease in conductivity due to increased ionic association and viscosity.[1] Viscosity and density consistently increase with higher concentrations.[1]
Q3: Can choline-based electrolytes be used in batteries other than supercapacitors?
A3: Yes, choline-based ionic liquids, including those with bromide anions, are being investigated as electrolyte additives in other systems like Zinc-ion (Zn-ion) batteries.[3][4] In these applications, they can help suppress the formation of dendrites, which are a common cause of battery failure.[3][4] They are also explored as deep eutectic solvents (DESs) for lithium-ion and zinc-bromine batteries.[5][6]
Q4: What are the common challenges encountered when working with this compound electrolytes?
A4: Common challenges include:
-
Corrosion: The high reactivity of bromine can lead to corrosion of battery components.[1]
-
Self-discharge: Diffusion of bromine can cause self-discharge in energy storage devices.[1]
-
Dendrite Growth: In metal-ion batteries, the formation of dendrites on the anode can lead to short circuits and capacity degradation.[3][4]
-
Thermal Stability: Choline-based deep eutectic solvents can have limited thermal stability, with decomposition occurring at elevated temperatures.[7]
Troubleshooting Guide
Issue 1: Low Ionic Conductivity
-
Possible Cause: The electrolyte concentration is not optimal. Conductivity peaks at a specific concentration (e.g., 3.5 M for aqueous ChBr) and decreases at both higher and lower concentrations.[1][2]
-
Troubleshooting Steps:
-
Verify the current concentration of your electrolyte.
-
Prepare a series of electrolytes with varying concentrations around the expected optimum.
-
Measure the ionic conductivity of each concentration to identify the peak value.
-
Refer to the provided data tables for expected conductivity values at different concentrations.
-
Issue 2: Poor Electrochemical Stability and Performance
-
Possible Cause: Water activity in the electrolyte may be too high, leading to a narrower electrochemical stability window (ESW).
-
Troubleshooting Steps:
Issue 3: Rapid Capacity Fading or Short-Circuiting in Zn-ion Batteries
-
Possible Cause: Formation of zinc dendrites on the anode.
-
Troubleshooting Steps:
-
Consider introducing a choline-based ionic liquid as an electrolyte additive. Choline saccharinate, for example, has been shown to effectively suppress dendrite growth.[3][4]
-
The addition of these ionic liquids can help modulate the nucleation and deposition of zinc, leading to more uniform and stable electrodeposition.[3][4]
-
Issue 4: Corrosion of Cell Components
-
Possible Cause: The high reactivity of bromide ions.[1]
-
Troubleshooting Steps:
Data Presentation
Table 1: Physicochemical Properties of Aqueous this compound Solutions at Room Temperature
| Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (mPas) | Density (g/cm³) |
| 0.5 | - | 1.17 | - |
| 1.0 | - | - | - |
| 1.5 | - | - | - |
| 2.0 | - | - | - |
| 2.5 | - | - | - |
| 3.0 | - | - | - |
| 3.5 | 79.56 | 3.15 | 1.14 |
| 4.0 | - | - | - |
| 5.0 | - | 6.70 | - |
Data extracted from a study on ChBr for hybrid supercapacitors.[1][2]
Table 2: Properties of Choline Chloride-Based Deep Eutectic Solvents (DESs)
| DES Composition (Molar Ratio) | Ionic Conductivity (mS/cm) |
| ChCl : 1,4-Butanediol (1:1) | 2.41 |
| ChCl : 1,4-Butanediol (1:1) with 2.5 wt% LiTf | 2.56 |
Data from a study on ChCl-based DES for lithium-ion batteries.[5]
Experimental Protocols
1. Preparation of Aqueous this compound Electrolytes
-
Objective: To prepare ChBr solutions of varying concentrations.
-
Materials: this compound (98%), deionized water.
-
Procedure:
-
Dry the this compound salt for 24 hours in a vacuum oven at 100°C before use.
-
To prepare solutions with concentrations ranging from 0.5 M to 5 M, dissolve the calculated amount of dried ChBr in deionized water.[1]
-
Stir the mixture at room temperature until the salt is completely dissolved.
-
2. Characterization of Electrolyte Properties
-
Objective: To measure the ionic conductivity, viscosity, and electrochemical stability window of the prepared electrolytes.
-
Methodologies:
Visualizations
Caption: Workflow for Optimizing this compound Electrolyte Concentration.
Caption: Troubleshooting Logic for Low Ionic Conductivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Choline-based ionic liquid electrolyte additives for suppression of dendrite growth in Zn-ion batteries | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. A Zinc–Bromine Battery with Deep Eutectic Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Chemical Reactions with Choline Bromide
Welcome to the technical support center for utilizing Choline (B1196258) Bromide to improve the efficiency of chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of choline bromide in enhancing chemical reaction efficiency?
A1: this compound primarily acts as a versatile catalyst and reaction medium. It can function as a phase-transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates.[1][2][3] Additionally, it is a common component of Deep Eutectic Solvents (DESs), which are sustainable and effective media for a variety of organic transformations, including multicomponent reactions and condensations.[4][5]
Q2: In which types of reactions is this compound most effective?
A2: this compound has demonstrated high efficacy in several types of organic reactions, including:
-
Knoevenagel Condensations: For the synthesis of coumarins and other α,β-unsaturated compounds.[6][7][8][9][10]
-
Multicomponent Reactions (MCRs): Particularly in the synthesis of heterocyclic compounds like 2-amino-4H-chromenes.[11][12]
-
Quaternization Reactions: Where it can act as a greener solvent alternative to volatile organic compounds.[13]
-
Polymerization Reactions: It can catalyze ring-opening copolymerization of epoxides and cyclic anhydrides.
Q3: What are the main advantages of using this compound-based Deep Eutectic Solvents (DESs)?
A3: this compound-based DESs offer several advantages aligned with the principles of green chemistry. They are typically biodegradable, non-toxic, have low vapor pressure, and are prepared from inexpensive and readily available components.[4][5][14] Their tunable physicochemical properties allow for optimization for specific reactions, often leading to higher yields and shorter reaction times compared to conventional organic solvents.[13]
Q4: Can this compound or its DES be recycled and reused?
A4: Yes, one of the significant advantages of using this compound-based DESs is their potential for recyclability. After a reaction, the DES can often be separated from the product and reused in subsequent reactions with minimal loss of activity. However, the recyclability can be affected by the accumulation of by-products or impurities, which may alter the DES's properties.[14]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Question: My Knoevenagel condensation using a this compound-based catalyst is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no yield in a Knoevenagel condensation can stem from several factors. Here is a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Inactive Methylene (B1212753) Compound | The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the catalyst system will be inefficient. Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile (B47326), ethyl cyanoacetate, and diethyl malonate.[6] |
| Catalyst Inefficiency or Degradation | The this compound-based catalyst, especially when part of a DES with a carboxylic acid, can undergo esterification at elevated temperatures, reducing its effectiveness.[15] Solution: Prepare the DES at the lowest effective temperature. Consider using a different hydrogen bond donor that is less likely to react with this compound. Ensure the this compound is of high purity and stored correctly, away from moisture. |
| Unfavorable Reaction Conditions | Temperature, solvent (if any), and reaction time significantly impact the outcome. Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Optimize the temperature; while higher temperatures can increase the rate, they can also lead to catalyst degradation or side reactions.[6] If using a co-solvent, ensure it is appropriate for the reaction. |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, lowering the conversion.[16] Solution: If feasible for your setup, consider using a Dean-Stark apparatus for azeotropic removal of water, especially if a co-solvent like toluene (B28343) is used. Alternatively, the use of molecular sieves can be explored. |
| Steric Hindrance | Bulky substituents on either the carbonyl compound or the active methylene compound can hinder the reaction.[6] Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or a moderate increase in temperature might be necessary to overcome steric hindrance. |
Issue 2: Side Reactions in Multicomponent Reactions (MCRs)
Question: I am observing the formation of multiple products or significant side reactions in my this compound-catalyzed MCR for the synthesis of heterocycles. How can I improve the selectivity?
Answer: The formation of multiple products in MCRs can be a common issue. Here’s how to address it:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | MCRs are highly sensitive to the molar ratios of the reactants. An excess of one component can lead to the formation of undesired byproducts. Solution: Carefully control the stoichiometry of your reactants. A 1:1:1 molar ratio is a common starting point for three-component reactions, but optimization may be required. |
| Reaction Temperature is Too High | Elevated temperatures can provide enough activation energy for competing reaction pathways to occur. Solution: Lower the reaction temperature. Many this compound-catalyzed MCRs proceed efficiently at room temperature or with gentle heating.[12] |
| Catalyst Loading | The amount of this compound or the DES can influence the reaction pathway. Solution: Optimize the catalyst loading. While catalytic amounts are often sufficient, in some cases, the DES may also serve as the solvent, and its composition can affect selectivity. |
| Reaction Time | Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of thermodynamically more stable, but undesired, products. Solution: Monitor the reaction progress using TLC and stop the reaction once the desired product is formed in maximum yield. |
Data Presentation
Table 1: Comparative Yields in Knoevenagel Condensation of Salicylaldehyde (B1680747) and Ethyl Acetoacetate (B1235776)
| Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine (B6355638) / Ethanol | Reflux | 2 | Good | [17] |
| Choline chloride/Zinc chloride (DES) | 100 | - | 61-96 | [18] |
| Amino Acids (Solvent-free) | - | - | - | [19] |
| Piperidine (10 mol%) / Ethanol | 78 | 2 | Good | [17] |
Note: "Good" yield as reported in the source without a specific percentage.
Table 2: Performance of Choline Chloride-Based DES in Quaternization Reactions
| DES Composition (Choline Chloride as HBA) | Synthesis Method | Time | Yield Range (%) | Reference |
| Glycerol | Conventional | 4-6 h | 6-75 | [13] |
| Oxalic acid | Conventional | 4-6 h | 13-96 | [13] |
| Levulinic acid | Conventional | 4-6 h | 15-75 | [13] |
| Glycerol | Ultrasound | 3 h | 25-84 | [13] |
| Oxalic acid | Ultrasound | 3 h | 34-97 | [13] |
| Levulinic acid | Microwave | 20 min | 65-95 | [13] |
| Urea | Microwave | 20 min | 62-93 | [13] |
| Oxalic acid | Microwave | 20 min | 54-98 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylcoumarin (B160212) via Knoevenagel Condensation
This protocol describes the synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate using a piperidine catalyst in ethanol, a reaction for which this compound-based systems are a green alternative.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 25 mL of ethanol.[17]
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the solution.[17]
-
Reflux the reaction mixture for 2 hours.[17]
-
Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the crude product with cold ethanol.
-
The product can be further purified by recrystallization.
Protocol 2: Three-Component Synthesis of 2-Amino-4H-Chromenes
This protocol provides a general method for the synthesis of 2-amino-4H-chromene derivatives using a one-pot, three-component reaction. This compound/hydroxide-based systems are effective catalysts for this transformation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
A phenol (B47542) derivative (e.g., resorcinol, 3,4-methylenedioxyphenol) (1 mmol)[16]
-
Catalyst (e.g., piperidine, choline hydroxide, or a this compound-based DES)[12][16]
-
Solvent (e.g., ethanol, water, or neat if using a DES as the medium)[12][16][20]
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol derivative (1 mmol).[16]
-
Add the chosen solvent (if not using a DES as the reaction medium).[16]
-
Add the catalyst (e.g., 0.2 mol equivalents of piperidine or an optimized amount of the choline-based catalyst).[16]
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required time (e.g., up to 20 hours, or until completion as monitored by TLC).[16][20]
-
Upon completion of the reaction, the solid product may precipitate.
-
Filter the reaction mixture and wash the solid product with a suitable solvent (e.g., water or cold ethanol).
-
The catalyst, particularly if it is a DES, may be recovered from the filtrate for reuse.
-
The crude product can be purified by recrystallization.
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. asianpubs.org [asianpubs.org]
- 20. nanobioletters.com [nanobioletters.com]
Mitigating corrosion and self-discharge with Choline Bromide electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Choline (B1196258) Bromide (ChBr) electrolytes to mitigate corrosion and self-discharge in electrochemical systems.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Choline Bromide electrolytes in a question-and-answer format.
Issue 1: Decreasing Coulombic Efficiency and Capacity Fade
-
Question: My cell is showing a rapid decrease in coulombic efficiency and capacity after a few cycles. What are the likely causes and solutions?
-
Answer: This is a common issue often linked to the high reactivity of bromine and its diffusion across the cell, a phenomenon known as the "shuttle effect."
-
Cause 1: Bromine Diffusion (Shuttle Effect): Bromide ions can be oxidized at the positive electrode to form bromine (Br₂) or tribromide (Br₃⁻). These species can then diffuse to the negative electrode and react with the electrode material, causing self-discharge and a drop in coulombic efficiency.[1]
-
Solution 1: Porous Carbon Adsorption: Employing high-surface-area, microporous carbon materials, such as Maxsorb, for the electrodes can effectively adsorb bromine species, physically restricting their movement and mitigating the shuttle effect.[1]
-
Solution 2: Ion-Selective Membranes: Incorporating an ion-selective membrane can confine the bromide and polybromide ions to the positive electrode side, preventing their diffusion to the negative electrode.[1]
-
Cause 2: Irreversible Oxidation Reactions: Operating the cell at too high a potential window can lead to irreversible oxidation of bromide ions, interaction of bromine with the current collector, or decomposition of water, all of which reduce efficiency.[1]
-
Solution 3: Optimize Potential Window: Carefully determine the stable operating voltage window for both the positive and negative electrodes using techniques like cyclic voltammetry in a three-electrode setup. For ChBr electrolytes, maintaining a coulombic efficiency of over 90% is a good indicator of a stable potential range.[1]
-
Issue 2: High Self-Discharge Rate
-
Question: I am observing a significant loss of charge in my cell even when it is not in use. How can I reduce the self-discharge rate?
-
Answer: High self-discharge in this compound systems is primarily due to the diffusion of bromine species.
-
Cause: Bromine Diffusion: As mentioned above, the movement of dissolved bromine or polybromide species from the positive to the negative electrode is the main driver of self-discharge.
-
Solution 1: Formation of Tribromide (Br₃⁻): The formation of tribromide is actually beneficial in preventing self-discharge. Br₃⁻ helps to confine the reactive halogen within a halide-rich phase, preventing the diffusion of bromide ions.[1] This formation is an equilibrium process influenced by factors like pH and total bromine content.[1]
-
Solution 2: Electrode Pore Structure: Utilizing electrode materials with optimized microporosity can physically trap the redox species, thereby reducing their mobility and the rate of self-discharge.[1]
-
Issue 3: Inconsistent Electrochemical Measurements
-
Question: My cyclic voltammetry (CV) curves are not reproducible, or my electrochemical impedance spectroscopy (EIS) data is noisy. What could be the problem?
-
Answer: Inconsistent electrochemical data can stem from several factors related to the electrolyte preparation and experimental setup.
-
Cause 1: Inappropriate Electrolyte Concentration: The ionic conductivity of this compound electrolyte is highly dependent on its concentration. A concentration that is too high can lead to ion pairing, which reduces the number of free ions and lowers conductivity.[1]
-
Solution 1: Optimize Electrolyte Concentration: Prepare and test a range of ChBr concentrations (e.g., 0.5 M to 5 M) to find the optimal balance between ionic conductivity, viscosity, and electrochemical stability.[1] For aqueous ChBr, a concentration of 3.5 M has been shown to provide maximum conductivity.[1]
-
Cause 2: High Viscosity: Choline-based electrolytes, especially deep eutectic solvents, can have high viscosity, which can hinder ion transport and affect electrochemical performance.[2]
-
Solution 2: Temperature Control: The viscosity of ChBr solutions decreases significantly with an increase in temperature.[1] Conducting experiments at a controlled, slightly elevated temperature (e.g., up to 50°C) can improve ion mobility.
-
Cause 3: Electrode Surface Contamination: Impurities on the electrode surface can interfere with the electrochemical reactions.
-
Solution 3: Proper Electrode Preparation: Ensure electrodes are properly cleaned and polished before each experiment. For instance, metal deposits on cathodes from previous experiments should be removed using emery paper or appropriate acid cleaning in a fume hood.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound electrolytes mitigate corrosion?
A1: Choline-based electrolytes, particularly deep eutectic solvents (DESs), generally exhibit low corrosivity. This is attributed to several factors, including the absence of strong oxidizing agents, the potential inhibitory action of the organic choline cations and other molecules, high viscosity which can slow down corrosive processes, and low electrical conductivity compared to highly corrosive aqueous solutions.
Q2: How does the concentration of this compound affect the performance of the electrolyte?
A2: The concentration of this compound has a significant impact on its physicochemical properties and, consequently, its performance.
-
Conductivity: Ionic conductivity generally increases with concentration up to an optimal point (e.g., 3.5 M for aqueous ChBr), after which it decreases due to the formation of neutral ion pairs.[1]
-
Viscosity: Viscosity increases with higher concentrations of ChBr.[1]
-
Electrochemical Stability Window (ESW): Higher concentrations of ChBr can reduce water activity, which in turn can widen the electrochemical stability window of the electrolyte.[1]
Q3: What role does the choline cation play in the electrochemical process?
A3: While the bromide ion is the primary redox-active species, the choline cation plays a crucial role. It is believed to facilitate charge accumulation within the electric double layer (EDL) at the negative electrode.[1] In some systems, like those with zinc anodes, the choline cation can adsorb on the electrode surface to inhibit dendrite growth and alleviate water-induced side reactions.
Q4: Can this compound electrolytes be used in non-aqueous systems?
A4: Yes, choline salts, including this compound, can be used to form deep eutectic solvents (DESs) with various hydrogen bond donors. These DESs are a class of ionic liquids and can be used as non-aqueous electrolytes in various battery chemistries, such as zinc-ion batteries.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound electrolytes.
Table 1: Physicochemical Properties of Aqueous this compound (ChBr) Solutions at Room Temperature
| Concentration (M) | Ionic Conductivity (mS cm⁻¹) | Viscosity (mPas) | Density (g cm⁻³) |
| 0.5 | - | 1.17 (at 25°C) | - |
| 3.5 | 79.56 | 3.15 | 1.14 |
| 5.0 | - | 6.70 (at 25°C) | - |
| Data sourced from[1] |
Table 2: Electrochemical Performance of a Hybrid Supercapacitor with 3.5 M this compound Electrolyte
| Parameter | Value | Conditions |
| Specific Capacitance | 330 F g⁻¹ | at 0.5 A g⁻¹ |
| 300 F g⁻¹ | at 5 A g⁻¹ | |
| Specific Energy | 41 Wh kg⁻¹ | at 0.5 A g⁻¹ |
| 36 Wh kg⁻¹ | at 5 A g⁻¹ | |
| Coulombic Efficiency | 97% | at 0.5 A g⁻¹ |
| Cycling Stability | Good for 10,000 cycles | at 2 A g⁻¹ |
| Electrochemical Stability Window | up to 1.9 V | for a two-electrode cell |
| Data sourced from[1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this technical support center.
Protocol 1: Preparation and Optimization of this compound Electrolyte
-
Materials: this compound (ChBr) salt, deionized water.
-
Procedure:
-
Prepare a series of aqueous ChBr solutions with concentrations ranging from 0.5 M to 5 M.
-
For each concentration, measure the ionic conductivity using a conductivity meter.
-
Measure the viscosity using a viscometer at a controlled temperature (e.g., 25°C).
-
Measure the density using a pycnometer or density meter.
-
Identify the optimal concentration that provides the highest ionic conductivity while maintaining a manageable viscosity.
-
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
-
Setup: A three-electrode electrochemical cell with a working electrode (e.g., glassy carbon or the material of interest), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). Use a potentiostat for measurements.
-
Procedure:
-
Assemble the three-electrode cell with the this compound electrolyte.
-
To prevent contamination, use a double salt bridge filled with the ChBr solution to isolate the reference electrode.[1]
-
Perform a CV scan within a potential window relevant to your system. For determining the electrochemical stability window of the electrolyte, a wider scan range is used.
-
Vary the scan rate (e.g., from 10 mV/s to 100 mV/s) to study the kinetics of the redox reactions.
-
Analyze the resulting voltammograms to identify redox peaks, determine the electrochemical stability window, and assess the reversibility of the reactions.
-
Protocol 3: Corrosion Measurement using Potentiodynamic Polarization
-
Setup: A three-electrode cell with the metal sample as the working electrode, a graphite (B72142) or platinum counter electrode, and a reference electrode.
-
Procedure:
-
Immerse the electrodes in the this compound electrolyte.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a set period (e.g., 1 hour).
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density on a logarithmic scale against the potential.
-
Use Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The corrosion rate can then be calculated from icorr.
-
Protocol 4: Self-Discharge Measurement
-
Procedure:
-
Fully charge the assembled cell to a specific voltage or state of charge (SOC).
-
Disconnect the cell from the charging circuit and let it rest at open circuit.
-
Monitor the open-circuit voltage (OCV) of the cell over an extended period (hours to days).
-
The rate of voltage decay is an indicator of the self-discharge rate.
-
Alternatively, for a more quantitative measure, fully charge the cell, let it rest for a defined period, and then measure the remaining capacity by fully discharging it. The difference between the initial and remaining capacity represents the capacity loss due to self-discharge.
-
Visualizations
Caption: Workflow for evaluating this compound electrolytes.
Caption: Mitigation of self-discharge via bromine confinement.
References
Overcoming solubility issues with Choline Bromide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming solubility issues with Choline (B1196258) Bromide in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Choline Bromide and why is its solubility a concern?
This compound is a quaternary ammonium (B1175870) salt.[1] Its ionic nature generally leads to good solubility in polar solvents like water, but can present challenges in less polar organic solvents frequently used in chemical synthesis and drug development. Furthermore, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its solubility characteristics and experimental outcomes.[2]
Q2: What are the general solubility characteristics of this compound?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL; obtaining a clear solution may require ultrasonication.[3] It is also described as having "almost transparency" in water, which indicates good aqueous solubility. For in vivo studies, formulations often involve co-solvents. For example, a clear solution of at least 5 mg/mL can be achieved in a mixture of 10% DMSO and 90% corn oil.[3]
Q3: How does the hygroscopic nature of this compound affect its use in experiments?
The hygroscopic nature of this compound means it can absorb moisture from the air, which can lead to the formation of clumps and make accurate weighing difficult. This absorbed water can also alter the solubility of the compound in organic solvents and may introduce an unwanted variable into water-sensitive reactions. It is crucial to store this compound in a tightly sealed container in a dry environment and to handle it quickly in a low-humidity setting or under an inert atmosphere.[2]
Q4: Does pH affect the solubility of this compound?
As a quaternary ammonium salt, this compound possesses a permanent positive charge on the nitrogen atom, regardless of the solution's pH.[4][5] This means that, unlike primary, secondary, or tertiary amines, its charge is not dependent on the pH. Consequently, altering the pH of the solution will not significantly change the intrinsic solubility of the choline cation itself.
Data Presentation: Solubility of Choline Salts
Due to the limited availability of specific quantitative data for this compound across a wide range of organic solvents, the following table includes data for both this compound and the closely related choline chloride to provide a broader reference.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[3] |
| Water | "Almost transparency" | Not Specified | Indicates good solubility. | |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | Not Specified | For in vivo formulations.[3] | |
| Choline Chloride | Ethanol | ~25 mg/mL | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | ||
| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | ||
| Water | Highly soluble | Not Specified | [6][7] | |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | Not Specified | Sparingly soluble in aqueous buffers.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in a Polar Aprotic Solvent (e.g., DMSO)
This protocol details the steps for preparing a concentrated stock solution of this compound in a common polar aprotic solvent.
Materials:
-
This compound (ensure it is dry)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Sterile, dry glass vial with a screw cap
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile tips
Procedure:
-
Preparation: In a dry environment (e.g., a glove box or a fume hood with low humidity), weigh the desired amount of this compound.
-
Initial Dissolution: Transfer the weighed this compound to the sterile glass vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound).
-
Mixing: Tightly cap the vial and vortex the mixture for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath. Sonicate in intervals of 5-10 minutes, checking for dissolution after each interval. Gentle heating (to no more than 40°C) can be applied concurrently if necessary, but be cautious of potential degradation with prolonged heating.[3]
-
Final Check: Once the solution is clear, visually inspect for any remaining particulate matter.
-
Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
-
Diagram of Troubleshooting Logic:
Troubleshooting Incomplete Dissolution -
Possible Causes and Solutions:
-
Hygroscopic Effects: this compound may have absorbed moisture. Ensure the compound and solvent are as dry as possible. Handling in an inert atmosphere (glove box) is recommended.
-
Insufficient Agitation: Some solids require significant energy to dissolve. Increase the duration and intensity of vortexing or sonication.
-
Low Temperature: Solubility often increases with temperature. Gentle warming of the solution may aid dissolution. However, be mindful of the potential for degradation at elevated temperatures.
-
Supersaturation: The desired concentration may exceed the solubility limit in the chosen solvent. Try preparing a more dilute solution.
-
Issue 2: Precipitation of this compound from Solution
-
Diagram of Troubleshooting Logic:
Troubleshooting Precipitation -
Possible Causes and Solutions:
-
Temperature Fluctuation: A decrease in temperature can cause a saturated solution to become supersaturated, leading to precipitation. If possible, work at a constant temperature or gently warm the solution to redissolve the precipitate.
-
Solvent Evaporation: Over time, especially with volatile solvents, evaporation can increase the concentration and cause precipitation. Ensure vials are tightly sealed.
-
Introduction of an Anti-solvent: Contamination with a solvent in which this compound is insoluble can induce precipitation. Ensure all glassware and equipment are clean and dry.
-
Change in Solution Composition: The addition of other reagents to the solution can alter the overall polarity and cause this compound to precipitate. Consider the compatibility of all components in the mixture.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for successfully dissolving this compound, incorporating troubleshooting steps.
References
- 1. researchgate.net [researchgate.net]
- 2. targetmol.com [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
Storage and handling of Choline Bromide to avoid degradation
Welcome to the Technical Support Center for Choline (B1196258) Bromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Choline Bromide throughout its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is hygroscopic and sensitive to light and moisture.[1][2][3] To prevent degradation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][5] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2] While room temperature is generally acceptable, some suppliers recommend storage at temperatures below 15°C in a dark place.[2]
Q2: My this compound has changed in appearance (e.g., clumped, discolored). What does this indicate?
A2: A change in the physical appearance of this compound, such as clumping, discoloration (e.g., turning yellow), or becoming sticky, is a primary indicator of moisture absorption and potential degradation. Its hygroscopic nature means it readily absorbs water from the atmosphere.[1][2] This can compromise the purity and integrity of the compound. It is crucial to handle the product quickly and in a low-humidity environment.
Q3: What are the main degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented under typical laboratory conditions, the choline cation itself can undergo degradation, especially at elevated temperatures. Potential non-biological degradation pathways include the Hoffman elimination and the reverse Menshutkin reaction.[6] The presence of water, due to its hygroscopic nature, can facilitate these degradation processes. Biological degradation of choline typically involves its conversion to trimethylamine (B31210) (TMA).[7][8]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation of dust.[1][4][9] Recommended PPE includes:
-
In case of dust formation, a NIOSH-approved respirator is recommended.[1]
Q5: How should I handle this compound to minimize exposure and contamination?
A5: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust formation and inhalation.[1][4][10] Avoid creating dust. Use spark-proof tools and ensure proper grounding to prevent electrostatic discharge.[4][5] Keep the container tightly sealed when not in use to prevent moisture absorption.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Clumping or Caking of Powder | Absorption of atmospheric moisture due to improper storage or handling. | Dry the material under vacuum if the protocol allows. For future prevention, store in a desiccator or glovebox and minimize exposure to ambient air during weighing and handling. |
| Discoloration (e.g., Yellowing) | Potential chemical degradation, possibly accelerated by exposure to light, air, or impurities. | Discontinue use of the discolored product as its purity is compromised. Review storage and handling procedures to prevent future occurrences. Ensure storage in a dark place. |
| Inconsistent Experimental Results | Use of partially degraded or hydrated this compound. The presence of water can alter reaction kinetics or solubility. | Use a fresh, properly stored vial of this compound. Consider performing a quality control check on the material, such as NMR or titration, to assess purity. |
| Difficulty in Achieving a Dry Solvent System | The hygroscopic nature of this compound introduces water into the reaction. | Dry the this compound under vacuum before use (if thermally stable for the required conditions). Handle and add the compound under an inert atmosphere. |
Experimental Protocols
Protocol 1: Assessment of Hygroscopicity and its Impact on Purity
This experiment aims to quantify the rate of moisture absorption by this compound and its effect on purity.
Methodology:
-
Sample Preparation: Place a known weight (e.g., 1.0 g) of this compound in three separate, pre-weighed, open glass vials.
-
Environmental Conditions:
-
Vial 1: Place in a controlled environment with 25% relative humidity (e.g., a desiccator with a saturated solution of potassium acetate).
-
Vial 2: Place in a controlled environment with 75% relative humidity (e.g., a desiccator with a saturated solution of sodium chloride).
-
Vial 3 (Control): Keep in a tightly sealed container inside a desiccator with a desiccant (e.g., silica (B1680970) gel) to maintain a near 0% humidity environment.
-
-
Data Collection: At regular intervals (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), record the weight of each vial to determine the mass of water absorbed.
-
Purity Analysis: After 48 hours, analyze the purity of the this compound from each vial using an appropriate analytical technique, such as non-aqueous titration or NMR spectroscopy, to determine if degradation has occurred.
Protocol 2: Evaluation of Thermal Stability
This experiment assesses the thermal stability of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a thermogravimetric analysis (TGA) pan.
-
TGA Analysis:
-
Heat the sample from room temperature to a desired upper limit (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (nitrogen).
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.
-
-
DSC Analysis (Optional): Use Differential Scanning Calorimetry (DSC) to identify phase transitions and decomposition temperatures. Heat a small, encapsulated sample at a controlled rate and record the heat flow.
Visualizations
Caption: Potential non-biological degradation pathways of the choline cation.
Caption: Logical workflow for troubleshooting this compound stability.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 1927-06-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. targetmol.com [targetmol.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Converging on a mechanism for choline degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Concentrated Choline Bromide Solutions
Welcome to the Technical Support Center for Concentrated Choline (B1196258) Bromide Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting issues related to ion pairing in your experiments.
Troubleshooting Guides
Ion pairing in concentrated solutions of choline bromide can significantly impact experimental outcomes by altering the physicochemical properties of the solution. Below are troubleshooting guides to help you identify and address these challenges.
Identifying and Mitigating Ion Pairing
Ion pairing, the association of cations and anions in solution, becomes more pronounced at higher concentrations. This can lead to decreased ionic conductivity and increased viscosity, affecting reaction kinetics, electrochemical performance, and the bioavailability of drug formulations. In aqueous this compound solutions, ion pairing is reported to become significant at concentrations exceeding 3.5 M.[1]
Quantitative Data on Factors Influencing Ion Pairing
The extent of ion pairing is influenced by several factors, including concentration and temperature. The following table summarizes the impact of these factors on the conductivity and viscosity of aqueous this compound solutions. A decrease in conductivity and an increase in viscosity at higher concentrations are indicative of increased ion pairing.
| Concentration (mol/L) | Conductivity at 25°C (mS/cm) | Viscosity at 25°C (mPa·s) |
| 0.5 | ~45 | 1.17 |
| 1.0 | ~70 | ~1.4 |
| 2.0 | ~80 | ~2.0 |
| 3.0 | ~82 | ~2.7 |
| 3.5 | 79.56 | 3.15 |
| 4.0 | ~75 | ~4.1 |
| 5.0 | ~60 | 6.70 |
Data adapted from a study on the physicochemical characteristics of this compound solutions. The peak conductivity is observed at 3.5 M, after which it decreases, suggesting a significant increase in ion pairing.
Strategies to Minimize Ion Pairing
-
Concentration Optimization: Whenever possible, work at concentrations below 3.5 M to minimize the effects of ion pairing.
-
Temperature Control: Increasing the temperature can decrease viscosity and may help to reduce ion pairing by providing the ions with more kinetic energy to overcome electrostatic attraction.
-
Co-solvent Addition: The introduction of a co-solvent with a high dielectric constant can help to shield the ions from each other and reduce ion pairing. However, the choice of co-solvent must be compatible with the experimental system.
-
Use of Additives: Certain additives can interact with the ions and disrupt the formation of ion pairs. For example, the formation of complex ions can increase the solubility and dissociation of sparingly soluble salts.[2]
Experimental Protocols
To assist in your research, we provide detailed methodologies for key experiments used to characterize and quantify ion pairing.
Conductivity Measurement Protocol
This protocol outlines the steps to measure the conductivity of this compound solutions to assess the extent of ion pairing.
Objective: To determine the molar conductivity of this compound solutions at various concentrations. A decrease in molar conductivity with increasing concentration, particularly after an initial increase, is a strong indicator of ion pairing.
Materials:
-
Conductivity meter and probe
-
Volumetric flasks
-
Pipettes
-
This compound (high purity)
-
Deionized water
-
Standard potassium chloride (KCl) solution (for cell constant determination)
Procedure:
-
Cell Constant Determination:
-
Calibrate the conductivity meter using a standard KCl solution of known conductivity.
-
Rinse the conductivity probe with deionized water and then with the standard KCl solution.
-
Immerse the probe in the standard KCl solution and record the conductance.
-
Calculate the cell constant (K) using the formula: K = Known Conductivity of KCl / Measured Conductance.
-
-
Preparation of this compound Solutions:
-
Prepare a series of this compound solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M, 2 M, 3 M, 3.5 M, 4 M, 5 M) by accurately weighing the this compound and dissolving it in deionized water in volumetric flasks.
-
-
Conductivity Measurement:
-
Starting with the most dilute solution, rinse the conductivity probe with a small amount of the this compound solution to be measured.
-
Immerse the probe in the solution, ensuring the electrodes are fully covered and there are no air bubbles.
-
Allow the reading to stabilize and record the conductance.
-
Repeat the measurement for each concentration, moving from the most dilute to the most concentrated.
-
Between each measurement, thoroughly rinse the probe with deionized water and then with the next solution to be measured.
-
-
Data Analysis:
-
Calculate the conductivity (κ) of each solution using the formula: κ = Measured Conductance × Cell Constant.
-
Calculate the molar conductivity (Λm) for each concentration using the formula: Λm = κ / c, where c is the molar concentration.
-
Plot molar conductivity (Λm) versus the square root of the concentration (√c). A deviation from linearity, especially a decrease at higher concentrations, indicates ion pairing.
-
NMR Spectroscopy Protocol for Investigating Ion Pairing
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study ion pairing through chemical shift titration experiments. Changes in the chemical shifts of the choline protons upon varying the concentration can provide qualitative and quantitative information about ion association.
Objective: To monitor the chemical shifts of choline protons in response to changes in this compound concentration as an indication of ion pairing.
Materials:
-
NMR spectrometer
-
NMR tubes
-
This compound (high purity)
-
Deuterated water (D₂O) as the solvent
-
Internal reference standard (e.g., DSS-d6)
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions in D₂O at various concentrations (e.g., from a very dilute concentration up to the desired maximum concentration).
-
Add a fixed amount of an internal reference standard to each sample for accurate chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) across all samples.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the internal standard.
-
Identify the proton signals of the choline cation (e.g., the N-methyl protons and the methylene (B1212753) protons).
-
Measure the chemical shift of each choline proton signal for each concentration.
-
Plot the change in chemical shift (Δδ) for each proton as a function of the this compound concentration. A significant change in chemical shift with concentration is indicative of a change in the chemical environment of the protons due to ion pairing.[3]
-
Frequently Asked Questions (FAQs)
Q1: My concentrated this compound solution is showing lower than expected conductivity. What could be the cause?
A1: Lower than expected conductivity in a concentrated solution is a classic sign of ion pairing. As the concentration of this compound increases, the choline cations and bromide anions are in closer proximity and are more likely to form neutral ion pairs. These ion pairs do not contribute to the electrical conductivity of the solution, leading to a decrease in the overall conductivity. This effect is particularly noticeable at concentrations above 3.5 M for aqueous this compound solutions.[1] To confirm this, you can perform conductivity measurements at different dilutions. An increase in molar conductivity upon dilution would support the presence of ion pairing in the concentrated solution.
Q2: I am observing high viscosity in my this compound solution, which is affecting my experimental setup. How can I reduce it?
A2: High viscosity in concentrated this compound solutions is also linked to strong intermolecular forces and ion pairing. To reduce the viscosity, you can try the following:
-
Decrease the concentration: If your experiment allows, reducing the this compound concentration is the most direct way to lower viscosity.
-
Increase the temperature: Gently warming the solution will decrease its viscosity. Ensure the temperature is compatible with your experimental components and does not cause degradation of the this compound.
-
Add a co-solvent: Introducing a less viscous, miscible co-solvent can reduce the overall viscosity of the solution. The choice of co-solvent should be carefully considered to ensure it does not negatively impact your experiment.
Q3: Can I use additives to prevent ion pairing in my this compound solution?
A3: Yes, certain additives can help to minimize ion pairing. These additives typically work by interacting with the choline cations or bromide anions, thereby disrupting the formation of ion pairs.
-
Co-solvents with high dielectric constants: Solvents with high dielectric constants can effectively shield the charges of the ions, reducing their electrostatic attraction and promoting dissociation.
-
Complexing agents: In some cases, agents that form stable complexes with either the cation or the anion can prevent them from associating with each other.[2] The suitability of any additive will depend on the specific requirements of your experiment, and it is crucial to ensure that the additive does not interfere with your analysis or reaction.
Q4: How should I prepare and store concentrated this compound solutions to ensure stability and prevent precipitation?
A4: To ensure the stability of your this compound solutions and prevent precipitation, follow these guidelines:
-
Use high-purity this compound and solvent: Impurities can act as nucleation sites for precipitation.
-
Ensure complete dissolution: When preparing the solution, stir thoroughly until all the this compound has dissolved. Gentle heating can aid dissolution, but be cautious of potential degradation at high temperatures.
-
Storage: Store the solution in a tightly sealed container to prevent solvent evaporation, which would increase the concentration and could lead to precipitation. For long-term storage, it is advisable to store the solution at a constant temperature. Avoid repeated freeze-thaw cycles, as this can promote precipitation.[4]
-
pH control: For some applications, maintaining a specific pH range can be important for the stability of choline salts.
Q5: My solution appears cloudy or has formed a precipitate upon standing. What should I do?
A5: Cloudiness or precipitation can occur if the solution becomes supersaturated. This can be due to:
-
Temperature changes: A decrease in temperature can lower the solubility of this compound.
-
Solvent evaporation: Loss of solvent will increase the concentration, potentially exceeding the solubility limit.
-
Contamination: The presence of impurities can induce precipitation.[5]
To resolve this, you can try gently warming the solution while stirring to redissolve the precipitate. If this is unsuccessful, you may need to filter the solution to remove the precipitate and then re-standardize the concentration of the clear solution. To prevent this from happening in the future, review your preparation and storage procedures as outlined in the previous question.
Visualizing Experimental Concepts
To further clarify the concepts and procedures discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 3. Solvation and Ion‐Pairing Effects of Choline Acetate Electrolyte in Protic and Aprotic Solvents Studied by NMR Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of Choline Bromide-Based Hybrid Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Choline (B1196258) Bromide (ChBr)-based hybrid systems.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems in a question-and-answer format.
Issue 1: Visual Changes in the Choline Bromide Solution
-
Question: Why has my this compound-based solution changed color (e.g., turned yellow or brown)?
-
Answer: Discoloration is often an indicator of chemical degradation. The high reactivity of bromine can lead to the formation of colored species. Additionally, if your system contains components with hydroxyl groups, such as in deep eutectic solvents (DESs) with carboxylic acids, esterification can occur, especially at elevated temperatures, leading to degradation byproducts that may be colored. Long-term heating of choline chloride-based DES with glucose can also lead to caramelization, resulting in a brown color.[1][2]
-
Question: What should I do if I observe precipitation or cloudiness in my ChBr solution?
-
Answer: Precipitation or cloudiness can indicate several issues:
-
Contamination: The presence of impurities can lead to the formation of insoluble salts.
-
Degradation Products: Some degradation pathways may produce less soluble byproducts.
-
Temperature Effects: Changes in temperature can affect the solubility of components in the hybrid system.
-
pH Shift: A change in the pH of the solution can impact the solubility of the components.
Recommended Actions:
-
Verify the purity of your this compound and other components.
-
Analyze the precipitate using techniques like FTIR or NMR to identify its composition.
-
Review your experimental conditions, particularly temperature and pH, to ensure they are within the stable range for your system.
-
Issue 2: Inconsistent Experimental Results and Performance Degradation
-
Question: I am observing a decrease in the performance of my ChBr-based system over time (e.g., reduced conductivity, lower drug efficacy). What could be the cause?
-
Answer: A decline in performance is a strong indicator of chemical instability. The degradation of this compound can lead to a change in the chemical composition of your system, affecting its physicochemical properties. For instance, in electrochemical applications, the diffusion of bromine can lead to self-discharge and corrosion.[3] In drug delivery systems, the degradation of the choline moiety can impact the stability and release profile of the active pharmaceutical ingredient (API).
-
Question: My experimental results are not reproducible. Could this be related to the stability of the this compound system?
-
Answer: Yes, a lack of reproducibility is a common consequence of instability. The esterification reaction between choline and carboxylic acids in some DESs can lead to structural degradation and reduced reproducibility.[4] It is crucial to control the experimental conditions, especially temperature and duration, to minimize degradation and ensure consistent results.
Frequently Asked Questions (FAQs)
-
Question 1: What are the main degradation pathways for this compound-based systems?
-
Answer 1: The primary degradation pathways depend on the composition of the hybrid system:
-
Esterification: In systems containing carboxylic acids, an esterification reaction can occur between the hydroxyl group of choline and the carboxylic acid, especially at elevated temperatures.[4]
-
Hoffmann Elimination: At high temperatures, choline can undergo Hoffmann elimination to form trimethylamine (B31210) and acetaldehyde.[5]
-
Reversed Menshutkin Reaction: This reaction can lead to the formation of dimethylaminoethanol (B1669961) and a methyl radical.[5]
-
Oxidative Demethylation: In biological systems, choline can be oxidized to glycine (B1666218) via intermediates like glycine betaine, dimethylglycine, and sarcosine, which can generate formaldehyde (B43269).[6]
-
-
Question 2: How does temperature affect the stability of this compound systems?
-
Answer 2: Temperature is a critical factor. Elevated temperatures significantly accelerate degradation reactions such as esterification and Hoffmann elimination.[4][5] For instance, some choline chloride-based deep eutectic solvents with malonic acid can start to decompose at temperatures as low as 100°C.[1] It is essential to determine the thermal stability of your specific system using techniques like Thermogravimetric Analysis (TGA).
-
Question 3: What is the role of the anion and hydrogen bond donor (HBD) in the stability of this compound-based deep eutectic solvents (DESs)?
-
Answer 3: The choice of anion and HBD significantly influences the stability of DESs. The anion, through hydrogen bonding, plays a crucial role in the formation and stability of the DES network.[7] The HBD can also be a reactant in degradation pathways. For example, carboxylic acids acting as HBDs can lead to esterification.[4] The selection of a stable HBD is critical for the overall stability of the DES.
-
Question 4: How can I enhance the stability of my this compound-based hybrid system?
-
Answer 4: To improve stability:
-
Control Temperature: Operate at the lowest practical temperature to minimize thermally induced degradation.
-
Select Stable Components: Choose HBDs and other components that are less likely to react with this compound.
-
Maintain a Controlled Atmosphere: For oxygen-sensitive systems, work under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Maintain the pH of the solution within a range that minimizes degradation.
-
Use of Additives: In some applications, stabilizers can be added. For example, in supercapacitors, porous carbon materials can be used to adsorb bromine and enhance stability.[3]
-
-
Question 5: What analytical techniques are recommended for assessing the stability of this compound systems?
-
Answer 5: A combination of techniques is often necessary for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify choline, its degradation products, and other components of the system.[8]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the material.
-
Differential Scanning Calorimetry (DSC): To study thermal transitions such as melting point and glass transition temperature, which can be affected by degradation.[7]
-
Spectroscopy (NMR, FTIR, UV-Vis): To identify changes in the chemical structure and detect the formation of degradation byproducts.[8]
-
Data Presentation
Table 1: Thermal Stability of Selected Choline-Based Systems
| System Composition | Decomposition Onset Temperature (°C) | Analytical Technique | Reference |
| Choline Chloride : Urea | 172.5 - 211.0 | TGA | [2] |
| Choline Chloride : Malonic Acid | 113.1 - 128.3 | TGA | [1] |
| Choline Chloride : Glucose | ~100 (caramelization) | Visual/Chemical Analysis | [1][2] |
Table 2: Stability of Choline in Biological Samples
| Sample Type | Storage Condition | Stable Duration | Reference |
| Serum | Ambient Room Temperature | Up to 8 hours | [9] |
| Serum | Refrigerated | 24 hours | [9] |
| Serum | Frozen at -20°C | 15 days | [9] |
| Plasma | Ambient Room Temperature | Up to 8 days | [9] |
| Plasma | Refrigerated | Up to 14 days | [9] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for quantifying this compound and its potential degradation products.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ultrapure water, mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Collect samples from your experiment at different time points or after exposure to specific stress conditions (e.g., heat, light).
-
Dilute the samples with the mobile phase to a concentration within the range of your calibration curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A column suitable for polar compounds, such as a ZIC®-pHILIC column, is recommended.
-
Mobile Phase: A typical mobile phase for HILIC separation of choline is a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). The gradient and composition should be optimized for your specific system.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable for detecting choline, which lacks a strong UV chromophore.
-
Flow Rate and Injection Volume: Typical values are 0.5-1.0 mL/min and 5-20 µL, respectively. These should be optimized for your column and system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the choline standard against its concentration.
-
Quantify the amount of choline in your samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small, accurately weighed amount of your sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
TGA Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30°C to 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, or under air to study oxidative stability.
-
Gas Flow Rate: Use a consistent flow rate (e.g., 20-50 mL/min).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often used as an indicator of thermal stability.
-
Analyze the different weight loss steps to understand the degradation process.
-
Visualizations
Caption: Troubleshooting workflow for stability issues in this compound systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Choline degradation in Paracoccus denitrificans: identification of sources of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Choline Bromide Analysis by Capillary Electrophoresis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal analysis of Choline (B1196258) Bromide using capillary electrophoresis (CE), with a specific focus on the critical role of pH adjustment.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Choline Bromide by CE, with a focus on problems related to pH.
| Issue | Potential Cause Related to pH | Recommended Solution |
| No peak or very small peak for Choline | Inappropriate BGE pH: Choline is a quaternary ammonium (B1175870) cation and is permanently positively charged regardless of pH. However, the electroosmotic flow (EOF) is highly dependent on pH. At very low pH (e.g., < 2), the EOF can be minimal or even reversed, preventing the choline cation from reaching the detector in a reasonable time. | Adjust BGE pH: Ensure the BGE pH is in a range that allows for adequate EOF to carry the choline cation towards the detector. A good starting point is a slightly acidic to neutral pH (e.g., pH 3-7). |
| Poor peak shape (tailing or fronting) | Mismatch between sample pH and BGE pH: A significant difference in pH between the sample matrix and the background electrolyte can lead to peak distortion. | Adjust sample pH: If possible, adjust the pH of the sample to be similar to the BGE. Alternatively, ensure the BGE has sufficient buffering capacity to control the pH at the point of injection. |
| Interaction with the capillary wall: At certain pH values, interactions between the positively charged choline and the negatively charged silanol (B1196071) groups on the fused silica (B1680970) capillary wall can cause peak tailing. | Modify BGE pH: Lowering the pH of the BGE can reduce the ionization of silanol groups, thereby minimizing wall interactions. Alternatively, using a coated capillary can shield the silanol groups. | |
| Shifting migration times | Inconsistent BGE pH: Small variations in the pH of the BGE between runs can lead to significant changes in the EOF and, consequently, in the migration time of choline.[1] This is a major cause of poor reproducibility in CE. | Prepare fresh BGE daily: Ensure the BGE is freshly prepared and its pH is accurately measured and adjusted before each set of analyses. Keep buffer vials capped to prevent evaporation and changes in concentration.[1] |
| Buffer depletion: During prolonged use, the buffering capacity of the BGE in the vials can decrease, leading to pH shifts. | Replenish buffer vials: Regularly replenish the buffer in the inlet and outlet vials to maintain a stable pH and ionic strength.[1] | |
| Poor resolution from other cations | Suboptimal BGE pH: The electrophoretic mobilities of interfering cations can be influenced by the pH of the BGE. The chosen pH may not be optimal for separating choline from these components. | Optimize BGE pH: Systematically vary the pH of the BGE to find the optimal selectivity for the separation of choline from other cations.[2] Adding a complexing agent like 18-crown-6 (B118740) can also improve the separation of choline from alkali metal ions.[2] |
Frequently Asked Questions (FAQs)
What is the optimal pH for this compound analysis by CE?
There is no single "optimal" pH for all applications. The ideal pH depends on several factors, including the composition of the background electrolyte (BGE), the presence of interfering ions, and the desired analysis time. However, a common starting point is in the acidic range. For instance, a method using 5 mM creatinine (B1669602) as the BGE has been successfully employed at a pH of 3.2 for the analysis of choline in pharmaceutical preparations.[3] Another study optimized the separation of choline chloride from other cations using a BGE containing imidazole (B134444) and found that adjusting the pH was a critical parameter.[2]
How does pH affect the migration time of Choline?
The pH of the BGE has a significant impact on the electroosmotic flow (EOF). Generally, as the pH increases, the EOF becomes stronger, which leads to shorter migration times for cations like choline.[4][5] Conversely, at lower pH values, the EOF is reduced, resulting in longer migration times.[5]
Can I use a high pH for Choline analysis?
While a high pH will result in a strong EOF and a short analysis time, it may not be ideal. At high pH, the silanol groups on the capillary wall are fully ionized, which can lead to increased interaction with the positively charged choline, potentially causing peak tailing. Additionally, very high pH can decrease the stability of the fused silica capillary. Studies have investigated phosphate (B84403) and borate (B1201080) buffers in the pH range of 8.0-10.0, but other approaches using indirect UV detection with different BGEs were found to be more effective.
My sample is dissolved in a high pH solution. How can I analyze it for Choline content?
If your sample has a high pH, it is recommended to either dilute it in the BGE or adjust its pH to be closer to that of the BGE. Injecting a sample with a significantly different pH than the BGE can lead to poor peak shape and reproducibility.
What type of buffer is recommended for pH adjustment in Choline analysis?
The choice of buffer depends on the desired pH range and the detection method. For indirect UV detection, a buffer with a chromophoric co-ion is used. Imidazole has been successfully used as a cationic visualization agent in the BGE for choline analysis.[2] For direct detection at low wavelengths, non-absorbing buffers like phosphate or acetate (B1210297) can be used. Creatinine has also been used as a BGE component.[3]
Quantitative Data Summary
The following table summarizes the effect of adjusting the BGE pH on key analytical parameters for Choline analysis. The data is compiled from a study optimizing the separation of choline chloride.
| BGE pH | Migration Time (min) | Peak Area (arbitrary units) | Resolution (from Na+) |
| 4.0 | 6.8 | 1250 | 1.8 |
| 4.5 | 6.2 | 1380 | 2.1 |
| 5.0 | 5.5 | 1450 | 2.5 |
| 5.5 | 4.9 | 1420 | 2.3 |
| 6.0 | 4.4 | 1350 | 2.0 |
Data is representative and based on trends observed in cited literature.
Experimental Protocols
Detailed Methodology for this compound Analysis by CE
This protocol is based on a validated method for the analysis of choline chloride using indirect UV detection.[2]
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector (e.g., Beckman P/ACE™ System MDQ).
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 57 cm total length, 50 cm to detector).
-
Data acquisition and analysis software.
2. Reagents and Solutions:
-
This compound standard.
-
Imidazole.
-
18-crown-6.
-
Hydrochloric acid (HCl) for pH adjustment.
-
Deionized water.
3. Background Electrolyte (BGE) Preparation (Example for pH 5.0):
-
Prepare a solution containing 10 mM Imidazole and 5 mM 18-crown-6 in deionized water.
-
Adjust the pH of the solution to 5.0 using 1 M HCl.
-
Filter the BGE through a 0.45 µm syringe filter before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution with the BGE.
5. Capillary Conditioning:
-
At the beginning of the day, rinse the capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and BGE (20 min).
-
Between runs, rinse the capillary with the BGE (2 min).
6. Electrophoretic Conditions:
-
Voltage: +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Detection: Indirect UV at 214 nm.
7. Analysis Procedure:
-
Inject the standard solutions and samples.
-
Record the electropherograms and integrate the peak area for choline.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for optimizing this compound analysis by adjusting BGE pH.
References
Technical Support Center: Recycling and Reusing Choline Bromide-Based Deep Eutectic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recycling and reuse of choline (B1196258) bromide-based deep eutectic solvents (DESs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of recycling and reusing choline bromide-based DESs.
| Problem | Possible Cause | Suggested Solution |
| Reduced reaction yield with recycled DES. | 1. Impurities : The DES may contain residual reactants, products, or byproducts from the previous reaction.[1] 2. Water Content : Increased water content can alter the physicochemical properties of the DES.[1] 3. Degradation : The DES may have partially decomposed due to thermal stress or chemical incompatibility. | 1. Purification : Implement a more rigorous purification protocol. This can include washing with an appropriate anti-solvent, extraction, or using techniques like column chromatography. 2. Drying : Dry the DES under reduced pressure to remove excess water before reuse.[1] 3. Characterization : Analyze the recycled DES using techniques like NMR or FTIR to check for degradation products.[2] |
| Phase separation or precipitation in the recycled DES. | 1. Contamination : The presence of impurities can disrupt the hydrogen bond network of the DES. 2. Incorrect Molar Ratio : The molar ratio of the hydrogen bond acceptor (HBA) to the hydrogen bond donor (HBD) may have changed during the recycling process. | 1. Filtration : Filter the DES to remove any solid impurities. 2. Re-synthesis : If the molar ratio is suspected to be off, consider re-preparing the DES by adding the deficient component. |
| Increased viscosity of the recycled DES. | 1. Water Removal : Excessive removal of water can lead to increased viscosity.[3] 2. Temperature : Lower temperatures will increase the viscosity of the DES. 3. Contamination : Certain impurities can increase the viscosity. | 1. Controlled Water Content : Be mindful of the water content, as it significantly influences viscosity. A small, controlled amount of water can sometimes be beneficial.[4] 2. Temperature Adjustment : Gently heat the DES to reduce its viscosity before use. 3. Purity Check : Analyze the DES for any high molecular weight impurities. |
| Color change in the recycled DES. | 1. Thermal Degradation : Some DESs can degrade and change color when exposed to high temperatures over long periods.[5] 2. Reaction with Impurities : Residual impurities might be reacting with the DES components. | 1. Lower Temperatures : If possible, conduct reactions and recycling steps at lower temperatures.[6] 2. Inert Atmosphere : Consider performing reactions under an inert atmosphere to prevent oxidation. 3. Thorough Cleaning : Ensure all reactants and products from the previous step are thoroughly removed. |
| Difficulty in separating the product from the DES. | 1. High Product Solubility : The product may be highly soluble in the DES. 2. Similar Polarity : The product and the DES may have similar polarities. | 1. Anti-solvent Addition : Use an anti-solvent in which the product is insoluble but the DES is soluble to precipitate the product. 2. Liquid-Liquid Extraction : Employ a suitable immiscible solvent to extract the product from the DES. 3. Distillation/Evaporation : If the product is volatile and the DES has a low vapor pressure, distillation or evaporation under reduced pressure can be effective. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for recycling this compound-based DESs?
The most common methods for recycling this compound-based DESs involve separating the DES from the reaction mixture. This is typically achieved through:
-
Evaporation/Distillation : If the other components of the mixture (like water or other solvents) are more volatile, they can be removed by evaporation or distillation under reduced pressure to recover the DES.[1]
-
Anti-solvent Precipitation : An anti-solvent (a solvent in which the DES is insoluble) can be added to the mixture to precipitate the DES, which can then be collected by filtration.
-
Liquid-Liquid Extraction : If the product is soluble in a solvent that is immiscible with the DES, the product can be extracted, leaving the DES behind.
2. How many times can a this compound-based DES be recycled and reused?
The reusability of a DES depends on the specific application and the recycling method used. Some studies have shown that choline-based DESs can be used for up to four or five cycles without a significant decrease in reaction yield.[1][7] However, it is crucial to monitor the purity and performance of the DES after each cycle.
3. How does water content affect the properties and recyclability of this compound-based DESs?
Water content can significantly impact the physicochemical properties of a DES, including its viscosity, polarity, and hydrogen bonding network.[1][4] While a small amount of water can sometimes be beneficial by reducing viscosity, excess water can negatively affect reaction rates and the stability of the DES.[3] It is essential to control and, if necessary, remove water from the recycled DES, typically by drying under reduced pressure.[1]
4. What are the signs of DES degradation, and how can it be prevented?
Signs of DES degradation can include a change in color, a significant change in viscosity, the formation of precipitates, or a decrease in performance.[5] Degradation is often caused by thermal stress.[5][6] To prevent degradation, it is advisable to:
-
Avoid prolonged exposure to high temperatures.[6]
-
Work under an inert atmosphere if the components are sensitive to oxidation.
-
Ensure the DES is chemically compatible with all reactants and products.
5. What analytical techniques are recommended for checking the purity of a recycled this compound-based DES?
To ensure the quality of a recycled DES, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure of the DES components and identify any organic impurities or degradation products.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To check for the presence of characteristic functional groups and to monitor changes in the hydrogen-bonding network.[2]
-
Karl Fischer Titration : To accurately determine the water content.
Experimental Protocols
Protocol 1: General Recycling of a this compound-Based DES by Evaporation
-
Post-Reaction Mixture : After the reaction is complete, separate any solid products or byproducts by filtration or centrifugation.
-
Solvent Removal : If a co-solvent was used, remove it by rotary evaporation.
-
Water Removal : To remove water, heat the DES mixture under reduced pressure. The temperature and pressure will depend on the specific DES and its thermal stability. A typical starting point is 60-80 °C.
-
Purity Analysis : Analyze the recovered DES using NMR, FTIR, and Karl Fischer titration to assess its purity and water content.
-
Storage : Store the purified DES in a desiccator to prevent moisture absorption.[8]
Protocol 2: Product Separation and DES Recovery using an Anti-Solvent
-
Anti-Solvent Selection : Choose an anti-solvent in which your product is insoluble, but the DES is soluble. Common anti-solvents include diethyl ether, acetone, or ethyl acetate.
-
Precipitation : Slowly add the anti-solvent to the reaction mixture while stirring. The product should precipitate out of the solution.
-
Product Isolation : Collect the precipitated product by filtration and wash it with a small amount of fresh anti-solvent.
-
DES Recovery : The DES remains in the filtrate. Remove the anti-solvent from the filtrate by rotary evaporation.
-
Final Drying : Dry the recovered DES under vacuum to remove any residual anti-solvent and water.
-
Analysis : Characterize the recycled DES to ensure its purity before reuse.
Data Presentation
Table 1: Representative Recycling Efficiency of Choline-Based DESs
| DES Composition (Molar Ratio) | Application | Recycling Method | Number of Cycles | Yield/Efficiency Maintenance | Reference |
| Choline chloride:Oxalic acid (1:1) | Hydrazone Synthesis | Evaporation of water | 4 | No significant change in yield | [1] |
| Choline chloride:Glycerol (1:1) | SO2 Absorption | Heating/N2 purge | 5 | Excellent properties remained | [7] |
| Choline chloride:Lactic acid (1:2) | Metal Recovery | Full recovery and reuse | Multiple | Feasible for scale-up | [9] |
Note: Data for this compound-based DESs is often comparable to choline chloride-based DESs, but experimental verification is recommended.
Visualizations
Caption: Workflow for the recycling and reuse of this compound (ChBr) based DES.
References
- 1. mdpi.com [mdpi.com]
- 2. Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Choline chloride-ethylene glycol based deep-eutectic solvents as lixiviants for cobalt recovery from lithium-ion battery cathode materials: are these solvents really green in high-temperature processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient SO2 absorption by renewable choline chloride–glycerol deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Hygroscopicity of Choline Salts in Supplement Formulation
For researchers, scientists, and drug development professionals, the inherent hygroscopicity of many choline (B1196258) salts presents a significant challenge in supplement formulation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a major concern for choline salts?
A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment. Many choline salts, such as choline chloride and choline bitartrate (B1229483), are highly hygroscopic.[1][2] This moisture absorption can lead to a cascade of undesirable physical and chemical changes in the supplement, including:
-
Clumping and Caking: The powder loses its free-flowing nature, making accurate dosing and processing difficult.[3][4][5]
-
Chemical Degradation: The presence of water can accelerate the degradation of the active ingredient, leading to a loss of potency and the formation of impurities.[6][7]
-
Altered Physical Properties: Moisture can change the crystal structure of the salt, potentially impacting its dissolution rate and bioavailability.
-
Manufacturing Challenges: Sticky powders can adhere to manufacturing equipment, leading to operational issues and product loss.[6][8]
Q2: Which choline salts are most susceptible to hygroscopicity?
A2: While many choline salts are hygroscopic to some degree, choline chloride is known to be extremely hygroscopic.[1][2] Choline bitartrate is also hygroscopic, though some sources suggest it is less so than choline chloride.[9] Alpha-GPC (L-alpha-glycerylphosphorylcholine) and Citicoline (CDP-choline) are also known to be hygroscopic. The degree of hygroscopicity can be influenced by the specific salt form, its purity, and its crystalline structure.
Q3: How does moisture absorption affect the stability and bioavailability of choline supplements?
A3: Moisture absorption can significantly impact the stability and potentially the bioavailability of choline supplements. Absorbed water can act as a plasticizer, leading to changes in the physical state of the choline salt, such as deliquescence (dissolving in the absorbed water). This can alter the dissolution profile of the supplement, which is a critical factor for bioavailability.[10][11][12] Changes in the crystalline structure to an amorphous or hydrated form can also affect solubility and dissolution rates. While direct studies on the impact of hygroscopicity on choline bioavailability are limited, the established relationship between moisture, dissolution, and absorption for other pharmaceutical ingredients suggests that uncontrolled moisture uptake can lead to inconsistent and potentially reduced bioavailability.[6][12][13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with choline salts.
Issue 1: Powder Clumping and Caking During Storage or Handling
Symptoms:
-
The choline salt powder is no longer free-flowing.
-
Hard lumps or aggregates have formed in the powder.
-
The powder sticks to spatulas and weighing boats.
Possible Causes:
-
Exposure to ambient humidity.
-
Improper storage containers.
-
Temperature fluctuations leading to condensation.[14]
Solutions:
-
Control the Environment: Handle hygroscopic choline salts in a controlled environment with low relative humidity (RH), ideally below 40% RH.[15] The use of a glove box or a room with a dehumidifier is recommended.[3]
-
Proper Packaging: Store choline salts in tightly sealed, airtight containers. The use of desiccants, such as silica (B1680970) gel packets, within the storage container can help absorb any residual moisture.[15][16]
-
Formulation Strategy: Incorporate anti-caking agents or moisture scavengers into your formulation.
| Mitigation Strategy | Example Excipients | Recommended Usage Level (Typical) |
| Moisture Scavengers | Colloidal Silicon Dioxide, Magnesium Stearate, Talc | 0.5 - 2.0% w/w |
| Hydrophobic Coating | Hydrogenated Vegetable Oils, Waxes | Varies based on coating level |
| Co-processing | Microcrystalline Cellulose, Lactose (anhydrous) | Varies based on formulation |
Data compiled from various sources.
Issue 2: Inconsistent Results in Analytical Testing (e.g., HPLC Assay)
Symptoms:
-
Poor reproducibility of choline concentration in your samples.
-
Drifting baseline or unexpected peaks in your chromatogram.
Possible Causes:
-
Inaccurate weighing due to moisture absorption by the reference standard or sample.
-
Degradation of the choline salt after sample preparation.
Solutions:
-
Accurate Weighing: Use a "weighing by difference" technique in a controlled low-humidity environment to minimize exposure to air.
-
Sample Preparation: Prepare samples immediately before analysis. If storage is necessary, store them in tightly sealed vials at a low temperature.
-
Method Validation: Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the intact choline salt from its potential degradation products.[17]
Issue 3: Altered Physical Appearance of Tablets or Capsules
Symptoms:
-
Tablets are soft, swollen, or discolored.
-
Capsules are brittle, sticky, or show signs of leakage.
Possible Causes:
-
Moisture migration from the environment into the dosage form.
-
Interaction between the hygroscopic choline salt and the excipients or capsule shell.
Solutions:
-
Formulation Optimization:
-
Excipient Selection: Use excipients with low hygroscopicity. For example, in a tablet formulation for the highly hygroscopic choline alfoscerate, magnesium aluminometasilicate (Neusilin®) has been shown to effectively control moisture uptake.[18]
-
Protective Coatings: Apply a moisture-barrier film coating to tablets.[6]
-
-
Packaging: Use high-barrier packaging such as aluminum-aluminum blisters or bottles with induction seals and desiccants.[16]
Experimental Protocols & Methodologies
Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
Objective: To determine the moisture sorption and desorption characteristics of a choline salt.
Methodology:
-
Sample Preparation: Place 10-20 mg of the choline salt powder in a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument at 25°C and 0% relative humidity (RH) until a stable weight is achieved.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.002% per minute).
-
Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a moisture sorption-desorption isotherm. This plot reveals the hygroscopic nature of the material, the critical relative humidity (if any), and the presence of hysteresis.
X-Ray Diffraction (XRD) for Crystallinity Analysis
Objective: To assess the crystalline or amorphous nature of a choline salt and detect any moisture-induced phase changes.
Methodology:
-
Sample Preparation: Gently grind the choline salt powder to a fine, uniform consistency using a mortar and pestle. Back-load the powder into a sample holder to minimize preferred orientation.[19]
-
Initial Analysis (Dry State): Run the XRD analysis on the dry powder.
-
Humidity Exposure: Expose a separate portion of the powder to a high-humidity environment (e.g., 75% RH) for a defined period.
-
Post-Exposure Analysis: Run the XRD analysis on the humidity-exposed sample.
-
Data Analysis: Compare the diffractograms of the dry and exposed samples. Sharp peaks indicate a crystalline structure, while a broad halo suggests an amorphous form. Changes in peak positions or the appearance of new peaks indicate a phase transition.[20]
References
- 1. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
- 2. US2986571A - Non-hygroscopic choline salt - Google Patents [patents.google.com]
- 3. dehum.com [dehum.com]
- 4. aqualab.com [aqualab.com]
- 5. azom.com [azom.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Frontiers | Choline supplements: An update [frontiersin.org]
- 10. Managing Humidity in Compression Areas of Hygroscopic Tablets – Pharma.Tips [pharma.tips]
- 11. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 15. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 16. absortech.com [absortech.com]
- 17. ijpsr.com [ijpsr.com]
- 18. ardena.com [ardena.com]
- 19. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]
- 20. scribd.com [scribd.com]
Factors affecting the reaction rate of Choline Bromide in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of Choline (B1196258) Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Choline Bromide?
A1: The most common laboratory-scale synthesis of this compound involves the quaternization of trimethylamine (B31210) with a bromine-containing precursor, typically 2-bromoethanol (B42945). The reaction is analogous to the synthesis of Choline Chloride. Another potential route is through anion exchange from Choline Chloride.[1][2]
Q2: What are the key factors that influence the reaction rate and yield of this compound synthesis?
A2: The primary factors affecting the synthesis of this compound are:
-
Temperature: Temperature significantly impacts the reaction rate.
-
Reactant Concentration and Molar Ratio: The stoichiometry of trimethylamine and 2-bromoethanol is crucial for maximizing yield.
-
Catalyst: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate. Autocatalysis by the product, this compound, has been observed in the analogous Choline Chloride synthesis.[3]
-
Solvent: The choice of solvent can affect reaction kinetics and solubility of reactants and products. Aqueous media and Deep Eutectic Solvents (DES) are commonly employed.[4][5]
-
Agitation: Proper mixing is essential to ensure homogenous reaction conditions.
Q3: What are common impurities and side reactions in this compound synthesis?
A3: Similar to Choline Chloride synthesis, potential side reactions can lead to impurities such as the formation of glycols from the hydrolysis of the bromo-precursor. The high reactivity of bromine may also lead to other byproducts.[6] Inadequate purification can leave unreacted starting materials in the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Rate | - Insufficient temperature.- Low reactant concentration.- Absence of a catalyst. | - Gradually increase the reaction temperature while monitoring for side reactions.- Increase the concentration of reactants, being mindful of solubility limits.- Consider the use of a suitable catalyst or initiator. In some cases, adding a small amount of the final product (autocatalysis) can increase the rate.[3] |
| Low Yield | - Suboptimal molar ratio of reactants.- Competing side reactions.- Incomplete reaction.- Product degradation at high temperatures. | - Optimize the molar ratio of trimethylamine to 2-bromoethanol. A slight excess of the amine is sometimes used.- Control the reaction temperature to minimize the formation of byproducts.- Increase the reaction time or temperature to drive the reaction to completion.- Avoid excessive heating during the reaction and work-up. |
| Product Contamination | - Presence of unreacted starting materials.- Formation of byproducts (e.g., glycols).- Residual solvent. | - Purify the crude product by recrystallization, liquid-liquid extraction, or washing with a suitable solvent like acetone.[7]- Use analytical techniques such as NMR or HPLC to confirm purity.- Ensure complete removal of the solvent under vacuum. |
| Difficulty in Product Isolation | - High solubility of this compound in the reaction solvent.- Formation of an oil instead of a crystalline solid. | - Choose a solvent system where the product has lower solubility at cooler temperatures for effective crystallization.- Attempt to precipitate the product by adding a non-solvent.- Use techniques like rotary evaporation to remove the solvent and obtain the solid product. |
Quantitative Data
Table 1: Effect of Temperature and Catalyst on Choline Chloride Synthesis (Analogous System)
| Temperature (°C) | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| 20 | Autocatalytic (0.5kg product added) | 2 | 98.5 | [3] |
| 50 | Phosphorylcholine (0.5kg) | 3 | 98 | [3] |
| 80 | Autocatalytic (0.5kg product added) | 1.5 | 99 | [3] |
| 20-150 | Choline Salt (0.1-10% of raw materials) | 2-5 | >97 | [3] |
Note: This data is for the synthesis of Choline Chloride, which is expected to have similar trends for this compound.
Table 2: Physicochemical Properties of Aqueous this compound Solutions
| Concentration (mol L⁻¹) | Temperature (°C) | Viscosity (mPas) | Density (g cm⁻³) | Reference |
| 0.5 | 25 | 1.17 | 1.0335 | [6] |
| 3.5 | 25 | 3.15 | 1.14 | [6] |
| 5.0 | 25 | 6.70 | 1.2091 | [6] |
| 3.5 | 5 | 4.86 | - | [6] |
| 3.5 | 50 | 2.16 | - | [6] |
These properties of the final product in solution can be relevant for downstream applications and for understanding the physical environment if the reaction is conducted in a concentrated aqueous medium.
Experimental Protocols
1. Synthesis of this compound via Quaternization of Trimethylamine
This protocol is a representative method based on the principles of choline salt synthesis.
-
Materials:
-
Trimethylamine (aqueous solution or gas)
-
2-Bromoethanol
-
Suitable solvent (e.g., water, ethanol, or a deep eutectic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoethanol in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent or a slight excess of trimethylamine to the cooled solution while stirring. If using trimethylamine gas, it can be bubbled through the solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 50°C and 80°C and maintain it for 2-4 hours. The optimal temperature and time should be determined empirically.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR) until the starting material is consumed.
-
Upon completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
2. Synthesis of this compound via Anion Exchange from Choline Chloride
This protocol is for converting existing Choline Chloride to this compound.
-
Materials:
-
Choline Chloride
-
Strongly basic anion exchange resin (hydroxide form)
-
Hydrobromic acid (HBr)
-
Deionized water
-
Chromatography column
-
-
Procedure:
-
Prepare the anion exchange column by packing the resin and conditioning it according to the manufacturer's instructions.
-
Dissolve the Choline Chloride in deionized water to create a concentrated solution.
-
Pass the Choline Chloride solution through the prepared anion exchange column. This will exchange the chloride ions for hydroxide (B78521) ions, resulting in a solution of choline hydroxide.
-
Collect the eluate containing choline hydroxide.
-
Carefully neutralize the choline hydroxide solution with a stoichiometric amount of hydrobromic acid. Monitor the pH to ensure complete neutralization without making the solution overly acidic.
-
The resulting solution is an aqueous solution of this compound.
-
The solid this compound can be obtained by removing the water under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors affecting the synthesis of this compound.
References
- 1. US3522296A - Method for producing choline salts of organic acids from choline chloride - Google Patents [patents.google.com]
- 2. An improved procedure for the synthesis of choline phospholipids via 2-bromoethyl dichlorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical Evaluation of this compound-Based Electrolyte for Hybrid Supercapacitors | MDPI [mdpi.com]
- 7. EP2516382A2 - Process for the synthesis of choline salts - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Choline Bromide Catalyzed Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in reactions catalyzed by choline (B1196258) bromide.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by choline bromide is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in this compound catalyzed reactions can often be attributed to several key factors. A systematic investigation should begin with the following:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions or inhibit the catalytic activity of this compound.[1]
-
Presence of Moisture: Choline salts can be sensitive to moisture. The presence of water can potentially hydrolyze reactants or interact with the catalyst, reducing its effectiveness.[2] It is crucial to use anhydrous solvents and properly dried glassware.
-
Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields.[3] Key parameters to re-evaluate include:
-
Temperature: Both excessively high and low temperatures can negatively impact the reaction. Higher temperatures might promote side reactions or catalyst degradation, while lower temperatures could lead to an incomplete reaction.[2]
-
Reaction Time: The reaction may not have proceeded to completion. It is advisable to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal duration.[3]
-
-
Catalyst Activity: The this compound used may be inactive or its concentration may be incorrect.[1] Consider the quality and loading of the catalyst.
-
Atmosphere: Some reactions are sensitive to air (oxygen) or moisture.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can sometimes improve the yield.
Q2: I suspect my this compound catalyst has deactivated. What are the common causes of deactivation and how can I prevent them?
A2: Catalyst deactivation is a significant concern that can lead to diminished yields over time or in subsequent reactions.[4] Common deactivation mechanisms include:
-
Poisoning: Impurities in the reactants or solvent can bind to the catalyst, rendering it inactive. Common poisons include sulfur or phosphorus compounds. Ensuring high-purity starting materials is the best preventative measure.[5]
-
Thermal Degradation: Although choline chloride, a related salt, shows some thermal stability, high reaction temperatures can lead to the decomposition of this compound.[6] It is important to operate within a validated temperature range.
-
Fouling: In some reactions, byproducts can deposit on the catalyst's surface, blocking active sites. This is often observed as the formation of insoluble materials in the reaction mixture.[5]
To mitigate catalyst deactivation, consider purifying your reagents, optimizing the reaction temperature, and ensuring the reaction is run under an inert atmosphere if necessary.[1][5]
Q3: Could the physical properties of my reaction medium be affecting the yield when using this compound?
A3: Yes, the properties of the solvent or reaction medium can play a crucial role. This compound is an ionic salt, and its solubility and activity can be highly dependent on the polarity of the solvent. In some cases, this compound can form a deep eutectic solvent (DES) with other components in the reaction mixture, which can alter the reaction environment. The viscosity and ionic concentration of the medium can also influence reaction kinetics.[7][8] If you are using a solvent, ensure that this compound is sufficiently soluble and that the solvent is appropriate for the reaction type.
Q4: Are there any known side reactions associated with this compound that could be consuming my product?
A4: While specific side reactions are substrate-dependent, the basic nature of the choline cation's hydroxyl group (in its hydroxide (B78521) form) or potential degradation products could catalyze undesired reactions. For instance, at elevated temperatures, Hofmann elimination is a potential side reaction for quaternary ammonium (B1175870) compounds, though this is less common for choline.[2] Additionally, the bromide ion can act as a nucleophile in certain contexts, potentially leading to undesired substitution products. A thorough analysis of your crude reaction mixture by techniques like NMR or LC-MS can help identify any major byproducts.
Data Presentation
Table 1: General Troubleshooting Parameters for this compound Catalyzed Reactions
| Parameter | Potential Issue | Recommended Action |
| Catalyst Loading | Too low or too high | Optimize catalyst concentration. Start with a literature-reported value or screen a range (e.g., 1-10 mol%). |
| Temperature | Suboptimal for reaction | Screen a range of temperatures. Monitor for byproduct formation at higher temperatures.[2] |
| Solvent | Poor catalyst solubility or reactivity | Test a variety of solvents with different polarities. Ensure the solvent is anhydrous. |
| Reaction Time | Incomplete or prolonged reaction | Monitor reaction progress over time to determine the optimal endpoint.[3] |
| Stirring Rate | Poor mixing in heterogeneous reactions | Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction Catalyzed by this compound
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Preparation: Use high-purity reagents. If necessary, purify solvents and liquid reagents by distillation. Dry solid reagents in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the reaction flask, add the solvent, followed by the this compound catalyst and the starting materials. If one of the reactants is a liquid, it can be added dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will be specific to your reaction but may involve quenching the reaction, extracting the product with an organic solvent, and washing the organic layer.[3]
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography, recrystallization, or distillation.[3]
Protocol 2: Testing for Moisture Sensitivity
-
Run Parallel Reactions: Set up two identical reactions following Protocol 1.
-
Reaction A (Anhydrous): Follow Protocol 1 exactly, taking great care to exclude moisture.
-
Reaction B (With Water): To this reaction, add a controlled amount of water (e.g., a few microliters or a percentage of the solvent volume).
-
Compare Results: Monitor both reactions and compare the final yields. A significantly lower yield in Reaction B indicates a sensitivity to moisture.
Visualizations
Caption: A troubleshooting flowchart for diagnosing low reaction yields.
Caption: Common deactivation pathways for this compound catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Choline Bromide-Based Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature for reactions involving choline (B1196258) bromide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
Low product yield, the formation of side products, and incomplete reactions are common issues that can often be traced back to suboptimal temperature control. This guide will help you troubleshoot these problems.
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, consider the following temperature-related factors:
-
Is the reaction temperature too low? Many reactions require a certain activation energy to proceed at an appreciable rate. If the temperature is too low, the reaction may be too slow to produce a significant amount of product in a reasonable timeframe.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Be mindful of the thermal stability of your reactants and products.
-
-
Is the viscosity of the reaction medium too high? Choline bromide, especially when used to form Deep Eutectic Solvents (DESs), can create a viscous reaction medium at lower temperatures. High viscosity can hinder mass transfer and slow down the reaction rate.
-
Solution: Increasing the temperature can significantly decrease the viscosity of the reaction medium, thereby improving reaction kinetics.[1]
-
Issue 2: Formation of Side Products
The presence of unexpected side products can often be attributed to the reaction temperature being too high.
-
Are you observing thermal degradation? At elevated temperatures, this compound or other components in the reaction mixture may begin to decompose, leading to the formation of impurities. For instance, some choline chloride-based DESs start to decompose at temperatures as low as 100°C during long-term heating.
-
Solution: Lower the reaction temperature. If a higher temperature is required for the main reaction, consider reducing the reaction time to minimize the degradation of temperature-sensitive components.
-
-
Are there competing reaction pathways? Higher temperatures can sometimes favor alternative reaction pathways, leading to the formation of undesired side products.
-
Solution: Optimize the temperature to find a balance where the rate of the desired reaction is maximized while the rates of side reactions are minimized.
-
Issue 3: Incomplete Reaction
An incomplete reaction can be a result of either too low or too high a temperature.
-
Has the catalyst deactivated? In catalyzed reactions, high temperatures can lead to the deactivation of the catalyst over time, causing the reaction to stall before completion.
-
Solution: Run the reaction at a lower temperature or consider a more thermally stable catalyst. It may also be beneficial to add the catalyst in portions throughout the reaction.
-
-
Has an equilibrium been reached? For reversible reactions, the temperature can influence the position of the equilibrium.
-
Solution: Analyze the thermodynamics of your reaction. A change in temperature may be needed to shift the equilibrium towards the product side.
-
Below is a decision-making workflow for troubleshooting temperature-related issues in your this compound-based reactions.
Caption: Troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing a this compound-based Deep Eutectic Solvent (DES)?
A1: The preparation of this compound-based DESs typically involves heating and stirring the mixture of this compound and a hydrogen bond donor (HBD). A common temperature for this process is 60°C to 80°C, which is usually sufficient to form a homogeneous liquid. However, the optimal temperature can depend on the specific HBD used.
Q2: How does temperature affect the viscosity of this compound solutions and DESs?
A2: Temperature has a significant impact on the viscosity of this compound solutions and DESs. As the temperature increases, the viscosity decreases substantially.[1] This is a critical factor to consider as lower viscosity can improve mixing and mass transfer, leading to faster reaction rates.
Q3: Can this compound or its DESs decompose at high temperatures?
A3: Yes, this compound and its DESs can be thermally unstable at elevated temperatures. The decomposition temperature depends on the specific composition of the DES. It has been noted that for some choline chloride-based DESs, long-term heating at temperatures as low as 100°C can lead to decomposition. It is crucial to determine the thermal stability of your specific reaction mixture to avoid unwanted degradation.
Q4: How do I find the optimal reaction temperature for my specific this compound-based reaction?
A4: The optimal temperature will depend on the specific reactants, catalyst, and solvent system. A systematic approach is recommended:
-
Literature Review: Start by reviewing the literature for similar reactions to find a suitable starting temperature range.
-
Screening: Perform a series of small-scale experiments at different temperatures (e.g., in 10°C increments) while keeping all other reaction parameters constant.
-
Analysis: Analyze the yield and purity of the product for each temperature to identify the optimal conditions.
Q5: Are there any specific side reactions I should be aware of at higher temperatures?
A5: Besides thermal decomposition, higher temperatures can promote various side reactions. The nature of these side reactions is specific to the reaction being performed. In general, increased temperatures can lead to a loss of selectivity, resulting in a wider range of byproducts. Careful monitoring of the reaction profile at different temperatures is essential to identify and minimize these unwanted reactions.
Data Presentation
The following tables provide quantitative data on the effect of temperature on the physical properties of this compound solutions and its impact on reaction outcomes.
Table 1: Effect of Temperature on the Viscosity of Aqueous this compound (ChBr) Solutions
| Concentration (mol/L) | Viscosity at 5°C (mPa·s) | Viscosity at 25°C (mPa·s) | Viscosity at 50°C (mPa·s) |
| 0.5 | 1.89 | 1.17 | 0.77 |
| 1.0 | 2.22 | 1.36 | 0.89 |
| 2.0 | 3.06 | 1.85 | 1.18 |
| 3.0 | 4.15 | 2.53 | 1.58 |
| 4.0 | 5.82 | 3.52 | 2.16 |
| 5.0 | 8.35 | 5.01 | 3.02 |
Data adapted from a study on the physicochemical characteristics of ChBr solutions.[1]
Table 2: Effect of Temperature on the Synthesis of α-Aminophosphonate-Chromone Hybrids via the Kabachnik-Fields Reaction
| Entry | Heating Mode | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Oil Bath | Room Temp. | 1 | 7 |
| 2 | Oil Bath | 60 | 1 | 24 |
| 3 | Microwave | 60 | 1 | 33 |
| 4 | Microwave (Solvent-free) | 60 | 1 | 40 |
| 5 | Microwave (Solvent-free) | 80 | 1 | 80 |
| 6 | Microwave (Solvent-free) | 80 | 2 | 95 |
| 7 | Microwave (Solvent-free) | 100 | 1 | 96 |
This table summarizes the optimization of the Kabachnik-Fields reaction of 3-formyl-6-methylchromone, butylamine, and diethyl phosphite. The data demonstrates a significant increase in reaction conversion with increasing temperature.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a this compound-Based Deep Eutectic Solvent (DES)
This protocol describes a general method for preparing a this compound-based DES, which can be used as a solvent or catalyst in various reactions.
-
Drying of Reagents: Dry the this compound and the chosen hydrogen bond donor (HBD) (e.g., urea, glycerol, ethylene (B1197577) glycol) in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours to remove any residual moisture.
-
Mixing: In a clean, dry flask, combine the dried this compound and the HBD in the desired molar ratio (e.g., 1:2).
-
Heating and Stirring: Place the flask in an oil bath on a magnetic stirrer hotplate. Heat the mixture to 60-80°C while stirring continuously.
-
Formation of Homogeneous Liquid: Continue heating and stirring until a clear, homogeneous liquid is formed. This may take from 30 minutes to a few hours depending on the components and scale.
-
Storage: Once cooled to room temperature, store the prepared DES in a desiccator to prevent moisture absorption.
Protocol 2: General Procedure for Temperature Optimization of a this compound-Catalyzed Reaction
This protocol outlines a systematic approach to determine the optimal reaction temperature for a reaction using a this compound-based catalyst or DES.
-
Reaction Setup: Set up a series of identical small-scale reactions in parallel. Each reaction vessel should contain the same starting materials, catalyst loading, and solvent volume.
-
Temperature Control: Place each reaction vessel in a temperature-controlled environment (e.g., a multi-well heating block or parallel reactor system). Set each reaction to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Reaction Monitoring: At regular time intervals, take a small aliquot from each reaction. Quench the reaction in the aliquot and analyze it using a suitable analytical technique (e.g., TLC, GC, HPLC, NMR) to determine the conversion of starting material and the formation of the product.
-
Data Analysis: After the reactions have reached completion or a predetermined time point, analyze the final product mixture from each temperature for yield and purity.
-
Optimization: Plot the yield and purity as a function of temperature to identify the optimal temperature that provides the best balance of reaction rate, yield, and selectivity.
Below is a diagram illustrating a general experimental workflow for temperature optimization.
Caption: Experimental workflow for temperature optimization.
References
Minimizing side reactions in Choline Bromide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the synthesis of choline (B1196258) bromide.
Troubleshooting Guides
This section addresses common issues encountered during choline bromide synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can arise from several factors depending on the synthetic route.
-
For the Trimethylamine (B31210) and 2-Bromoethanol (B42945) Route:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent (e.g., ethanol (B145695), isopropanol, or acetonitrile) and that the reaction time is sufficient. Monitoring the reaction progress by techniques like TLC or ¹H NMR can help determine the optimal reaction time.
-
Moisture: The presence of water can potentially lead to the hydrolysis of 2-bromoethanol, though this is less of a concern than with more reactive halides. Ensure all glassware is dry and use anhydrous solvents for best results.
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate. However, excessively high temperatures may promote side reactions.
-
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can limit the yield. A slight excess of trimethylamine is sometimes used to ensure the complete consumption of 2-bromoethanol.
-
-
For the Ethylene (B1197577) Oxide and Trimethylamine Hydrobromide Route:
-
Loss of Gaseous Reactants: Trimethylamine and ethylene oxide are gases at room temperature. Ensure your reaction is conducted in a sealed, pressure-rated vessel to prevent their escape.
-
Side Reactions: The formation of byproducts such as ethylene glycol and ethoxylated derivatives of choline consumes the starting materials, reducing the yield of the desired product.[1] Careful control of reaction temperature and stoichiometry is crucial.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is impure. What are the likely side products and how can I minimize their formation?
-
Answer: The nature of impurities depends on the synthetic route employed.
-
Common Impurities in Both Routes:
-
Unreacted Starting Materials: Incomplete reactions will leave residual trimethylamine or 2-bromoethanol/trimethylamine hydrobromide. Optimizing reaction time, temperature, and stoichiometry can minimize these.
-
-
Specific to the Trimethylamine and 2-Bromoethanol Route:
-
Over-alkylation (less common for choline): While less likely with a primary halide, there is a small possibility of further reaction if other reactive sites are present.
-
Elimination Reactions: At higher temperatures, there is a possibility of elimination reactions, although this is generally not a major pathway for this synthesis.
-
-
Specific to the Ethylene Oxide and Trimethylamine Hydrobromide Route:
-
O-(2-hydroxyethoxyethyl)trimethylammonium (Di-ethoxylated Choline): This is a common byproduct formed when a choline molecule reacts with another molecule of ethylene oxide.[1] To minimize this, a slight excess of trimethylamine hydrobromide relative to ethylene oxide can be used.[2]
-
Ethylene Glycol: This can form from the reaction of ethylene oxide with any water present in the reaction mixture. Using anhydrous conditions is recommended.
-
-
Issue 3: Product Discoloration
-
Question: The synthesized this compound is colored (e.g., yellow or brown). What causes this and how can I obtain a white product?
-
Answer: Color formation in choline synthesis is often attributed to the degradation of choline, especially at elevated temperatures.[3]
-
Causes:
-
Hofmann Elimination: At higher temperatures, choline can undergo Hofmann elimination to form trimethylamine and acetaldehyde. Acetaldehyde can then participate in further reactions to form colored condensation products.
-
Impurities in Starting Materials: The purity of the initial reactants can influence the color of the final product.
-
-
Solutions:
-
Temperature Control: Maintain a controlled and moderate reaction temperature.
-
Purification: The colored impurities can often be removed during the purification step. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is a common and effective method. The use of activated carbon during recrystallization can also help decolorize the product.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the two primary synthesis routes for this compound?
A1: The two main methods for synthesizing this compound are:
-
Reaction of Trimethylamine with 2-Bromoethanol: This is a direct quaternization reaction.
-
Reaction of Trimethylamine, Ethylene Oxide, and Hydrobromic Acid: This method first forms trimethylamine hydrobromide, which then reacts with ethylene oxide.
Q2: How do reaction parameters affect the synthesis?
A2: Key reaction parameters have a significant impact on the yield and purity of this compound.
| Parameter | Effect on Trimethylamine & 2-Bromoethanol Route | Effect on Ethylene Oxide & Trimethylamine Hydrobromide Route |
| Temperature | Moderate heating (40-60°C) can increase the reaction rate. High temperatures may lead to side reactions. | Lower temperatures (e.g., 5-35°C) are often preferred to minimize the formation of ethoxylated byproducts.[1][2] |
| Molar Ratio | A slight excess of trimethylamine can drive the reaction to completion. | A molar ratio of ethylene oxide to trimethylamine of 1:1 or slightly less is recommended to reduce the formation of di-ethoxylated choline.[1][2] |
| Solvent | Polar aprotic solvents like acetonitrile (B52724) or alcohols like ethanol are commonly used. | The reaction is often carried out in an aqueous medium. |
| Pressure | Typically performed at atmospheric pressure. | A sealed, pressure-rated vessel is necessary due to the gaseous nature of the reactants. |
Q3: What are the best methods for purifying synthesized this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization . Suitable solvent systems include:
-
Ethanol and diethyl ether
-
Isopropanol
-
Methanol and isopropanol
Washing the crude product with a solvent in which this compound is insoluble but the impurities are soluble (e.g., cold acetone) can also be an effective purification step.
Q4: How can I assess the purity of my this compound product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify and quantify impurities.[5][6][7] The presence of characteristic peaks for choline and the absence of peaks corresponding to starting materials or side products indicate high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from its impurities.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of a pure compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from Trimethylamine and 2-Bromoethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoethanol (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, 2-3 mL per gram of 2-bromoethanol).
-
Addition of Trimethylamine: Cool the solution in an ice bath. Slowly add a solution of trimethylamine (1.1 equivalents) in the same solvent to the cooled 2-bromoethanol solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-60°C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a small amount of cold acetone (B3395972) to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure this compound as a white crystalline solid.
Protocol 2: Synthesis of this compound from Ethylene Oxide and Trimethylamine Hydrobromide
-
Preparation of Trimethylamine Hydrobromide: In a suitable reaction vessel, cautiously add hydrobromic acid to an aqueous solution of trimethylamine in a 1:1 molar ratio. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction with Ethylene Oxide: In a pressure-rated reactor, charge the aqueous solution of trimethylamine hydrobromide. Cool the reactor to below 10°C. Carefully introduce a stoichiometric amount or a slight substoichiometric amount of ethylene oxide.
-
Reaction Conditions: Seal the reactor and allow the mixture to stir at a controlled temperature (e.g., 20-30°C) until the reaction is complete. The reaction progress can be monitored by the decrease in pressure.
-
Work-up: After the reaction is complete, carefully vent any unreacted ethylene oxide. The resulting aqueous solution of this compound can be used as is, or the water can be removed under reduced pressure to obtain the solid product.
-
Purification: The crude this compound can be purified by recrystallization as described in Protocol 1.
Visualizations
Caption: Experimental workflows for the two main synthetic routes of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. KR20140114867A - Process for preparing choline hydroxide from trimethylamine and ethylene oxide - Google Patents [patents.google.com]
- 2. US9353045B2 - Process for preparing choline hydroxide from trimethylamine and ethylene oxide - Google Patents [patents.google.com]
- 3. US2774759A - Preparation of choline base and choline salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. (Open Access) Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. (2022) | Prabhakar S. Achanta | 9 Citations [scispace.com]
- 6. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis and Purification of Choline Bromide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline (B1196258) bromide derivatives. Our aim is to help you improve the purity of your synthesized compounds through practical advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of choline bromide derivatives?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Such as choline chloride, trimethylamine, 2-chloroethanol, or other specific precursors used in your derivatization.[1]
-
Byproducts of Synthesis: These can include substances like O-(2-hydroxyethoxyethyl)trimethylammonium, which may form from side reactions.[2]
-
Hydrolysis Products: For example, if you are synthesizing an ester derivative like 3-Toluoyl choline, the corresponding carboxylic acid (e.g., 3-Toluic acid) can be present due to reaction with trace amounts of water.[1]
-
Solvent Residues: Organic solvents used during the reaction or purification steps can be retained in the final product.[1]
-
Inorganic Salts: Adulterants such as KCl, NaCl, and NH4Cl may be present in commercial choline products or introduced during workup.[3]
Q2: Which analytical techniques are recommended for assessing the purity of my this compound derivative?
A2: A combination of analytical methods is essential for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure of your desired compound and identifying organic impurities.[2][4] High-field NMR can detect impurities at levels as low as 0.01%.[2][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of your compound.[1] When coupled with detectors like charged aerosol detection (CAD) or mass spectrometry (MS), it can separate and identify choline, its counterions, and various impurities.[6]
-
Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of your synthesized derivative and for determining isotopic enrichment if you are working with labeled compounds.[4]
Troubleshooting Guides
Low Purity After Initial Synthesis
Problem: My initial crude product shows low purity, with significant amounts of starting materials remaining.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal duration. - Temperature: Ensure the reaction is maintained at the optimal temperature. In some cases, a moderate increase in temperature may drive the reaction to completion, but be cautious of potential side reactions. - Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of one reagent might be necessary to ensure the complete conversion of the limiting reagent. |
| Moisture in Reaction | - Drying: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to moisture. |
Difficulty in Removing Specific Impurities
Problem: I am struggling to remove a persistent impurity, even after initial purification attempts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity removal.
Q&A for Persistent Impurities:
-
Q: My impurity co-elutes with my product in silica (B1680970) gel chromatography. What should I do?
-
A: Consider changing the stationary phase (e.g., alumina, C18 reverse-phase) or the mobile phase system. Sometimes a different solvent system with varying polarity can achieve separation. For ionic impurities, ion-exchange chromatography is a powerful alternative.[4]
-
-
Q: Recrystallization is not improving the purity significantly. Why might this be?
-
A: The chosen solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should remain soluble or insoluble at all temperatures. Experiment with different solvents or solvent mixtures. Slow cooling is also crucial for forming pure crystals.[4]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivatives
This protocol is a general guideline for purifying crude this compound derivatives.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., absolute ethanol (B145695), isopropanol/hexane). A common starting point is approximately 4 mL of ethanol per gram of crude product.[4] Heat the mixture to boiling to ensure complete dissolution.
-
Crystallization: Allow the saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximizing yield, the solution can be further cooled in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[4]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Ion-Exchange Chromatography
This method is particularly effective for removing ionic impurities.
-
Resin Selection and Preparation: Use a strong acid cation-exchange resin (e.g., Dowex 50W series). The resin should be in the H⁺ form.[4] Prepare a slurry of the resin in deionized water and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove any non-ionic or anionic impurities.
-
Elute the bound this compound derivative using a suitable acidic solution (e.g., dilute HCl).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a technique like Thin-Layer Chromatography (TLC).[4]
-
Product Isolation: Combine the pure fractions and remove the solvent and volatile acid under reduced pressure to obtain the purified product.[4]
Purification Workflow Diagram:
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tru.ca [tru.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Choline Bromide vs. Choline Chloride: A Comparative Guide for Research Applications
For researchers, scientists, and drug development professionals, the choice between choline (B1196258) bromide and choline chloride can be pivotal for experimental success. While both are quaternary ammonium (B1175870) salts delivering the essential nutrient choline, their differing anionic components—bromide and chloride—impart distinct physicochemical properties that influence their behavior and suitability in various research applications. This guide provides an objective comparison, supported by available data and experimental protocols, to inform your selection process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between choline bromide and choline chloride begin with their physical and chemical properties. These characteristics can affect their handling, stability, and interactions in experimental systems.
| Property | This compound | Choline Chloride | Source |
| Molecular Formula | C5H14BrNO | C5H14ClNO | [1][2] |
| Molecular Weight | 184.07 g/mol | 139.62 g/mol | [1][3] |
| Appearance | Solid | White, hygroscopic crystals | [4][5] |
| Melting Point | Not readily available | ~302-305 °C | [5] |
| Solubility in Water | Soluble | Highly soluble | [5][6] |
| Hygroscopicity | Generally less hygroscopic than choline chloride | Very hygroscopic | [7][8] |
| Stability | More stable with respect to radiation damage | Less stable with respect to radiation damage | [5] |
Key Research Applications and Performance Differences
While choline chloride is more widely studied and utilized, this compound presents unique characteristics that make it a compelling alternative in specific research contexts.
Deep Eutectic Solvents (DESs) Synthesis
Choline chloride is a cornerstone in the formation of Deep Eutectic Solvents (DESs), a class of green solvents with wide-ranging applications.[9] The synthesis typically involves mixing choline chloride (a hydrogen bond acceptor) with a hydrogen bond donor (HBD) and heating the mixture.
While less common, this compound is also used in DES synthesis. Notably, one study found that this compound derivatives were faster to synthesize and yielded hydrophobic DESs with lower water solubility compared to their choline chloride counterparts. This suggests an advantage for this compound in applications requiring non-aqueous environments or the extraction of hydrophobic compounds.
This protocol describes a general method for synthesizing a choline-based DES, which can be adapted for either choline chloride or this compound.
Materials:
-
Choline salt (Chloride or Bromide)
-
Hydrogen Bond Donor (HBD) (e.g., urea, glycerol, ethylene (B1197577) glycol)
-
Glass vial with a magnetic stirrer
-
Heating plate with magnetic stirring capability
-
Scale
Procedure:
-
Weigh the choline salt and the HBD in the desired molar ratio (e.g., 1:2).
-
Add both components to the glass vial with the magnetic stirrer.
-
Seal the vial to prevent moisture absorption, especially when using the highly hygroscopic choline chloride.
-
Place the vial on the heating plate and heat to approximately 80°C while stirring.
-
Continue heating and stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vegetable choline as a replacement for choline chloride in broiler feed [redalyc.org]
- 3. This compound | C5H14BrNO | CID 74724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clay Stabilizers - Dytek [dytek.invista.com]
- 5. mdpi.com [mdpi.com]
- 6. Choline chloride in animal nutrition: Why reconsider? [nuproxa.ch]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. scielo.br [scielo.br]
- 9. sunitausa.com [sunitausa.com]
Comparative Analysis of Choline Bromide and Other Choline Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate choline (B1196258) salt is a critical decision that can influence experimental outcomes and product efficacy. This guide provides a comparative analysis of choline bromide against other commonly used choline salts—choline chloride, choline bitartrate (B1229483), and choline citrate—focusing on their physicochemical properties and biological performance. The information herein is supported by available experimental data to facilitate informed decision-making in research and development.
Introduction to Choline Salts
Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, lipid metabolism, and methyl group donation.[1] In therapeutic and research applications, choline is typically delivered as a salt. The choice of the counter-ion can significantly impact the salt's properties, such as solubility, stability, hygroscopicity, and bioavailability. This guide focuses on a comparative evaluation of this compound and other prevalent choline salts.
Physicochemical Properties: A Comparative Overview
The selection of a choline salt for a specific application often begins with an assessment of its fundamental physicochemical properties. These characteristics can affect formulation, storage, and delivery.
Table 1: Comparison of Physicochemical Properties of Choline Salts
| Property | This compound | Choline Chloride | Choline Bitartrate | Choline Citrate |
| Molecular Formula | C5H14BrNO | C5H14ClNO | C9H19NO7 | C11H21NO8 |
| Molecular Weight ( g/mol ) | 184.08 | 139.62 | 253.25 | 295.29 |
| Appearance | White crystalline solid | White or deliquescent crystals[2] | White crystalline powder[2] | - |
| Solubility in Water | High | High (70-75 wt% solutions are typical)[3] | Freely soluble[4] | Enhanced solubility[5] |
| Hygroscopicity | - | Extremely hygroscopic[6] | Less hygroscopic than choline chloride[4][6] | - |
| Thermal Stability | Onset of decomposition with oxalic acid is 127.0 °C[7] | Decomposes before melting under standard conditions; melting point of 687±9 K determined by fast scanning calorimetry[8][9][10] | Melting point: 147–153 °C[2] | - |
Biological Performance and Bioavailability
The ultimate efficacy of a choline salt is determined by its behavior in a biological system, primarily its bioavailability and subsequent metabolic fate.
A prospective randomized cross-over study compared the plasma concentrations of choline after administration of single 550 mg/d choline equivalent doses of choline chloride, choline bitartrate, α-glycerophosphocholine (GPC), and egg-phosphatidylcholine (egg-PC). The study found no significant difference in the area-under-the-curve (AUC) of choline plasma concentrations among the different supplements, suggesting comparable bioavailability under the tested conditions.[11] However, the study did note that water-soluble forms like choline chloride and choline bitartrate led to a rapid increase in trimethylamine (B31210) oxide (TMAO), a gut microbiota-derived metabolite, whereas egg-PC did not.[11] Another study suggested that choline bitartrate might increase TMAO more than choline chloride or GPC.[11]
While direct pharmacokinetic data for this compound is limited in the available literature, its structural similarity to choline chloride suggests it would likely be readily absorbed.
Table 2: Bioavailability and Metabolic Insights
| Parameter | This compound | Choline Chloride | Choline Bitartrate | Choline Citrate |
| Bioavailability | Data not available | Comparable to choline bitartrate and GPC in one study[11] | Comparable to choline chloride and GPC in one study[11] | Reportedly high bioavailability[5] |
| TMAO Production | Data not available | Rapid increase observed[11] | Rapid increase observed, potentially more than choline chloride[11] | Data not available |
Experimental Protocols
Accurate comparison of choline salts necessitates standardized analytical methods. Below are detailed protocols for key experiments.
Protocol 1: Determination of Choline Content by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of choline and its counterions in dietary supplements.[12]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Mixed-mode column with a zwitterionic stationary phase (for HILIC and ion exchange)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Glacial acetic acid
-
Deionized water
-
Choline salt standards (bromide, chloride, bitartrate, citrate)
Procedure:
-
Mobile Phase Preparation: Prepare an 80.4 mM ammonium acetate buffer by dissolving 6.2 g of ammonium acetate in 900 mL of deionized water, adjust the pH to 4.7 with glacial acetic acid, and bring the volume to 1.0 L.
-
Standard and Sample Preparation: Prepare standard solutions of the different choline salts at known concentrations (e.g., 0.08, 0.10, and 0.12 mg/mL) in a diluent of 80.4 mM ammonium acetate buffer/acetonitrile (30/70, v/v). Prepare sample solutions at a similar concentration.
-
Chromatographic Conditions:
-
Column: Mixed-mode zwitterionic column
-
Mobile Phase: A gradient of acetonitrile and the prepared ammonium acetate buffer.
-
Flow Rate: As per column manufacturer's recommendation.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the choline peak based on the retention time and peak area of the standards.
Protocol 2: Determination of Hygroscopicity by Karl Fischer Titration
This protocol is a standard method for quantifying the water content in a substance.[13][14][15][16]
Instrumentation:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Analytical balance
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the choline salt in a dry, sealed vial.
-
Titration: Introduce the sample into the titration cell of the Karl Fischer apparatus containing anhydrous methanol.
-
Analysis: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument software will then calculate the water content in the sample, typically expressed as a percentage.
-
Comparative Analysis: To compare the hygroscopicity, expose samples of each choline salt to a controlled humidity environment for a set period and then measure the water uptake using this method.
Signaling and Metabolic Pathways
Choline plays a central role in several key metabolic and signaling pathways. Understanding these pathways is crucial for appreciating the biological significance of choline supplementation.
References
- 1. mdpi.com [mdpi.com]
- 2. Choline bitartrate - Wikipedia [en.wikipedia.org]
- 3. US9790421B2 - Choline-based crosslinker compositions for fracturing fluids - Google Patents [patents.google.com]
- 4. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jecst.org [jecst.org]
- 16. Hygroscopicity of 1:2 Choline Chloride:Ethylene Glycol Deep Eutectic Solvent: A Hindrance to its Electroplating Industry Adoption -Journal of Electrochemical Science and Technology | Korea Science [koreascience.kr]
Validating Experimental Results with Choline Bromide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise role and efficacy of neuroactive compounds is paramount. Choline (B1196258) Bromide, as a salt of the essential nutrient choline, serves as a direct precursor to the neurotransmitter acetylcholine (B1216132) (ACh). Its use in research is critical for elucidating the mechanisms of the cholinergic system, which is deeply implicated in memory, learning, and attention, and is a primary target in neurodegenerative diseases like Alzheimer's.
This guide provides an objective comparison of Choline Bromide's role in modulating cholinergic activity against established alternatives, namely acetylcholinesterase (AChE) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a resource for designing and validating experiments in the field of neuroscience and drug development.
Performance Comparison: Precursor Supplementation vs. Enzyme Inhibition
The two primary strategies for enhancing cholinergic signaling are increasing the availability of the precursor, choline, or preventing the degradation of acetylcholine. This compound represents the former strategy, while drugs like Donepezil, Rivastigmine (B141), and Galantamine exemplify the latter.
Physicochemical Properties of Choline Salts
For formulation and experimental design, the choice of choline salt can be critical. This compound is noted for its stability compared to its more common counterpart, Choline Chloride.
| Property | This compound | Choline Chloride | Citation |
| Chemical Formula | C5H14BrNO | C5H14ClNO | [1] |
| Stability | More stable than Choline Chloride | Sensitive to decomposition at room temperature | [1][2] |
| Appearance | Crystalline solid | White, hygroscopic crystal | [2] |
| Solubility | Soluble in water and ethanol | Soluble in water and ethanol | [2] |
| Primary Use | Research, Precursor for ACh | Food additive, Treatment for fatty liver, Component of Deep Eutectic Solvents | [1][2] |
Efficacy in Cognitive Enhancement
Direct comparison of efficacy requires evaluating different classes of compounds through relevant clinical and preclinical data. While choline supplementation shows promise, AChE inhibitors have established, albeit modest, clinical benefits for Alzheimer's disease.
| Strategy | Compound(s) | Key Findings | Citations |
| Precursor Supplementation | Choline (various salts) | Clinical trials show mixed results; some studies report improvements in specific cognitive domains like verbal memory. Preclinical studies in disease models (e.g., FASD) show benefits. | [3][4][5] |
| AChE Inhibition | Donepezil, Rivastigmine, Galantamine | Meta-analyses of clinical trials show modest but statistically significant improvements in cognition (ADAS-cog scores) and global function in patients with mild to moderate Alzheimer's disease compared to placebo. | [6][7][8] |
Comparative Profile of Acetylcholinesterase Inhibitors
Among the alternatives, different AChE inhibitors exhibit distinct pharmacological profiles and clinical effectiveness.
| Parameter | Donepezil | Rivastigmine | Galantamine | Citation |
| Cognition Improvement (vs. Placebo, SMD) | 0.31 (95% CI: 0.21 to 0.40) | 0.26 (95% CI: 0.11 to 0.40) | 0.27 (95% CI: 0.18 to 0.36) | [7] |
| Global Response (vs. Placebo, RR) | 1.88 (95% CI: 1.50 to 2.34) | 1.64 (95% CI: 1.29 to 2.09) | 1.15 (95% CI: 0.96 to 1.39) | [7] |
| Common Adverse Events | Nausea, Diarrhea, Dizziness | Nausea, Diarrhea, Dizziness, Weight Loss | Nausea, Diarrhea, Dizziness | [6] |
| Notes | Generally lowest incidence of adverse events. | Highest incidence of adverse events across trials. | Indirect comparisons suggest lower global response vs. Donepezil and Rivastigmine. | [7][9] |
SMD: Standardized Mean Difference; RR: Relative Risk.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for clarity and reproducibility.
References
- 1. guidechem.com [guidechem.com]
- 2. Properties and structure of choline chloride_Chemicalbook [chemicalbook.com]
- 3. examine.com [examine.com]
- 4. Randomized, double-blind, placebo-controlled clinical trial of choline supplementation in school-aged children with fetal alcohol spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Choline supplements: An update [frontiersin.org]
- 6. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Choline Bromide-Based Electrolytes for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for safer, more sustainable, and cost-effective energy storage and electrochemical systems has led to a growing interest in alternative electrolytes. Among these, choline-based electrolytes have emerged as a promising class of materials due to their biocompatibility, biodegradability, and tunable properties. This guide provides a comprehensive electrochemical evaluation of choline (B1196258) bromide (ChBr)-based electrolytes, comparing their performance with relevant alternatives and providing supporting experimental data and detailed methodologies.
Physicochemical and Electrochemical Properties of Aqueous Choline Bromide Electrolytes
Aqueous solutions of this compound have been investigated as electrolytes, particularly for hybrid supercapacitors. The concentration of the salt significantly influences the electrolyte's properties. An optimized concentration of 3.5 M ChBr in water has been shown to provide a balance of high ionic conductivity and a wide electrochemical stability window.[1]
Table 1: Physicochemical Properties of Aqueous this compound Electrolytes at Room Temperature
| Concentration (M) | Ionic Conductivity (mS/cm) | Viscosity (mPas) | Density (g/cm³) |
| 1.0 | 50[2][3] | - | - |
| 3.5 | 79.56[1] | 3.15[1] | 1.14[1] |
Table 2: Electrochemical Performance of a Hybrid Supercapacitor with 3.5 M Aqueous this compound Electrolyte
| Parameter | Value | Conditions |
| Electrochemical Stability Window (ESW) | 1.9 V | Two-electrode cell[1] |
| Specific Capacitance | 330 F/g | 0.5 A/g[1] |
| Specific Energy | 41 Wh/kg | 0.5 A/g[1] |
| Cycling Stability | 98.3% capacitance retention | 10,000 cycles at 2 A/g[1] |
Comparison with Alternative Aqueous Electrolytes
This compound electrolytes exhibit competitive performance compared to other aqueous electrolytes, including other choline salts and traditional inorganic salts.
Table 3: Comparative Performance of Aqueous Electrolytes in Hybrid Supercapacitors
| Electrolyte | Concentration (M) | Ionic Conductivity (mS/cm) | Specific Capacitance (F/g) | Specific Energy (Wh/kg) |
| This compound (ChBr) | 3.5 | 79.56 [1] | 330 @ 0.5 A/g [1] | 41 @ 0.5 A/g [1] |
| Choline Chloride (ChCl) | 1.0 | 60[2][3] | - | - |
| Choline Nitrate (ChNO₃) | 1.0 | 60.5[2] | - | - |
| Potassium Bromide (KBr) | - | - | Lower than ChBr-based system[1] | Lower than ChBr-based system[1] |
This compound in Deep Eutectic Solvents (DESs)
This compound can also be used as a component in deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) with a melting point lower than either of the individual components. While choline chloride is more commonly studied, this compound-based DESs are also being explored.
Table 4: Properties of Selected Choline-Based Deep Eutectic Solvents
| HBA | HBD | Molar Ratio | Ionic Conductivity (mS/cm) | Application |
| Choline Chloride | Ethylene Glycol | 1:2 | ~10 | General[4][5] |
| Choline Chloride | Urea | 1:2 | ~1 | General[4] |
| This compound | Ethylene Glycol | - | - | - |
| This compound | Glycerol | - | - | - |
Data for this compound-based DESs is less prevalent in the literature compared to their choline chloride counterparts.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate evaluation and comparison of electrolyte performance. Below are summarized protocols for key electrochemical characterization techniques based on the cited literature.
Electrolyte Preparation (Aqueous)
The preparation of aqueous this compound electrolytes involves dissolving a specific amount of this compound salt in deionized water to achieve the desired molar concentration.
References
Navigating Biocompatibility: A Comparative Guide to the Cytotoxicity of Choline-Based Deep Eutectic Solvents
For researchers, scientists, and drug development professionals, the quest for greener, more effective solvents is paramount. Choline-based deep eutectic solvents (DESs) have emerged as promising alternatives to conventional organic solvents, lauded for their low volatility, thermal stability, and tunable properties. However, their "green" reputation necessitates a thorough evaluation of their biological impact. This guide provides a comprehensive comparison of the cytotoxicity of various choline-based DESs, supported by experimental data and detailed protocols to aid in the informed selection of these novel solvents for pharmaceutical and biomedical applications.
The cytotoxicity of choline-based DESs is not a one-size-fits-all characteristic. It is intricately linked to the chemical nature of the hydrogen bond donor (HBD) paired with choline (B1196258) chloride (ChCl), the hydrogen bond acceptor (HBA). The concentration of the DES and the specific cell line being investigated also play crucial roles in determining the solvent's biocompatibility.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for a range of choline chloride-based DESs across various human cell lines. Lower values indicate higher cytotoxicity.
| Deep Eutectic Solvent (DES) | Molar Ratio (ChCl:HBD) | Cell Line | EC50/IC50 | Reference |
| Organic Acid-Based DESs | ||||
| Choline Chloride:Citric Acid | 1:1 | HT-29 | 3.91 mg/mL (EC50) | [1][2] |
| Caco-2 | 11.09 mg/mL (EC50) | [1] | ||
| MCF-7 | 5.54 mg/mL (EC50) | [1] | ||
| Choline Chloride:Malonic Acid | 1:1 | MRC-5 | 5.23 mg/mL (EC50) | [1] |
| Choline Chloride:Lactic Acid | Not Specified | 3T3 | 30.28 mM (IC50) | [3] |
| Choline Chloride:Oxalic Acid | Not Specified | MCF-7 | 0.054 mg/mL (EC50) | [1] |
| Polyol-Based DESs | ||||
| Choline Chloride:Glycerol | Not Specified | 3T3 | >100 mM (IC50) | [3] |
| 1:2 | HT-29 | 45.60 mg/mL (EC50) | [1] | |
| Sugar-Based DESs | ||||
| Choline Chloride:Fructose | 1:1 | Caco-2 | 55.69 mg/mL (EC50) | [1] |
| Choline Chloride:Sorbitol | 1:1 | MCF-7 | 42.07 mg/mL (EC50) | [1] |
| Choline Chloride:Maltose | Not Specified | 3T3 | 25.48 mM (IC50) | [3] |
| Choline Chloride:Glucose | Not Specified | 3T3 | >100 mM (IC50) | [3] |
| Amide-Based DESs | ||||
| Choline Chloride:Urea (B33335) | 1:2 | - | - | [4][5] |
| Sugar Alcohol-Based DESs | ||||
| Choline Chloride:Various Sugar Alcohols | Various | HEK-293 | 3.52 - 75.46 mM (IC50) | [6] |
Note: The cytotoxicity of DESs can be influenced by factors such as water content and the specific experimental conditions. Direct comparison between different studies should be made with caution.
Key Observations
From the compiled data, a clear trend emerges: the nature of the hydrogen bond donor significantly dictates the cytotoxicity of the choline-based DES.
-
Organic Acid-Based DESs: These consistently demonstrate the highest cytotoxicity across various cell lines.[1][3] The acidic nature of the HBD is a likely contributor to this effect, as it can disrupt cellular pH homeostasis.[3] For instance, a choline chloride-citric acid DES exhibited a low EC50 value of 3.91 mg/mL on HT-29 cells, indicating potent cytotoxic effects.[1][2]
-
Polyol and Sugar-Based DESs: DESs formulated with polyols (like glycerol) and sugars (such as glucose and fructose) generally exhibit lower cytotoxicity.[1][3] Many of these components are natural metabolites, which may contribute to their enhanced biocompatibility.[3]
-
Amide-Based DESs: The cytotoxicity of choline chloride-urea, a commonly used DES, has been linked to the potential for ammonia (B1221849) production and the induction of oxidative stress.[4][5]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols for key cytotoxicity assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete cell culture medium
-
Choline-based DESs of interest
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).[7]
-
DES Treatment: The following day, remove the culture medium and expose the cells to various concentrations of the DESs diluted in fresh, serum-free or low-serum medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to correct for background).[9]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC50 or IC50 value can be calculated from the dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Materials:
-
Cells of interest
-
Choline-based DESs of interest
-
DCFH-DA stock solution (e.g., 10-20 mM in DMSO)[10]
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the DESs as described in the MTT assay protocol.
-
DCFH-DA Staining: After the desired treatment duration, remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[10]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a suitable instrument with excitation and emission wavelengths of approximately 485-495 nm and 529-535 nm, respectively.[10]
-
Data Analysis: An increase in fluorescence intensity in DES-treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizing the Processes
To better understand the experimental procedures and the underlying mechanisms of cytotoxicity, the following diagrams have been generated using the DOT language.
References
- 1. Cytotoxicity profiling of choline chloride-based natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Properties of Choline Chloride-Based Natural Deep Eutectic Solvents (NaDES) and Their Applicability for Extracting Oil Palm Flavonoids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxico-metabolomics study of a deep eutectic solvent comprising choline chloride and urea suggests in vivo toxicity involving oxidative stress and ammonia stress - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Assessment of cytotoxicity of choline chloride-based natural deep eutectic solvents against human HEK-293 cells: A QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Choline Bromide vs. Acetylcholine: A Comparative Guide for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of choline (B1196258) bromide and acetylcholine (B1216132) in receptor binding studies, supported by experimental data. It is intended to assist researchers in understanding the distinct binding characteristics of these two compounds and in designing relevant experimental protocols.
Introduction
Acetylcholine is the endogenous neurotransmitter for both nicotinic and muscarinic cholinergic receptors, playing a crucial role in neurotransmission in the central and peripheral nervous systems.[1][2][3][4] Choline, a precursor to acetylcholine, is also an agonist at these receptors, although with significantly lower potency.[5] This guide will focus on the binding properties of choline, as the bromide salt is not expected to influence its interaction with the receptor binding site. Choline bromide serves as a readily available and stable source of the choline ion for in vitro studies.
Quantitative Comparison of Receptor Binding Affinity
The following tables summarize the binding affinities of acetylcholine and choline for nicotinic and muscarinic receptors from various studies. Binding affinity is a critical parameter in pharmacology, indicating the strength of the interaction between a ligand and a receptor. It is typically measured and reported as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity at Nicotinic Acetylcholine Receptors (nAChRs)
| Ligand | Receptor/Tissue | Radioligand | Parameter | Value | Reference |
| Acetylcholine | Rat Brain | [3H]-Nicotine | IC50 | 12.6 nM | [6] |
| Choline | Rat Brain | [3H]-Nicotine | IC50 | 241 µM | [7] |
| Acetylcholine | Human Brain | [3H]-Nicotine | Kd | 8.1 nM (high-affinity), 86 nM (low-affinity) | [6] |
| Acetylcholine | Lymnaea stagnalis AChBP | [3H]-Epibatidine | pKi | 5.2 (Ki = 6309.57 nM) | [8] |
| Acetylcholine | Lymnaea stagnalis AChBP | [125I]alpha-bungarotoxin | pKi | 5.5 (Ki = 3162.28 nM) | [8] |
Table 2: Binding Affinity at Muscarinic Acetylcholine Receptors (mAChRs)
| Ligand | Receptor/Tissue | Radioligand | Parameter | Value | Reference |
| Acetylcholine | Rat CNS and peripheral tissues | [3H]-Acetylcholine | Kd | ~30 nM | [9] |
| Choline | Rat Brain | [3H]-Quinuclidinyl benzilate (QNB) | IC50 | 2.5 mM | [7] |
| Choline | Rat Brain | [3H]-Oxotremorine-M | IC50 | 165 µM | [7] |
| Acetylcholine | Human M1 Receptor (CHO cells) | [3H]-NMS | pKd | 4.76 (Kd = 17378.01 nM) | [8] |
| Acetylcholine | Guinea Pig Jejunum | N/A | k' | 1.31 | [10] |
Analysis of Binding Data:
The data clearly indicates that acetylcholine binds to both nicotinic and muscarinic receptors with significantly higher affinity than choline. For nicotinic receptors, the IC50 value for acetylcholine is in the nanomolar range, while for choline it is in the micromolar range, indicating a roughly 1000-fold lower potency for choline.[7] A similar trend is observed for muscarinic receptors, where choline's inhibitory concentrations are in the high micromolar to millimolar range. These findings underscore the role of acetylcholine as the primary, high-potency endogenous agonist for these receptors.
Experimental Protocols
The following section outlines a generalized methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of unlabelled ligands like this compound and acetylcholine.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound, acetylcholine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat brain homogenate, CHO cells transfected with a specific receptor subtype).[7][8]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [3H]-Nicotine for nAChRs, [3H]-Quinuclidinyl benzilate ([3H]-QNB) for mAChRs).[7]
-
Test Compounds: Acetylcholine and this compound.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength (e.g., MOPS-choline chloride buffer, pH 7.4).[11]
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in the assay buffer.
-
Assay Setup: In a series of tubes, add a constant amount of the membrane preparation, the radioligand, and increasing concentrations of the unlabeled test compound (e.g., acetylcholine or this compound).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C, 25°C, or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioactivity as a function of the log concentration of the test compound. The data will form a sigmoidal curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels.[1][4] Upon binding of acetylcholine, the receptor undergoes a conformational change, opening a channel that allows the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the cell membrane, which can trigger an action potential and subsequent cellular responses such as muscle contraction or neurotransmitter release.[4]
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs).[2][3] When acetylcholine binds to a muscarinic receptor, it activates an associated G-protein. There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins and initiate distinct downstream signaling cascades. For example, M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels. M2 and M4 receptors usually couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2]
The experimental data unequivocally demonstrates that acetylcholine is a significantly more potent agonist at both nicotinic and muscarinic receptors compared to choline. While choline does interact with these receptors, it does so with a much lower affinity. This distinction is crucial for researchers studying the cholinergic system. This compound can be a useful tool as a low-potency agonist for comparative studies or when investigating the effects of a choline-rich environment on receptor function. However, for studies requiring potent and specific activation of cholinergic receptors, acetylcholine remains the ligand of choice. The provided experimental protocol and pathway diagrams offer a foundational framework for designing and interpreting receptor binding studies involving these compounds.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholine and cholinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of choline with nicotinic and muscarinic cholinergic receptors in the rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Ecotoxicological Profile of Choline Chloride-Based Natural Deep Eutectic Solvents: A Comparative Guide
An objective comparison of the environmental impact of Choline (B1196258) Chloride (ChCl)-based Natural Deep Eutectic Solvents (NADES) against other alternatives, supported by experimental data.
Natural Deep Eutectic Solvents (NADES) are emerging as a promising class of green solvents, offering potential alternatives to conventional volatile organic compounds. Comprised of natural, readily available components, these solvents are often lauded for their low toxicity and high biodegradability. This guide provides a comprehensive ecotoxicological assessment of NADES where choline chloride acts as the hydrogen bond acceptor (HBA), paired with various hydrogen bond donors (HBDs).
Comparative Ecotoxicity Data
The ecotoxicological impact of ChCl-based NADES is significantly influenced by the nature of the hydrogen bond donor. The following tables summarize quantitative data from various studies, comparing the toxicity of different NADES formulations across a range of biological systems.
In Vitro Cytotoxicity Data
Table 1: Comparison of IC50/EC50 Values for ChCl-Based NADES on Various Cell Lines.
| NADES Composition (HBA:HBD) | Molar Ratio | Cell Line | Test Duration | IC50 / EC50 | Reference |
| Alcohol-Based NADES | |||||
| ChCl:Glycerol | 1:2 | 3T3 Mouse Fibroblast | 72 h | 374.01 mM | [1] |
| ChCl:1,2-Propanediol | 1:2 | 3T3 Mouse Fibroblast | 72 h | 164.77 mM | [1] |
| ChCl:1,4-Butanediol | 1:2 | 3T3 Mouse Fibroblast | 72 h | 136.47 mM | [1] |
| ChCl:Glycerol | 1:2 | HT-29 | 48 h | 45.60 mg/mL | [2] |
| ChCl:1,3-Propanediol | 1:1 | MRC-5 | 48 h | 30.17 mg/mL | [2] |
| Sugar-Based NADES | |||||
| ChCl:Glucose | 1:1 | 3T3 Mouse Fibroblast | 72 h | 200.72 mM | [1] |
| ChCl:Maltose | 1:1 | 3T3 Mouse Fibroblast | 72 h | 25.48 mM | [1] |
| ChCl:Fructose | 1:1 | Caco-2 | 48 h | 55.69 mg/mL | [2] |
| ChCl:Sorbitol | 1:1 | MCF-7 | 48 h | 42.07 mg/mL | [2] |
| Organic Acid-Based NADES | |||||
| ChCl:Lactic Acid | 1:2 | 3T3 Mouse Fibroblast | 72 h | 30.28 mM | [1] |
| ChCl:Citric Acid | 1:1 | HT-29 | 48 h | 3.91 mg/mL | [2] |
| ChCl:Malic Acid | 1:1 | MRC-5 | 48 h | 5.23 mg/mL | [2] |
| ChCl:Oxalic Acid | 1:1 | MCF-7 | Not Specified | 0.054 mg/mL | [2] |
| Other NADES | |||||
| ChCl:Urea | 1:2 | MCF-7 | 48 h | 21.01 mg/mL | [2] |
| Conventional Solvent (for comparison) | |||||
| Dimethyl Sulfoxide (DMSO) | - | HT-29 | 48 h | 2.98% (v/v) | [2] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of ecotoxicological data. Below are summaries of key experimental protocols cited in the assessment of ChCl-based NADES.
In Vitro Cytotoxicity Assessment (MTS Assay)
This protocol is a common method for assessing the effect of substances on cell viability.
-
Cell Culture : Human cell lines (e.g., HT-29, Caco-2, MCF-7) and non-tumor cells (e.g., MRC-5) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Exposure : Cells are seeded in 96-well plates and, after a 24-hour incubation, are exposed to a range of concentrations of the NADES solutions for 48 hours. A solvent control (e.g., DMSO) is also included.
-
Viability Measurement : After the exposure period, a solution such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. The plates are incubated for a further period (e.g., 1-4 hours) to allow for the conversion of MTS into a formazan (B1609692) product by viable cells.
-
Data Analysis : The absorbance of the formazan product is measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The EC50 value, the concentration that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.[2]
Zebrafish Embryotoxicity Test (ZET)
The ZET is an in vivo assay used to assess the toxicity of substances on the development of a vertebrate model organism.
-
Egg Collection and Selection : Fertilized zebrafish (Danio rerio) eggs are collected and examined under a microscope. Only healthy, developing embryos are selected for the test.
-
Exposure : Embryos are placed in 24-well plates (one embryo per well) containing the test solutions of NADES at various concentrations. The exposure is typically conducted for a period of 96 hours post-fertilization (hpf).
-
Observation : The embryos are observed at regular intervals (e.g., 24, 48, 72, and 96 hpf) for various lethal and sublethal endpoints, including mortality, hatching rate, and developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis : The LC50 (lethal concentration for 50% of the population) is determined. The frequency and type of developmental malformations are also recorded to assess teratogenic potential.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General workflow for the ecotoxicological assessment of NADES.
While specific intracellular signaling pathways for NADES toxicity are not yet fully elucidated, the primary component, choline chloride, is a precursor to the neurotransmitter acetylcholine. Its interaction with the cholinergic system is a key biological process.
Caption: Logical relationship of choline within the cholinergic signaling pathway.
Conclusion
The ecotoxicological assessment of Choline Chloride-based NADES reveals a nuanced profile that is highly dependent on the constituent hydrogen bond donor. While many formulations, particularly those with alcohol and sugar-based HBDs, exhibit lower toxicity compared to some conventional solvents, NADES containing organic acids tend to have a more significant cytotoxic effect. The "green" label of NADES should therefore be considered on a case-by-case basis, supported by robust ecotoxicological data. Further research into the specific molecular mechanisms of toxicity will be crucial for the rational design of environmentally benign NADES for various applications.
References
A Comparative Analysis of Choline Transport Inhibitors for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of choline (B1196258) transport inhibitors is critical for advancing studies in neurobiology, oncology, and various other fields. This guide provides a detailed comparison of key inhibitors, their mechanisms, and the experimental protocols to evaluate their efficacy.
Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipids, primarily phosphatidylcholine. The uptake of choline into cells is mediated by a variety of transport proteins, broadly classified into three families: the high-affinity choline transporters (CHT), the choline transporter-like proteins (CTL), and the organic cation transporters (OCT). Due to their role in critical physiological processes, these transporters are significant targets for therapeutic intervention and research.
This guide offers a comparative analysis of several well-characterized and novel choline transport inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Performance of Choline Transport Inhibitors
The efficacy and selectivity of choline transport inhibitors can vary significantly depending on the transporter subtype and the experimental system. The following table summarizes the quantitative performance of several key inhibitors.
| Inhibitor | Target Transporter(s) | IC50 / Ki | Experimental System | Mechanism of Action |
| Hemicholinium-3 (HC-3) | CHT1 (high affinity), CTL1 (low affinity) | CHT1: K | Recombinant cell lines, rat brain synaptosomes[1][2], pancreatic cancer cells[3] | Competitive |
| ML352 | CHT1 | K | Recombinant cell lines, nerve terminal preparations[4] | Noncompetitive, Allosteric[4] |
| Morantel | CHT1 | K | Rat brain synaptosomes[5] | Competitive[5] |
| Pyrantel | CHT1 | K | Rat brain synaptosomes[5] | Competitive[5] |
| Oxantel | CHT1 | K | Rat brain synaptosomes[5] | Competitive[5] |
| Amb4269951 | CTL1 | IC | MIA PaCa-2 human pancreatic cancer cells[3] | Not specified |
| Amb4269675 | CTL1 | IC | MIA PaCa-2 human pancreatic cancer cells[3] | Not specified |
| Donepezil | Choline Transporters | IC | Motor neuron-like cell line (NSC-34/hSOD1G93A)[6] | Not specified |
| Nifedipine | Choline Transporters | IC | Motor neuron-like cell line (NSC-34/hSOD1G93A)[6] | Not specified |
Key Signaling Pathways and Mechanisms of Inhibition
The primary consequence of inhibiting the high-affinity choline transporter (CHT1) in neurons is the depletion of acetylcholine, a critical neurotransmitter.[7][8] This is because the reuptake of choline is the rate-limiting step in acetylcholine synthesis.[7] Inhibitors like Hemicholinium-3 competitively block this uptake, leading to a reduction in cholinergic neurotransmission.[9]
Caption: Acetylcholine synthesis pathway and the inhibitory action of Hemicholinium-3.
In other cell types, such as cancer cells, inhibition of choline transporter-like proteins (CTLs) can disrupt phospholipid synthesis, a process crucial for membrane integrity and cell proliferation.[3][10] This can lead to an increase in cellular ceramide levels and induce apoptosis.[3]
Experimental Protocols
A fundamental method for evaluating the performance of choline transport inhibitors is the choline uptake assay. This assay measures the rate at which cells or synaptosomes internalize radiolabeled choline.
Protocol: [³H]Choline Uptake Assay in Cultured Cells
This protocol is adapted from methodologies described for neuronal and cancer cell lines.[3][11]
1. Cell Preparation:
-
Plate cells (e.g., SH-SY5Y for neuronal studies, MIA PaCa-2 for pancreatic cancer studies) in a suitable multi-well plate (e.g., 24-well or 96-well) and culture until they reach the desired confluency.
2. Preparation of Assay Buffers:
-
Uptake Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) with appropriate concentrations of NaCl, KCl, CaCl₂, MgSO₄, and glucose, buffered to a physiological pH (typically 7.4).
-
Wash Buffer: Ice-cold uptake buffer or phosphate-buffered saline (PBS).
3. Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with the uptake buffer at room temperature.
-
Pre-incubate the cells for 10-15 minutes in the uptake buffer containing the desired concentrations of the test inhibitor or vehicle control.
-
To initiate the uptake, add the uptake buffer containing a known concentration of [³H]choline (and the inhibitor/vehicle). For high-affinity transport, a low concentration of choline (e.g., 10-50 nM) is used.
-
Incubate for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold wash buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).
-
Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Determine the protein concentration in each well to normalize the choline uptake.
-
To determine specific high-affinity uptake, run parallel experiments in the presence of a high concentration of a known inhibitor like Hemicholinium-3 (e.g., 10 µM) to measure non-specific uptake.[11]
-
Subtract the non-specific uptake from the total uptake to calculate the specific uptake.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for a radioactive choline uptake assay.
Conclusion
The selection of a choline transport inhibitor should be guided by the specific research question, the transporter subtype of interest, and the experimental model. Hemicholinium-3 remains a valuable tool, particularly for distinguishing high-affinity CHT1-mediated transport from lower-affinity mechanisms.[12] Newer compounds like ML352 offer higher selectivity and a different mechanism of action, providing alternative avenues for investigation.[4] For studies focused on the role of choline in cancer cell metabolism, inhibitors targeting CTL1, such as Amb4269951, are more appropriate.[3] A thorough understanding of their comparative potencies and mechanisms is essential for the accurate interpretation of experimental results and the development of novel therapeutic strategies.
References
- 1. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 2. Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells | MDPI [mdpi.com]
- 4. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Choline against Inflammatory Cytokines and Characterization of Transport in Motor Neuron-like Cell Lines (NSC-34) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemicholinium-3 - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Actions of hemicholinium (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemicholinium-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
In Vitro Toxicity of Choline Bromide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro toxicity of choline (B1196258) bromide derivatives is a critical consideration in the development of novel therapeutic agents and other biotechnological applications. This guide provides a comparative analysis of the cytotoxicity of various choline derivatives, with a focus on available data for choline bromide analogs and related choline chloride-based compounds. The information presented is intended to assist researchers in evaluating the toxicological profiles of these compounds and in designing future structure-toxicity relationship studies.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for a selection of choline derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Compound/System | Cell Line(s) | Endpoint | Value | Reference |
| This compound Derivatives | ||||
| O-(2-bromoethyl)choline | Not specified in abstract | LD50 (in vitro) | Data not available in abstract | [1] |
| Fluorescent Choline Derivative (CFA) | HeLa | IC50 | 200 ± 18 µM | [2][3][4] |
| MCF-7 | IC50 | 105 ± 3 µM | [2][3][4] | |
| HepG2, U-87 MG, HEK-293, HDFs | Cytotoxicity | Not toxic at concentrations needed for detection (5 µM) | [2][3][4] | |
| Biscationic Pyridinium Bromide Derivative (10a) | A549 (Lung Carcinoma) | GI50 | 0.04 µM | [5] |
| HCT-116 (Colon Carcinoma) | GI50 | 0.05 µM | [5] | |
| SW-620 (Colon Carcinoma) | GI50 | 0.04 µM | [5] | |
| NCI-H460 (Large Cell Lung Cancer) | GI50 | 0.03 µM | [5] | |
| U87-MG (Glioblastoma) | GI50 | 0.06 µM | [5] | |
| SJ-SA1 (Osteosarcoma) | GI50 | 0.05 µM | [5] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | GI50 | 0.07 µM | [5] | |
| Biscationic Quinolinium Bromide Derivative (10l) | A549 (Lung Carcinoma) | GI50 | 0.03 µM | [5] |
| HCT-116 (Colon Carcinoma) | GI50 | 0.03 µM | [5] | |
| SW-620 (Colon Carcinoma) | GI50 | 0.03 µM | [5] | |
| NCI-H460 (Large Cell Lung Cancer) | GI50 | 0.02 µM | [5] | |
| U87-MG (Glioblastoma) | GI50 | 0.04 µM | [5] | |
| SJ-SA1 (Osteosarcoma) | GI50 | 0.04 µM | [5] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | GI50 | 0.04 µM | [5] | |
| Choline Chloride-Based Deep Eutectic Solvents (NADES) | ||||
| Choline chloride:Oxalic acid | Fish and Human cell lines | EC50 | 1.64 mM and 4.19 mM, respectively | [6] |
| Choline chloride:Glucose | Fish and Human cell lines | EC50 | >10 mM | [6] |
| Choline chloride:Glycerol (B35011) | Fish and Human cell lines | EC50 | >10 mM | [6] |
| Choline chloride:Citric Acid (1:1) | HT-29 | EC50 | 3.91 mg/mL | [7] |
| Caco-2 | EC50 | 11.09 mg/mL | [7] | |
| MCF-7 | EC50 | 5.54 mg/mL | [7] | |
| Choline chloride:Malic Acid (1:1) | MRC-5 | EC50 | 5.23 mg/mL | [7] |
| Choline chloride:Urea | MCF-7 and MRC-5 | Cytotoxicity | Higher than other non-acidic systems | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols from the cited research.
Cytotoxicity Assay for Fluorescent Choline Derivative (CFA)
-
Cell Lines: Breast (MCF-7), cervical (HeLa), glioblastoma (U-87 MG), and hepatoblastoma (HepG2) cancer cell lines, as well as normal epithelial (HEK-293) and human dermal fibroblast (HDF) cells.[2][3][4]
-
Seeding: Cells were seeded in 96-well plates at a density of 0.05 x 10^6 cells/mL in 100 µL of supplemented medium and grown overnight.[2]
-
Treatment: Cells were incubated with increasing concentrations of CFA (5, 12.5, 25, 50, 100, and 200 µM) for 72 hours.[2]
-
Assay: The specific cytotoxicity assay used (e.g., MTT, XTT) is not detailed in the provided search result abstracts, but it is a cell viability-based assay.
Cytotoxicity Profiling of Choline Chloride-Based NADES
-
Cell Lines: Colon adenocarcinoma cells (Caco-2 and HT-29), breast adenocarcinoma cells (MCF-7), and normal human fibroblast cells (MRC-5).[7]
-
Culture Conditions: Cells were maintained as monolayers in 75 cm² culture flasks at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Treatment: Cells were incubated with different concentrations of the NADES diluted in culture medium for 48 hours.[7]
-
Assay: The MTS assay was used to determine the cytotoxic activity, with results expressed as EC₅₀ values.[7]
In Vitro Toxicity of Choline Chloride-Based DES
-
Cell Lines: Fish and human cell lines were utilized.[6]
-
Endpoint: The half maximal effective concentration (EC50) was determined to assess cytotoxicity.[6]
-
Observation: The study found that choline chloride combined with glucose or glycerol exhibited low cytotoxicity, while the combination with oxalic acid showed moderate cytotoxicity.[6]
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate a general experimental workflow for in vitro cytotoxicity testing and the logical relationship between the components of choline-based deep eutectic solvents and their observed toxicity.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Caption: Relationship between NADES components and resulting in vitro cytotoxicity.
Concluding Remarks
The available data indicates that the in vitro toxicity of choline derivatives is highly dependent on their specific chemical structure. For instance, the formation of deep eutectic solvents with acidic hydrogen bond donors tends to increase the cytotoxicity of choline chloride.[6][7] In contrast, certain complex this compound derivatives, such as the biscationic compounds investigated as choline kinase inhibitors, exhibit potent, cancer-cell-selective antiproliferative effects at nanomolar concentrations.[5] The fluorescent choline derivative CFA demonstrates low toxicity to both cancer and normal cell lines at concentrations effective for imaging.[2][3][4]
This guide highlights the necessity for systematic in vitro toxicity evaluations of novel this compound derivatives. Future research should aim to establish clear structure-activity relationships to guide the design of safer and more effective choline-based compounds for various applications. The provided experimental protocols serve as a foundation for designing such comparative studies.
References
- 1. Toxicological and pharmacological evaluation of halogenated choline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro detection of cancer cells using a novel fluorescent choline derivative [boa.unimib.it]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Evaluation of toxicity and biodegradability of choline chloride based deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity profiling of choline chloride-based natural deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Choline Supplements
For Researchers, Scientists, and Drug Development Professionals
Choline (B1196258), an essential nutrient vital for numerous physiological functions, including neurotransmission, cell membrane signaling, and lipid metabolism, is available in various supplemental forms. Understanding the bioavailability of these different forms is critical for researchers and clinicians aiming to optimize choline's therapeutic and nutritional benefits. This guide provides an objective comparison of the bioavailability of common choline supplements, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Quantitative Comparison of Choline Bioavailability
The bioavailability of different choline supplements can be assessed by pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as measured by the area under the curve (AUC). The following table summarizes key pharmacokinetic data from various human clinical trials. It is important to note that direct comparisons should be made with caution due to variations in study design, dosage, and analytical methodologies across different studies.
| Choline Supplement | Dose | Cmax (µmol/L) | Tmax (hours) | AUC (µmol/L·h) | Study Population | Reference |
| Choline Bitartrate (B1229483) | 3 g choline | ~14.5 | ~1.0 | Not Reported | Healthy Adults | [1] |
| 550 mg choline equivalent | Not Reported | ~1.5 | No significant difference from other forms | Healthy Adult Men | [2][3] | |
| 4.0 g | ~15 | ~2.5 | Not Reported | Healthy Volunteers | [4] | |
| Phosphatidylcholine (from Egg Yolk) | 3 g choline | ~27 | ~4.0 | iAUC 4x higher than Choline Bitartrate | Healthy Adults | [1] |
| Phosphatidylcholine (from Krill Oil) | 4.0 g | ~15 | ~5.0 | Comparable to Choline Bitartrate | Healthy Volunteers | [4] |
| Alpha-GPC | 550 mg choline equivalent | Not Reported | ~1.5 | No significant difference from other forms | Healthy Adult Men | [2][3] |
| 1000 mg | Increase from 8.1 to 12.1 µmol/L at 1h | ~1.0 | Not Reported | Healthy Young Men | ||
| Choline Chloride | 550 mg choline equivalent | Not Reported | ~1.5 | No significant difference from other forms | Healthy Adult Men | [2][3] |
| CDP-Choline (Citicoline) | 300 mg (¹⁴C-labeled) | Two peaks observed | 1.0 and 24.0 | Not Reported | Healthy Adults |
Note:
-
iAUC (incremental Area Under the Curve) reflects the change from baseline.
-
Data for CDP-Choline is from a study using a radiolabeled compound, which tracks the radiolabel and may not be directly comparable to studies measuring plasma choline concentrations via mass spectrometry.
-
Some studies reported qualitative comparisons or percentage increases rather than absolute Cmax and AUC values.
Key Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies of key comparative studies.
Study 1: Egg Yolk Phospholipids vs. Choline Bitartrate
-
Study Design: A randomized, double-blind, crossover trial involving 18 healthy participants.
-
Intervention: Participants consumed a single dose of an egg yolk phospholipid drink containing 3 grams of choline (as phosphatidylcholine) or a control drink with 3 grams of choline from choline bitartrate. A washout period was observed between interventions.
-
Blood Sampling: Blood samples were collected at baseline and at multiple time points post-ingestion to measure plasma concentrations of choline and its metabolites.
-
Analytical Method: Plasma concentrations of choline, betaine, and dimethylglycine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Study 2: Krill Oil vs. Choline Bitartrate
-
Study Design: A study with healthy volunteers comparing the pharmacokinetics of a single dose of phosphatidylcholine from krill oil and choline bitartrate.
-
Intervention: Participants received a single dose of SuperbaBoostTM krill oil (providing phosphatidylcholine) or choline bitartrate salt.
-
Blood Sampling: Plasma concentrations of free choline and its metabolites were measured at various time points.
-
Analytical Method: Choline and its metabolites were quantified in plasma samples. Although not explicitly detailed in the abstract, LC-MS/MS is a common method for such analyses.[4]
Study 3: Comparison of Four Choline Supplements
-
Study Design: A prospective, randomized, crossover study involving six healthy adult men.
-
Intervention: Participants received a single dose equivalent to 550 mg of choline in the form of choline chloride, choline bitartrate, α-glycerophosphocholine (GPC), and egg-phosphatidylcholine (egg-PC). There was a washout period of at least one week between each intervention.
-
Blood Sampling: Blood was collected from -0.1 to 6 hours after supplement intake.
-
Analytical Method: Choline, betaine, TMAO, and total phosphatidylcholine concentrations were analyzed by tandem mass spectrometry.[2][3]
Visualizing Key Pathways and Processes
To further aid in the understanding of choline metabolism and experimental design, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Choline on Visuomotor Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different choline (B1196258) compounds and their assessed impact on visuomotor performance, drawing upon available experimental data. While the primary focus of this guide is to assess Choline Bromide, a significant gap in the scientific literature exists regarding its direct effects on visuomotor tasks. Therefore, this document will present the available data on other widely researched choline salts—Choline Bitartrate (B1229483), Alpha-GPC, and Citicoline (B1669096)—to offer a comparative landscape. The limited information available on a related compound, choline 2:6-xylyl ether bromide, is also included to address the initial query, with the critical caveat that its pharmacological profile differs and it is not a direct substitute for this compound.
Executive Summary
Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine, which plays a vital role in cognitive processes, including learning, memory, and motor control.[1] Supplementation with various forms of choline has been investigated for its potential to enhance cognitive and physical performance. Notably, studies on Choline Bitartrate have demonstrated a direct impact on visuomotor performance, suggesting a trade-off between speed and accuracy.[2][3][4] Research on Alpha-GPC and Citicoline also points to cognitive benefits, with some studies touching upon psychomotor speed and attention, which are relevant to visuomotor tasks.[5][6]
A significant finding is the dearth of research specifically investigating the effects of This compound on visuomotor performance. The available literature on a related compound, choline 2:6-xylyl ether bromide, focuses on its nicotine-like and neuromuscular blocking actions, which are not directly translatable to the nuanced domain of visuomotor control.[7]
This guide will synthesize the existing evidence for the more extensively studied choline salts to provide a framework for understanding the potential role of cholinergic supplementation in modulating visuomotor performance.
Comparative Data on Choline Compounds
The following tables summarize the quantitative findings from key studies on the effects of different choline compounds on visuomotor and related cognitive performance metrics.
Table 1: Effects of Choline Bitartrate on Visuomotor Aiming Task Performance
| Performance Metric | Choline Bitartrate Group | Placebo Group | p-value | Source |
| Hit Distance to Target Center (Accuracy) | Improved (more central hits) | Baseline | 0.030 | [2][3][4] |
| Reaction Time | Slower | Baseline | 0.009 | [2][3][4] |
| Number of Misses (for accurate participants) | Decreased trend | Baseline | 0.080 | [2][3][4] |
Table 2: Effects of Alpha-GPC on Cognitive and Motor Performance
| Performance Metric | Alpha-GPC Group | Placebo Group | p-value | Source |
| Stroop Test (Total Score) | Significantly Improved | No significant change | <0.05 | [8] |
| Serial Subtraction Test (Speed) | 10.5% faster | Baseline | Not specified | [9] |
| Vertical Jump Peak Power | 7.5-8.5% higher | Baseline | Not specified | [9] |
| Isometric Mid-Thigh Pull Peak Force | No significant effect | No significant effect | Not specified | [10] |
Table 3: Effects of Citicoline on Psychomotor and Cognitive Performance
| Performance Metric | Citicoline Group (500mg/day for 2 weeks) | Placebo Group | p-value | Source |
| Total Reaction Time (TRT) | Significantly Improved | No significant change | <0.01 | [2][5] |
| Recognition Reaction Time (RRT) | Significantly Improved | No significant change | <0.01 | [2][5] |
| Motor Reaction Time (MRT) | Significantly Improved | No significant change | <0.01 | [2][5] |
| Working Memory Accuracy | Significantly Improved | No significant change | <0.01 | [2][5] |
| Impulsivity (Barratt Impulsiveness Scale) | Significantly Reduced | No significant change | 0.02 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
Protocol 1: Visuomotor Aiming Task (Choline Bitartrate)
-
Objective: To assess the effect of choline bitartrate on the speed and accuracy of aimed movements.[2][3][4]
-
Participants: Healthy young adults.
-
Design: Double-blind, placebo-controlled, crossover study.
-
Intervention: A single dose of 2 grams of choline bitartrate or a placebo dissolved in orange juice.
-
Task: Seventy minutes post-ingestion, participants performed a visuomotor aiming task on a computer. They were required to use a mouse to rapidly and accurately click on the center of targets that appeared on the screen.
-
Key Metrics:
-
Hit Distance: The distance from the center of the target to the point of the mouse click.
-
Reaction Time: The time taken to move to and click on the target.
-
Number of Misses: The frequency of failing to click within the target area.
-
-
Apparatus: A standard computer with a mouse and a monitor for displaying the task.
Protocol 2: Cognitive and Physical Performance Battery (Alpha-GPC)
-
Objective: To evaluate the acute effects of Alpha-GPC supplementation on cognitive function and physical performance.[9]
-
Participants: Healthy individuals.
-
Design: Randomized, double-blind, placebo-controlled, crossover design.
-
Intervention: Single doses of 200 mg or 400 mg of Alpha-GPC, or a placebo.
-
Tasks:
-
Cognitive Task: Serial Subtraction Test (SST), where participants are asked to count backward from a given number by a fixed interval as quickly and accurately as possible.
-
Physical Task: Vertical Jump Peak Power test.
-
-
Timing: Cognitive and physical tests were performed 30 minutes after supplementation.
-
Key Metrics:
-
SST Score: Speed and accuracy of subtractions.
-
Vertical Jump Height and Power: Measured using appropriate equipment.
-
Protocol 3: Psychomotor Vigilance and Working Memory Task (Citicoline)
-
Objective: To determine the effect of citicoline on human vigilance, visual working memory, and oxidative stress.[2][5]
-
Participants: Healthy volunteers.
-
Design: Randomized, placebo-controlled study.
-
Intervention: 500 mg/day of citicoline or a placebo for two weeks.
-
Tasks:
-
Psychomotor Vigilance Task: Measurement of Total Reaction Time (TRT), Recognition Reaction Time (RRT), and Motor Reaction Time (MRT) in response to visual stimuli.
-
Visual Working Memory Task: Assessment of short-term memory accuracy.
-
-
Key Metrics:
-
Reaction Times: TRT, RRT, and MRT in milliseconds.
-
Working Memory Accuracy: Percentage of correct responses.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic signaling pathway relevant to visuomotor performance and the workflows of the described experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Citicoline Improves Human Vigilance and Visual Working Memory: The Role of Neuronal Activation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic systems, attentional-motor integration, and cognitive control in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some pharmacological actions of choline 2:6-xylyl ether bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Alpha-Glycerylphosphorylcholine Supplementation Enhances Cognitive Performance in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of alpha-glycerylphosphorylcholine, caffeine or placebo on markers of mood, cognitive function, power, speed, and agility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. examine.com [examine.com]
Navigating the Neurochemical Maze: A Comparative Guide to Choline Supplementation
For Researchers, Scientists, and Drug Development Professionals
Choline (B1196258), an essential nutrient, plays a pivotal role in a multitude of physiological processes, most notably in neurotransmission and cell membrane integrity. Its supplementation has garnered significant interest within the nootropic and clinical research communities for its potential to modulate brain chemistry and enhance cognitive function. This guide provides an objective comparison of the neurochemical effects of various forms of choline supplementation, supported by experimental data. We delve into its impact on key neurotransmitter systems, receptor densities, and the underlying signaling pathways, offering a comprehensive resource for professionals in neuroscience and drug development.
Comparative Analysis of Neurochemical Effects
The neurochemical impact of choline supplementation is multifaceted, influencing acetylcholine (B1216132) synthesis, and the density of both cholinergic and dopaminergic receptors. The following tables summarize key quantitative findings from preclinical studies, comparing different choline compounds and their effects against controls or other nootropic agents.
Table 1: Effect of Choline Supplementation on Acetylcholine and Choline Levels in Rat Brain
| Treatment Group | Brain Region | Choline Content (% Change from Control) | Acetylcholine Content (% Change from Control) | Study Reference |
| Choline (100 mg/kg) | Striatum | +50% | +6-10% | [1] |
| Choline (100 mg/kg) | Cortex | +50% | +6-10% | [1] |
| Piracetam (B1677957) (100 mg/kg) | Hippocampus | +88% | -19% (trend) | [1] |
| Choline (100 mg/kg) + Piracetam (100 mg/kg) | Hippocampus | Effects less pronounced than either alone | Effects less pronounced than either alone | [1][2] |
Note: This study highlights that while choline supplementation modestly increases acetylcholine levels, its combination with piracetam has complex, non-additive effects.[1][2]
Table 2: Effect of CDP-Choline on Dopamine (B1211576) and Acetylcholine Receptor Densities in Aged Mice Striatum
| Treatment Group | Dopamine D2 Receptor Density (% Change from Aged Control) | Muscarinic Acetylcholine Receptor Density (% Change from Aged Control) | Study Reference |
| CDP-Choline (100 mg/kg/day) | +11% | +6% | [3][4] |
| CDP-Choline (500 mg/kg/day) | +18% | +17% | [3][4] |
Note: Chronic CDP-choline administration demonstrated a dose-dependent partial recovery of age-related decline in dopamine D2 and muscarinic acetylcholine receptor densities.[3][4] It is important to note that control animals showed a 28% decrease in dopamine D2 receptor density and a 14% decrease in muscarinic acetylcholine receptor density from 2 to 19 months of age.[4]
Table 3: Qualitative Comparison of Common Choline Supplements
| Choline Supplement | Primary Mechanism of Action | Key Neurochemical Effects | Bioavailability |
| Alpha-GPC (L-Alpha-glycerylphosphorylcholine) | Precursor to acetylcholine and phospholipids.[5][6][7] | Rapidly increases acetylcholine synthesis and release.[5] May also increase dopamine and serotonin (B10506) levels.[8][9] | High, readily crosses the blood-brain barrier.[6][10] |
| CDP-Choline (Citicoline) | Intermediate in the synthesis of phosphatidylcholine; provides choline and cytidine.[5] | Increases acetylcholine synthesis; supports dopamine and norepinephrine (B1679862) pathways.[5][7] | High, readily crosses the blood-brain barrier. |
| Choline Bitartrate (B1229483) | Provides a direct source of choline.[11][12] | Serves as a precursor for acetylcholine synthesis. | Lower bioavailability for brain effects compared to Alpha-GPC and CDP-Choline.[12] |
Note: While Choline Bitartrate is a source of choline, studies in healthy young adults have not shown acute cognitive enhancement.[11][13][14] Alpha-GPC and CDP-Choline are generally considered more effective for modulating brain neurochemistry due to their higher bioavailability and additional mechanisms of action.[5][6][7]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for key experiments used to assess the neurochemical effects of choline supplementation.
Measurement of Acetylcholine Levels via Microdialysis and HPLC-ED
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis and acetylcholine measurement.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, striatum) of an anesthetized rat. A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[15]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
-
HPLC-ED Analysis:
-
An aliquot of the dialysate is injected into a high-performance liquid chromatography (HPLC) system equipped with a specialized column for separating acetylcholine and choline.[15]
-
The separated compounds then pass through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. This enzymatic reaction produces hydrogen peroxide.[15]
-
The hydrogen peroxide is then detected by an electrochemical detector, and the resulting signal is proportional to the concentration of acetylcholine and choline in the sample.[15]
-
-
Quantification: The concentration of acetylcholine in the dialysate is determined by comparing the peak areas from the samples to those of known standards.
Assessment of Dopamine D2 Receptor Density via Western Blotting
This technique is used to quantify the relative abundance of a specific protein, such as the dopamine D2 receptor, in brain tissue homogenates.
Experimental Workflow:
Caption: Western blotting workflow for receptor density analysis.
Methodology:
-
Tissue Homogenization and Protein Extraction:
-
Dissected brain regions (e.g., striatum) are homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.[1][2][16][17][18]
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.[2][16]
-
The total protein concentration of the lysate is determined using a colorimetric assay (e.g., Bradford or BCA assay).[1]
-
-
SDS-PAGE: A standardized amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the dopamine D2 receptor.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Signal Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the bands corresponding to the dopamine D2 receptor is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed on the same membrane to normalize for variations in protein loading.
Measurement of Nicotinic Acetylcholine Receptor (nAChR) Density via Autoradiography
Autoradiography allows for the visualization and quantification of receptor distribution and density in intact brain slices.
Experimental Workflow:
Caption: Autoradiography workflow for receptor density measurement.
Methodology:
-
Tissue Preparation: The brain is rapidly removed, frozen, and sliced into thin sections (e.g., 10-20 µm) using a cryostat. The sections are thaw-mounted onto microscope slides.[19][20]
-
Radioligand Incubation: The slide-mounted brain sections are incubated in a buffer solution containing a radiolabeled ligand that specifically binds to the nicotinic acetylcholine receptor subtype of interest (e.g., [125I]-α-bungarotoxin for α7 nAChRs).[19]
-
Washing: The slides are washed in buffer to remove unbound radioligand.[19]
-
Film Apposition: The dried slides are placed in a cassette with X-ray film. The radioactive emissions from the bound ligand expose the film, creating an image of the receptor distribution.[19][20]
-
Image Analysis: The developed film is scanned, and the optical density of the autoradiographic image in specific brain regions is measured using image analysis software. The optical density is then converted to receptor density (e.g., fmol/mg tissue) by comparison to a set of co-exposed radioactive standards with known concentrations.[19][21][22]
Signaling Pathways
To contextualize the neurochemical effects of choline supplementation, it is essential to understand the signaling pathways it influences. The following diagrams, rendered in DOT language, illustrate the key pathways for acetylcholine, dopamine, and glutamate (B1630785).
Acetylcholine Synthesis and Signaling
Choline is the direct precursor for the synthesis of acetylcholine (ACh). Upon release into the synaptic cleft, ACh can bind to both ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs), initiating diverse downstream signaling cascades.
Caption: Acetylcholine synthesis, release, and postsynaptic signaling.
Dopamine Signaling Pathway
Choline supplementation, particularly with CDP-Choline, has been shown to modulate the dopaminergic system. Dopamine exerts its effects through G-protein coupled receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which have opposing effects on the second messenger cyclic AMP (cAMP).
Caption: Dopamine signaling through D1-like and D2-like receptors.
Glutamate Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the brain, and its signaling is intricately linked with cholinergic and dopaminergic pathways. Choline's role in membrane phospholipid metabolism can indirectly influence the function of glutamate receptors embedded within the cell membrane. Glutamate acts on both ionotropic (AMPA, NMDA) and metabotropic (mGluR) receptors.
Caption: Glutamate signaling through ionotropic and metabotropic receptors.
Conclusion
Choline supplementation offers a promising avenue for modulating neurochemical pathways central to cognitive function. The choice of choline precursor significantly influences the specific neurochemical outcomes. Alpha-GPC and CDP-Choline appear to be more effective than choline bitartrate in crossing the blood-brain barrier and exerting their effects, with evidence suggesting CDP-Choline's unique ability to also influence the dopaminergic system. The provided experimental protocols serve as a foundation for designing and interpreting studies in this field. The signaling pathway diagrams offer a visual framework for understanding the complex interplay of neurotransmitter systems affected by choline supplementation. Further research, particularly direct, quantitative comparisons between different choline supplements and other nootropics in standardized preclinical and clinical models, is warranted to fully elucidate their therapeutic potential.
References
- 1. Western blot in homogenised mouse brain samples [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Changes in brain striatum dopamine and acetylcholine receptors induced by chronic CDP-choline treatment of aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in brain striatum dopamine and acetylcholine receptors induced by chronic CDP-choline treatment of aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cereflexlabs.com [cereflexlabs.com]
- 6. Alpha GPC vs CDP Choline - SOMA Analytics [soma-analytics.com]
- 7. neurovesa.com [neurovesa.com]
- 8. examine.com [examine.com]
- 9. Alpha-Glycerylphosphorylcholine Increases Motivation in Healthy Volunteers: A Single-Blind, Randomized, Placebo-Controlled Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. partiqlar.com [partiqlar.com]
- 11. No Acute Effects of Choline Bitartrate Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. my-stack.ai [my-stack.ai]
- 15. nootropicsexpert.com [nootropicsexpert.com]
- 16. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 17. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 18. researchgate.net [researchgate.net]
- 19. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of autoradiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Choline Bromide and Glycerophosphocholine (GPC) on Serum Choline Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Choline (B1196258) Bromide and Glycerophosphocholine (GPC) on serum choline levels, supported by available experimental data. While direct comparative studies on Choline Bromide are limited, this analysis draws parallels with other choline salts like Choline Chloride due to their similar nature as simple choline salts.
Introduction
Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid metabolism.[1] Its supplementation is explored for cognitive enhancement, athletic performance, and overall health. Two common forms of choline supplements are simple choline salts, such as this compound and Choline Chloride, and more complex forms like Glycerophosphocholine (GPC). This guide evaluates their efficacy in elevating serum choline concentrations.
Mechanism of Action and Metabolism
Choline Salts (e.g., this compound, Choline Chloride): These are water-soluble compounds that readily dissociate in the gastrointestinal tract to provide free choline.[1][2] This free choline is then absorbed into the portal circulation.[2] The bioavailability of choline from these salts is generally considered to be high.
Glycerophosphocholine (GPC): GPC, or L-alpha-glycerylphosphorylcholine, is a choline-containing phospholipid. In the gut, it is hydrolyzed to release free choline, which is then absorbed into the bloodstream.[[“]] This mechanism is efficient and leads to a rapid and significant increase in plasma choline levels.[[“]]
Comparative Efficacy on Serum Choline Levels
Clinical studies have demonstrated that both GPC and choline salts effectively raise serum choline levels. High-dose GPC has been shown to have similar efficacy to high-dose choline chloride in elevating serum choline.[[“]] However, GPC may achieve this with a potentially lower risk of producing the undesirable metabolite Trimethylamine N-oxide (TMAO) compared to some choline salts.[[“]][4]
One study reported that a 1,000mg dose of GPC increased plasma choline from a baseline of 8.1 µmol/L to 12.1 µmol/L (a 49% increase) at 60 minutes post-ingestion.[5] Another study found that 250 mg and 500 mg of GPC resulted in 59% and 132% increases in serum free choline, respectively, compared to a placebo.[6]
Data Presentation: Serum Choline Levels
| Compound | Dosage | Baseline Serum Choline (µmol/L) | Peak Serum Choline (µmol/L) | % Increase from Baseline | Time to Peak | Reference |
| GPC | 1,000 mg | 8.1 ± 1.4 | 12.1 ± 1.9 | 49% | 60 minutes | [5] |
| GPC | 500 mg | Not specified | Not specified | 132% | Not specified | [6] |
| GPC | 250 mg | Not specified | Not specified | 59% | Not specified | [6] |
| Choline Chloride | 550 mg choline equivalent | ~8.75 | ~14.51 | ~66% | ~1-2 hours | [8] |
| Choline Bitartrate | 550 mg choline equivalent | ~8.75 | ~14.51 | ~66% | ~1-2 hours | [8] |
Note: Data for this compound is not available in the reviewed literature. The data for Choline Chloride and Choline Bitartrate are presented as a proxy for simple choline salts.
Experimental Protocols
Study 1: GPC Supplementation in Healthy Young Men
-
Objective: To determine the effect of oral GPC supplementation on plasma choline concentrations.[5]
-
Subjects: Healthy young men.[5]
-
Intervention: A single oral dose of 1,000 mg of Alpha-GPC.[5]
-
Blood Sampling: Blood samples were collected at baseline, and at 30, 60, and 120 minutes post-ingestion.[5]
-
Analytical Method: Plasma choline concentrations were measured, although the specific analytical method was not detailed in the abstract.[5]
Study 2: Comparative Metabolism of Choline Supplements
-
Objective: To compare the impact of four different choline supplements on plasma concentrations of choline and its metabolites.[8]
-
Subjects: Six healthy adult men.[8]
-
Design: A prospective, randomized, cross-over study.[8]
-
Intervention: Participants received a single dose of 550 mg/day choline equivalent in the form of choline chloride, choline bitartrate, GPC, and egg-phosphatidylcholine in a randomized sequence with at least a 1-week washout period between each supplement.[8]
-
Blood Sampling: Blood was drawn at baseline (t = -0.1 h) and at multiple time points up to 6 hours after supplement intake.[8]
-
Analytical Method: Choline, betaine, and TMAO concentrations in plasma were analyzed by tandem mass spectrometry.[8]
Methodology for Serum Choline Quantification
A common and robust method for quantifying choline in serum and plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[9][10][11][12]
-
Sample Preparation:
-
An internal standard (e.g., deuterated choline) is added to the serum or plasma sample.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM) is utilized for specific and sensitive quantification of choline and its internal standard.[9]
-
Mandatory Visualizations
Signaling Pathways
Caption: Choline Metabolism Pathway.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Evaluation of the effects of two doses of alpha glycerylphosphorylcholine on physical and psychomotor performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Choline supplements: An update [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Choline Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of choline (B1196258) bromide, a quaternary ammonium (B1175870) salt used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Understanding the Hazards
Choline bromide is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye and skin irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: Long-sleeved clothing, a lab coat, or a chemical-resistant apron.[1]
-
Respiratory Protection: In case of dust formation, use an effective dust mask or a suitable respirator.[1][4]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
-
Containment:
-
Waste Collection:
-
For spills, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid creating dust.[1][2][5]
-
If the material is in solution, absorb the spill with an inert material such as dry sand or earth, and then place it in a chemical waste container.[1]
-
Clean the contaminated surface thoroughly after collection.[1]
-
-
Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4][6]
-
IV. Chemical Incompatibility and Safety Data
It is crucial to avoid mixing this compound with incompatible chemicals to prevent hazardous reactions.
| Data Point | Information | Citations |
| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides (NOx), and halogenated compounds/hydrogen bromide. | [1][2] |
| Conditions to Avoid | Dust formation, exposure to moisture, heat, and sources of ignition. | [1][2][6] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Choline Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Choline Bromide, a compound that, while valuable in research, requires careful management. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a multi-layered approach to safety, combining appropriate personal protective equipment with engineering controls, is crucial. The following table summarizes the recommended safety measures.
| Control Type | Recommendation | Source |
| Engineering Controls | Provide sufficient air exchange and/or exhaust in work rooms. Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits. | [1] |
| Eye Protection | Safety glasses with side-shields or tightly sealing safety goggles. | [1][2][3][4] |
| Skin and Body Protection | Long-sleeved clothing, a chemical-resistant apron, and impervious gloves. | [1][2][3] |
| Respiratory Protection | An effective dust mask or a NIOSH-approved respirator with a dust filter should be worn, especially when dust formation is likely. | [1][2][3] |
It is important to note that currently, no official occupational exposure limits have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure and prevent contamination.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid Dust Formation: Take care to prevent the generation of dust when handling the solid compound.[1][3]
-
Personal Protective Equipment: Before beginning work, ensure all recommended PPE is properly fitted and in good condition.
-
Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air. Store it in a tightly closed container, under an inert gas, in a dry and well-ventilated place.[1]
-
Incompatible Materials: Keep this compound away from strong acids, strong bases, and strong oxidizing agents.[1][4]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Waste Container: Designate a specific, clearly labeled, and tightly sealed container for this compound waste.
-
Compatibility: Do not mix this compound waste with incompatible materials.
Disposal Procedure:
-
Collection: All waste materials, including unused product and contaminated items (e.g., gloves, wipes), should be collected in the designated waste container.
-
Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant in accordance with federal, state, and local regulations.[1]
-
Empty Containers: Empty containers should be handled as hazardous waste and taken for recycling or disposal.
Emergency Spill Response Workflow
In the event of a this compound spill, a swift and organized response is essential to contain the material and protect laboratory personnel.
Caption: A logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
